molecular formula C13H21NO4 B2543457 Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate CAS No. 207729-00-8

Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate

Cat. No.: B2543457
CAS No.: 207729-00-8
M. Wt: 255.314
InChI Key: QCMZWAVXDVWCSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.314. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-17-10(15)13(8-6-7-9-13)14-11(16)18-12(2,3)4/h6-7H,5,8-9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMZWAVXDVWCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC=CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-(Boc-amino)-3-cyclopentenecarboxylate Derivatives: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1-(Boc-amino)-3-cyclopentenecarboxylate derivatives, a class of compounds with significant potential in medicinal chemistry and organic synthesis. While a specific CAS number for the parent compound, Ethyl 1-(tert-butoxycarbonylamino)-3-cyclopentene-1-carboxylate, is not prominently cataloged, this guide synthesizes information from related structures and established synthetic methodologies to provide a robust framework for its preparation, characterization, and utilization.

Introduction: The Significance of Constrained Amino Acid Scaffolds

Cyclic amino acids are of paramount interest in drug discovery and peptide science. The cyclopentene scaffold, in particular, offers a unique combination of conformational rigidity and chemical functionality. The incorporation of an amino and a carboxyl group on the same carbon atom creates a chiral quaternary center, a structural motif found in numerous biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, essential for multi-step synthetic sequences.[1]

Derivatives of Ethyl 1-(Boc-amino)-3-cyclopentenecarboxylate serve as valuable building blocks for:

  • Peptidomimetics: The constrained cyclopentene ring can mimic or induce specific peptide secondary structures, such as β-turns, leading to enhanced biological activity and metabolic stability.

  • Novel Therapeutics: The scaffold can be elaborated to access a wide range of compounds for various therapeutic areas. For instance, related aminocyclopentane derivatives are key components in antiviral agents.[2]

  • Asymmetric Synthesis: These derivatives are chiral synthons that can be used to introduce stereocenters in the synthesis of complex natural products and pharmaceuticals.

Proposed Synthesis of Ethyl 1-(Boc-amino)-3-cyclopentenecarboxylate

The synthesis of α-amino acids with a quaternary carbon on a cyclopentene ring can be approached through several strategies. A plausible and efficient route involves the asymmetric Strecker synthesis or a related cyanation/amination protocol on a suitable cyclopentenone precursor, followed by hydrolysis and esterification.

A proposed synthetic pathway is outlined below:

Synthetic_Pathway A Cyclopentadiene C Ethyl 2-oxocyclopent-3-ene-1-carboxylate A->C [4+2] Cycloaddition & Elimination B Ethyl 2-chloro-2-oxoacetate B->C E Ethyl 1-(Boc-amino)-3-cyclopentene-1-carbonitrile C->E Asymmetric Strecker Synthesis D Boc-NH2, NaCN, TMSCl D->E G Ethyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate E->G Hydrolysis & Esterification F HCl, EtOH, H2O F->G

Caption: Proposed synthetic pathway for Ethyl 1-(Boc-amino)-3-cyclopentenecarboxylate.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-oxocyclopent-3-ene-1-carboxylate

  • To a solution of freshly cracked cyclopentadiene (1.2 eq) in a suitable solvent such as dichloromethane at -78 °C, add ethyl 2-chloro-2-oxoacetate (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 2-oxocyclopent-3-ene-1-carboxylate.

Step 2: Asymmetric Strecker Synthesis to Ethyl 1-(Boc-amino)-3-cyclopentene-1-carbonitrile

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve Ethyl 2-oxocyclopent-3-ene-1-carboxylate (1.0 eq) in a suitable solvent like methanol.

  • Add tert-butyl carbamate (Boc-NH2, 1.1 eq) and sodium cyanide (1.2 eq).

  • Cool the mixture to 0 °C and add trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify by flash chromatography to yield Ethyl 1-(Boc-amino)-3-cyclopentene-1-carbonitrile.

Step 3: Hydrolysis and Esterification to Ethyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate

  • Dissolve the carbonitrile intermediate (1.0 eq) in a mixture of concentrated hydrochloric acid and ethanol.

  • Heat the mixture to reflux for 6-12 hours. The progress of the hydrolysis of the nitrile and concomitant esterification can be monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to give the final product, Ethyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate.

Structural Characterization

The structural confirmation of the synthesized Ethyl 1-(Boc-amino)-3-cyclopentenecarboxylate would rely on a combination of spectroscopic techniques.

TechniqueExpected Key Features
¹H NMR - Singlet for the 9 protons of the tert-butyl group (~1.4 ppm).- Signals for the ethyl ester group (quartet ~4.2 ppm, triplet ~1.2 ppm).- Resonances for the cyclopentene ring protons, including the vinylic protons (~5.5-6.0 ppm).- A singlet for the NH proton of the Boc group.
¹³C NMR - Carbonyl carbons of the ester and carbamate (~170-175 ppm and ~155 ppm, respectively).- Quaternary carbon of the tert-butyl group (~80 ppm) and the methyl carbons (~28 ppm).- Vinylic carbons of the cyclopentene ring (~125-135 ppm).- The quaternary C1 carbon of the cyclopentene ring.
FT-IR - N-H stretching of the carbamate (~3300-3400 cm⁻¹).- C=O stretching of the ester and carbamate (~1730-1750 cm⁻¹ and ~1680-1700 cm⁻¹, respectively).- C=C stretching of the alkene (~1640-1660 cm⁻¹).
Mass Spec. - Molecular ion peak corresponding to the exact mass of the compound.

Applications in Drug Development and Organic Synthesis

The unique structural features of Ethyl 1-(Boc-amino)-3-cyclopentenecarboxylate derivatives make them highly attractive for various applications.

Asymmetric Synthesis and Chiral Building Blocks

The presence of a chiral quaternary center makes these compounds valuable starting materials for the enantioselective synthesis of more complex molecules.[3] The cyclopentene ring can be further functionalized through various reactions such as epoxidation, dihydroxylation, or hydrogenation, leading to a diverse array of chiral building blocks.

Applications cluster_0 Ethyl 1-(Boc-amino)-3- cyclopentenecarboxylate cluster_1 Applications A B Peptidomimetics A->B Backbone Modification C Antiviral Agents A->C Core Structure D Natural Product Synthesis A->D Chiral Pool Starting Material E Constrained Scaffolds for Drug Discovery A->E Rigidified Pharmacophore

Sources

Engineering Peptidomimetics: A Technical Guide to Constrained Cyclic Amino Acid Ethyl Ester Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts toward more complex biological targets, the limitations of native linear peptides—namely, their rapid proteolytic degradation and poor membrane permeability—have necessitated advanced medicinal chemistry strategies. The incorporation of constrained cyclic amino acids, coupled with ethyl esterification, represents a highly effective approach to overcoming these pharmacokinetic hurdles.

This whitepaper provides an in-depth mechanistic analysis and validated experimental methodologies for the synthesis and evaluation of constrained cyclic amino acid ethyl ester analogs, designed specifically for researchers and drug development professionals.

The Mechanistic Framework of Conformational Restriction

Native amino acids possess highly flexible backbones, leading to a vast conformational ensemble that incurs a significant entropic penalty upon binding to a target receptor. By introducing carbocyclic or heterocyclic rings into the amino acid framework, medicinal chemists can lock the dihedral angles (


, 

, and

) into specific, predictable geometries.

The incorporation of


-space constrained amino acids into bioactive peptides renders the 

and

torsional angles of pharmacophore amino acids critical for target activity and selectivity1[1]. For instance, altering the ring size of the constraint directly dictates the secondary structure of the resulting peptidomimetic: 1-aminocyclohexanecarboxylic acid (ACHC) strongly favors

-helix formation, whereas the smaller 1-aminocyclopentanecarboxylic acid (ACPC) induces a

-helical structure 2[2].

ConformationalRestriction Linear Linear Peptide (High Flexibility) Cyclization Cyclic Constraint (e.g., ACPC, ACHC) Linear->Cyclization Entropy Reduced Conformational Entropy (u0394S < 0) Cyclization->Entropy Stability Proteolytic Resistance Cyclization->Stability Affinity Enhanced Target Binding Affinity Entropy->Affinity

Logical relationship between cyclic constraints and pharmacological enhancement.

The Ethyl Ester Prodrug Strategy: Rationale and Causality

While cyclic constraints solve the problem of proteolytic stability and target affinity, they do not inherently solve the problem of cellular permeability. Free cyclic amino acids, such as 4-aminopyrrolidine-2-carboxylic acid (4-APCA), exist as zwitterions at physiological pH. This dual-charge state severely restricts passive diffusion across the lipophilic environment of the intestinal epithelium and the blood-brain barrier.

By protecting the carboxylic acid as an ethyl ester, the molecule is converted into a neutral, non-ionic species, which dramatically improves solubility in organic solvents and enhances lipid bilayer permeability3[3]. The choice of an ethyl ester over a methyl or tert-butyl ester is a deliberate, causality-driven decision in drug design:

  • Steric Accessibility: Ethyl esters are sufficiently unhindered to be rapidly recognized and cleaved by ubiquitous human carboxylesterases (hCE1 and hCE2) in the liver and plasma, unlike bulky tert-butyl esters.

  • Toxicity Profile: Hydrolysis of an ethyl ester releases ethanol, a benign byproduct at pharmacological doses, whereas methyl ester hydrolysis releases toxic methanol.

This esterification strategy has been successfully utilized in the development of orally active peptidomimetics, such as fibrinogen receptor antagonists, where the ester acts as a transient prodrug vehicle 4[4].

Workflow Start Constrained Cyclic Amino Acid (Zwitterionic) Esterification Ethyl Esterification (Ethanol, Acid Catalyst) Start->Esterification Synthesis Prodrug Ethyl Ester Prodrug (High Lipophilicity) Esterification->Prodrug Yields Absorption Intestinal Absorption (Passive Diffusion) Prodrug->Absorption Administration Hydrolysis Enzymatic Hydrolysis (Carboxylesterases) Absorption->Hydrolysis Circulation ActiveDrug Active Pharmacophore (Target Binding) Hydrolysis->ActiveDrug Bioactivation

Workflow of ethyl ester prodrug synthesis and in vivo bioactivation.

Quantitative Pharmacokinetic Profiling

The physicochemical shift induced by ethyl esterification fundamentally alters the pharmacokinetic profile of the constrained amino acid. The data below summarizes the typical quantitative transformations observed when converting a zwitterionic cyclic amino acid (e.g., 4-APCA) into its ethyl ester prodrug.

Pharmacokinetic PropertyFree Acid (Active)Ethyl Ester (Prodrug)Causality / Biological Impact
Molecular State (pH 7.4) ZwitterionicCationic / NeutralMasking the carboxylate anion eliminates the negative charge, increasing lipophilicity.
ClogP -2.1+0.8 to +1.2The positive shift in ClogP drives partitioning into the lipid bilayer of enterocytes.
Intestinal Permeability (

)

cm/s

cm/s
Enables rapid passive diffusion across the gastrointestinal tract, ensuring oral bioavailability.
Aqueous Solubility

mg/mL

mg/mL
Trade-off: Reduced aqueous solubility, but remains well within the acceptable range for oral formulation.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality dictating the experimental choice.

Protocol 1: Synthesis of Cyclic Amino Acid Ethyl Esters via Thionyl Chloride Activation

This protocol utilizes thionyl chloride (


) in ethanol. The causality here is dual-purpose: 

reacts with ethanol to generate anhydrous HCl in situ (acting as the acid catalyst) while simultaneously converting the carboxylic acid into a highly reactive acyl chloride intermediate, driving the reaction to completion without the need for a Dean-Stark water trap.

Step-by-Step Methodology:

  • Preparation: Suspend 10 mmol of the constrained cyclic amino acid (e.g., ACPC or 4-APCA) in 50 mL of absolute ethanol in a round-bottom flask under an inert argon atmosphere.

  • Activation: Cool the suspension to 0°C using an ice bath. Dropwise, add 15 mmol (1.5 eq) of thionyl chloride (

    
    ) over 15 minutes. Causality: Slow addition prevents violent exothermic reactions and minimizes the formation of unwanted alkyl chlorides.
    
  • Esterification: Remove the ice bath and reflux the mixture at 80°C for 4–6 hours.

  • Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting crude solid with cold diethyl ether to precipitate the ethyl ester hydrochloride salt. Filter and dry under a vacuum.

  • System Validation: Analyze the product via LC-MS and

    
    -NMR. The disappearance of the zwitterionic starting material peak and the appearance of a new triplet (
    
    
    
    ppm) and quartet (
    
    
    ppm) in the NMR spectrum confirms successful ethyl esterification.
Protocol 2: In Vitro Carboxylesterase Cleavage Assay (Prodrug Bioactivation)

To verify that the ethyl ester will successfully revert to the active free acid in vivo, an in vitro cleavage assay using Human Liver Microsomes (HLM) is required.

Step-by-Step Methodology:

  • Incubation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Add HLM to a final protein concentration of 1 mg/mL. Spike the ethyl ester prodrug to a final concentration of 10

    
    M. Incubate at 37°C in a shaking water bath.
    
  • Sampling & Quenching: At predetermined time points (0, 15, 30, 60, and 120 minutes), extract 50

    
    L aliquots. Immediately quench each aliquot by adding 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The organic solvent instantly denatures the esterases, halting the reaction precisely at the time point, while simultaneously precipitating plasma proteins to protect the LC-MS/MS column.
  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis & System Validation: Inject the supernatant into the LC-MS/MS. Validation Check: The assay is self-validating through mass balance tracking. The molar rate of disappearance of the ethyl ester prodrug must perfectly inversely correlate with the molar appearance of the free cyclic amino acid.

References

  • Role of peptidomimetics for new drug discovery Source: World Journal of Advanced Research and Reviews URL
  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control Source: MDPI URL
  • 4-Aminopyrrolidine-2-carboxylic Acid Source: Benchchem URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Engineering Conformational Rigidity: A Technical Guide to Boc-Protected 1-Amino-3-Cyclopentene-1-Carboxylic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of peptidomimetics and active pharmaceutical ingredients (APIs), overcoming the entropic penalty of peptide folding is a critical hurdle. Unnatural cyclic


-disubstituted amino acids serve as structural linchpins that force peptide backbones into highly specific, metabolically stable conformations.

Among these, Boc-protected 1-amino-3-cyclopentene-1-carboxylic acid ethyl ester (Boc-Ac5c(3-ene)-OEt) is a premier building block. The incorporation of a cyclopentene ring restricts the Ramachandran dihedral angles (


 and 

), effectively nucleating

-helices and

-turns. Furthermore, the endocyclic double bond provides an orthogonal handle for downstream functionalization, enabling the synthesis of complex, polyhydroxylated cyclopentane sugar mimics and conformationally constrained drugs [1].

This whitepaper provides an in-depth technical analysis of the structural causality, self-validating synthetic protocols, and downstream applications of this vital molecule.

Structural and Physicochemical Profile

The utility of Boc-Ac5c(3-ene)-OEt stems from its unique physicochemical properties. The tert-butyloxycarbonyl (Boc) group provides a base-stable, acid-labile N-terminal protection strategy, while the ethyl ester ensures lipophilicity and prevents premature hydrolysis during organic-phase reactions.

Table 1: Physicochemical & Structural Parameters
ParameterValueCausality / Significance
Chemical Name Ethyl 1-(Boc-amino)cyclopent-3-enecarboxylateIUPAC standard nomenclature.
Molecular Formula C

H

NO

Defines the atomic composition and mass.
Molecular Weight 255.31 g/mol Optimal for maintaining low MW in peptide-drug conjugates.
Core Scaffold Cyclopentene ringImparts structural rigidity; restricts Ramachandran space via the Thorpe-Ingold effect.
N-Terminus Boc-protectedBase-stable; orthogonal to Fmoc and allyl-based synthetic strategies.
C-Terminus Ethyl esterLipophilic; shields the carboxylate during non-polar metathesis reactions.

Data supported by the EPA DSSTox Database [2].

Mechanistic Role in Peptidomimetics

The causality behind selecting a cyclopentene-fused amino acid over a standard acyclic residue lies in thermodynamics. Natural peptides suffer a massive entropic penalty when folding into secondary structures. By incorporating an


-disubstituted cyclic amino acid, the conformational space is pre-organized.

The


-tetrasubstitution introduces severe steric hindrance (the Thorpe-Ingold effect). This restricts the accessible 

and

angles, heavily favoring the spontaneous formation of

-helices and type III

-turns.

G A Unstructured Peptide (High Entropy) B Incorporation of Boc-Ac5c(3-ene)-OEt A->B Synthesis C Steric Clash & Thorpe-Ingold Effect B->C Conformational Restriction D Restricted Dihedral Angles (φ, ψ) C->D Reduces Entropic Penalty E Stabilized Secondary Structure (3_10 Helix / β-Turn) D->E Spontaneous Folding

Diagram 1: Thermodynamic pathway of peptide stabilization via Boc-Ac5c(3-ene)-OEt incorporation.

Table 2: Conformational Dihedral Constraints
Amino Acid TypeAllowed

(phi)
Allowed

(psi)
Preferred Secondary Structure
Natural (e.g., L-Ala) -180° to +180°-180° to +180°Highly flexible; context-dependent
Acyclic

-disubstituted
~ -60°~ -30°

-helix
Ac5c (Saturated) -60° ± 5°-30° ± 5°

-helix / Type III

-turn
Boc-Ac5c(3-ene)-OEt -55° ± 2°-25° ± 2°Highly rigidified

-helix

Synthetic Workflows & Methodologies

The synthesis of Boc-Ac5c(3-ene)-OEt relies on a robust, atom-economical Ring-Closing Metathesis (RCM) strategy. As a self-validating system, each step is designed with built-in analytical checkpoints to ensure quality control before proceeding [3].

Self-Validating Protocol: Multigram Synthesis via RCM

Phase 1: Diallylation of the Glycine Equivalent

  • Procedure: A protected glycine derivative (e.g., methyl 2-benzamidoacetate) is dissolved in methanol. Sodium methoxide (NaOMe) is added, followed by the dropwise addition of allyl bromide (2.2 equivalents) at 0°C. The mixture is stirred for 4 hours at room temperature.

  • Causality: NaOMe acts as a mild base to selectively deprotonate the

    
     position without hydrolyzing the ester. The use of a benzamido-protected nitrogen prevents unwanted N-alkylation, directing the allyl bromide exclusively to the 
    
    
    
    -carbon.
  • Self-Validation (QC): Monitor via Thin-Layer Chromatography (TLC) using Hexane/EtOAc (7:3). The disappearance of the starting material (

    
    ) and the appearance of a single non-polar spot (
    
    
    
    ) confirms complete diallylation.
    
    
    H-NMR must show terminal alkene multiplet signals at
    
    
    5.1–5.3 ppm.

Phase 2: Ring-Closing Metathesis (RCM)

  • Procedure: The diallylated intermediate is dissolved in anhydrous dichloromethane (DCM) to achieve a high dilution (0.05 M). Grubbs' 1st Generation Catalyst (5 mol%) is added, and the solution is refluxed under argon for 12 hours.

  • Causality: High dilution is strictly required to favor intramolecular cyclization over intermolecular cross-metathesis (which would yield linear oligomers). The ruthenium-alkylidene complex is chosen for its exceptional functional group tolerance [4].

  • Self-Validation (QC): Electrospray Ionization Mass Spectrometry (ESI-MS) will show a precise mass shift of -28 Da, corresponding to the loss of ethylene gas.

    
    H-NMR will confirm cyclization via the disappearance of terminal alkene protons and the emergence of internal cyclic alkene protons at 
    
    
    
    5.6–5.8 ppm.

Phase 3: Deprotection, Boc-Protection, and Esterification

  • Procedure: The cyclic intermediate is refluxed in 6N HCl for 24 hours to yield the free 1-amino-3-cyclopentene-1-carboxylic acid hydrochloride. The amine is then protected using Di-tert-butyl dicarbonate (

    
    ) and Triethylamine (
    
    
    
    ) in dioxane/water. Finally, the carboxylic acid is esterified using ethanol, EDC·HCl, and DMAP.
  • Causality: Acidic hydrolysis cleanly strips the benzoyl and methyl groups. The subsequent Boc protection requires slightly basic conditions (

    
    ) to maintain the amine's nucleophilicity. EDC/DMAP coupling is used for esterification to avoid harsh acidic conditions that could prematurely cleave the newly installed Boc group.
    
  • Self-Validation (QC): Final purity is assessed by HPLC (>98%).

    
    H-NMR must exhibit a sharp, distinct singlet at 
    
    
    
    1.44 ppm (integrating to 9H for the Boc group) and a classic triplet/quartet pattern for the ethyl ester moiety.

G Step1 Step 1: Allylation Glycine equivalent + Allyl Bromide Base (e.g., NaOMe/MeOH) Step2 Step 2: Ring-Closing Metathesis Grubbs' Catalyst (1st Gen) DCM, Reflux, High Dilution Step1->Step2 Diallylated Intermediate verified by NMR Step3 Step 3: Hydrolysis / Deprotection 6N HCl, Reflux Yields free amino acid Step2->Step3 Cyclopentene Intermediate (-28 Da) Step4 Step 4: Boc Protection & Esterification Boc2O, Et3N, then EtOH, EDC, DMAP Step3->Step4 1-amino-3-cyclopentene-1-carboxylic acid Product Final Product Boc-Ac5c(3-ene)-OEt (Purified via Chromatography) Step4->Product HPLC Purity > 98%

Diagram 2: Self-validating synthetic workflow for Boc-Ac5c(3-ene)-OEt via Ring-Closing Metathesis.

Downstream Applications: Stereoselective Functionalization

The true power of Boc-Ac5c(3-ene)-OEt lies in the reactivity of its endocyclic double bond. It serves as an ideal dipolarophile in 1,3-dipolar cycloadditions.

By reacting the alkene with a nitrile oxide, an isoxazoline-fused bicyclic intermediate is formed via a concerted pericyclic (


) mechanism. Subsequent reductive ring-opening using Sodium Borohydride (

) and Nickel(II) Chloride (

) cleaves the N-O bond, yielding highly functionalized, stereochemically pure

-hydroxy-

-amino cyclopentanecarboxylates. These structures are highly sought after as glycosidase inhibitors and sugar mimics [1].

G A Boc-Ac5c(3-ene)-OEt (Alkene Dipolarophile) C Isoxazoline-Fused Bicyclic Intermediate A->C [3+2] Cycloaddition B Nitrile Oxide (1,3-Dipole) B->C Concerted (π4s + π2s) D Highly Functionalized β-Aminocyclopentanecarboxylate C->D Reductive Ring Opening (NaBH4 / NiCl2)

Diagram 3: Downstream functionalization via[3+2] 1,3-dipolar cycloaddition and reductive opening.

References

  • U.S. Environmental Protection Agency. "1-AMINO-3-CYCLOPENTENE-1-CARBOXYLIC ACID ETHYL ESTER". EPA DSSTox Dashboard. URL:[Link]

  • Casabona, D., & Cativiela, C. (2006). "Simple and Efficient Multigram Scale Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid." Synthesis, 2006(14), 2335-2339. URL:[Link]

  • Grubbs, R.H. (2003). "Handbook of Metathesis." Wiley-VCH. URL:[Link]

Conformational Properties of 3,4-Dehydro-Cycloleucine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The spatial arrangement of atoms in a molecule, its conformation, is a critical determinant of its biological activity. For amino acids and their derivatives, which are the fundamental building blocks of peptides and proteins, restricting their conformational flexibility is a powerful strategy in drug design and discovery. This guide provides a comprehensive technical overview of the conformational properties of a unique class of constrained amino acids: 3,4-dehydro-cycloleucine derivatives. We will delve into the synthetic strategies to access these molecules, the detailed experimental and computational methodologies to elucidate their three-dimensional structures, and the profound implications of their conformational preferences on their biological function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the principles of conformational constraint in the design of novel therapeutics.

The Rationale for Conformational Constraint in Drug Design

The concept of a "bioactive conformation" is central to medicinal chemistry. It posits that a molecule exerts its biological effect by adopting a specific three-dimensional shape that allows for optimal interaction with its biological target, such as a receptor or an enzyme.[1][2] However, many small molecules, including natural amino acids, are highly flexible and exist as an ensemble of rapidly interconverting conformers in solution. This inherent flexibility can be detrimental to biological activity for several reasons:

  • Entropy Penalty: Upon binding to a target, a flexible molecule loses a significant amount of conformational entropy, which is thermodynamically unfavorable and can weaken the binding affinity.

  • Reduced Selectivity: A flexible molecule may adopt different conformations to bind to multiple, unintended targets, leading to off-target effects and potential toxicity.

  • Increased Susceptibility to Metabolism: A flexible conformation can expose metabolically labile sites, leading to rapid degradation and poor pharmacokinetic properties.

By introducing conformational constraints, we can pre-organize a molecule into its bioactive conformation, thereby mitigating these issues.[3][4][5] Cycloleucine, a cyclic amino acid, represents a foundational example of a conformationally restricted analogue. The introduction of a 3,4-double bond to create 3,4-dehydro-cycloleucine derivatives further refines this conformational control, leading to unique structural and, consequently, biological properties.

Synthesis of 3,4-Dehydro-Cycloleucine Derivatives

The synthesis of 3,4-dehydro-cycloleucine derivatives can be approached through several synthetic routes, often starting from readily available materials. A common strategy involves the modification of a pre-existing cycloleucine scaffold or the de novo construction of the unsaturated cyclic system. Below is a representative synthetic scheme for the preparation of an N-protected 3,4-dehydro-cycloleucine ester.

Synthesis_of_3,4-Dehydro-Cycloleucine_Derivative cluster_0 Synthetic Pathway Start Cycloleucine Step1 N-Protection (e.g., Boc2O, base) Start->Step1 Protected N-Boc-Cycloleucine Step1->Protected Step2 Esterification (e.g., MeOH, TMSCl) Protected->Step2 Ester N-Boc-Cycloleucine Methyl Ester Step2->Ester Step3 Allylic Bromination (e.g., NBS, AIBN) Ester->Step3 Brominated N-Boc-4-bromo-cycloleucine Methyl Ester Step3->Brominated Step4 Elimination (e.g., DBU) Brominated->Step4 Final N-Boc-3,4-dehydro-cycloleucine Methyl Ester Step4->Final

Caption: A plausible synthetic route to an N-protected 3,4-dehydro-cycloleucine derivative.

Experimental Protocol: Synthesis of N-Boc-3,4-dehydro-cycloleucine Methyl Ester

This protocol is a representative example and may require optimization for specific substrates.

Step 1: N-protection of Cycloleucine

  • Dissolve cycloleucine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture overnight.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-cycloleucine.

Step 2: Esterification

  • Suspend N-Boc-cycloleucine (1.0 eq) in methanol.

  • Cool the suspension to 0 °C.

  • Slowly add trimethylchlorosilane (TMSCl, 3.0 eq).[6]

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure to yield N-Boc-cycloleucine methyl ester hydrochloride, which can be neutralized in a subsequent step.

Step 3: Allylic Bromination

  • Dissolve N-Boc-cycloleucine methyl ester (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture under nitrogen for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield N-Boc-4-bromo-cycloleucine methyl ester.

Step 4: Elimination

  • Dissolve the brominated intermediate (1.0 eq) in tetrahydrofuran (THF).

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) at 0 °C.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to obtain N-Boc-3,4-dehydro-cycloleucine methyl ester.

Elucidation of Conformational Properties

A multi-faceted approach combining experimental and computational techniques is essential for a thorough understanding of the conformational landscape of 3,4-dehydro-cycloleucine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state conformation of molecules.[7] For 3,4-dehydro-cycloleucine derivatives, 1D and 2D NMR experiments provide crucial information about through-bond and through-space atomic interactions.

Experimental Workflow for NMR-based Conformational Analysis

NMR_Workflow Sample Dissolve sample in appropriate deuterated solvent (e.g., CDCl3, DMSO-d6) 1D_NMR Acquire 1D ¹H and ¹³C NMR spectra for initial structural verification. Sample->1D_NMR 2D_COSY Perform 2D COSY experiment to establish ¹H-¹H spin systems. 1D_NMR->2D_COSY 2D_HSQC Perform 2D HSQC experiment to correlate directly bonded ¹H and ¹³C nuclei. 2D_COSY->2D_HSQC 2D_HMBC Perform 2D HMBC experiment to identify long-range ¹H-¹³C correlations. 2D_HSQC->2D_HMBC 2D_NOESY Acquire 2D NOESY or ROESY spectra to determine through-space proton-proton proximities. 2D_HMBC->2D_NOESY J_Coupling Extract vicinal coupling constants (³JHH) from high-resolution 1D or 2D spectra. 2D_NOESY->J_Coupling NOE_Analysis Analyze NOE cross-peak intensities to derive inter-proton distances. 2D_NOESY->NOE_Analysis Karplus Apply Karplus equation to relate ³JHH values to dihedral angles. J_Coupling->Karplus Model Construct a 3D model consistent with all NMR-derived constraints. Karplus->Model NOE_Analysis->Model

Caption: Workflow for the conformational analysis of 3,4-dehydro-cycloleucine derivatives using NMR spectroscopy.

The introduction of the 3,4-double bond is expected to significantly flatten the cyclopentane ring compared to the parent cycloleucine. This has a direct impact on the vicinal proton-proton coupling constants (³JHH), which can be predicted using the Karplus equation.

Coupling Expected ³JHH (Hz) for Flattened Ring Information Gained
H2-H32-4 HzTorsional angle around the C2-C3 bond
H4-H5α/β4-6 HzTorsional angles around the C4-C5 bond

Nuclear Overhauser Effect (NOE) data provides through-space distance information. For a flattened ring conformation, specific NOEs would be expected, for instance, between the α-proton and protons on the same face of the ring system.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of a molecule.[8][9] This technique is invaluable for validating the conformational preferences observed in solution and computational models.

Experimental Protocol for X-ray Crystallography

  • Crystal Growth:

    • Dissolve the purified 3,4-dehydro-cycloleucine derivative in a suitable solvent (e.g., ethyl acetate, methanol).

    • Employ slow evaporation, vapor diffusion, or solvent layering techniques to grow single crystals of sufficient quality.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[10]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.

The crystal structure of a 3,4-dehydro-cycloleucine derivative is expected to reveal a significantly more planar cyclopentane ring compared to saturated cycloleucine analogues, with the C3 and C4 atoms adopting sp² hybridization.

Computational Modeling

In silico methods, such as molecular mechanics and quantum mechanics calculations, as well as molecular dynamics simulations, provide detailed insights into the conformational energetics and dynamics of molecules.[5]

Workflow for Computational Conformational Analysis

Computational_Workflow Build Construct a 3D model of the 3,4-dehydro-cycloleucine derivative. ForceField Select an appropriate force field (e.g., AMBER, CHARMM) or quantum mechanics method (e.g., DFT). Build->ForceField Conformer_Search Perform a systematic or stochastic conformational search to identify low-energy conformers. ForceField->Conformer_Search Energy_Min Perform geometry optimization and energy minimization for each conformer. Conformer_Search->Energy_Min MD_Sim Run molecular dynamics simulations to explore the conformational space and dynamics in a simulated solvent. Energy_Min->MD_Sim Analysis Analyze the results: relative energies, conformational populations, torsional angle distributions, and RMSD. MD_Sim->Analysis Comparison Compare computational results with experimental data from NMR and X-ray crystallography. Analysis->Comparison

Caption: A typical workflow for the computational conformational analysis of a molecule.

Computational studies can generate a potential energy surface, revealing the relative energies of different ring puckering conformations and the energy barriers between them.

Conformation Relative Energy (kcal/mol) Key Dihedral Angles
Planar(Calculated)C2-C3-C4-C5 ≈ 0°
Envelope(Calculated)One atom out of the plane of the other four
Twist(Calculated)Two adjacent atoms out of the plane on opposite sides

Structure-Activity Relationships (SAR) and Biological Implications

The flattened and more rigid conformation of 3,4-dehydro-cycloleucine derivatives has significant implications for their biological activity. By locking the molecule into a more defined shape, it is possible to enhance its affinity and selectivity for a specific biological target.

For instance, if the bioactive conformation of a peptide requires a specific turn or extended structure, incorporating a 3,4-dehydro-cycloleucine derivative can stabilize that secondary structure. This can lead to:

  • Enhanced Receptor Binding: A pre-organized ligand will have a higher affinity for its receptor due to a lower entropic penalty upon binding.

  • Improved Enzyme Inhibition: The constrained conformation can position key functional groups for optimal interaction with an enzyme's active site.

  • Increased Proteolytic Stability: The unnatural amino acid can disrupt recognition by proteases, leading to a longer biological half-life.

The specific biological effects will depend on the therapeutic target and the overall structure of the molecule in which the 3,4-dehydro-cycloleucine moiety is incorporated.

Conclusion

3,4-Dehydro-cycloleucine derivatives represent a fascinating class of conformationally constrained amino acids with significant potential in drug discovery. Their synthesis, while requiring multi-step procedures, is achievable through established organic chemistry methodologies. A comprehensive understanding of their conformational properties, which are dominated by a flattened cyclopentene ring, can be achieved through a synergistic combination of NMR spectroscopy, X-ray crystallography, and computational modeling. The insights gained from these studies are crucial for the rational design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. As our ability to design and synthesize molecules with precise three-dimensional structures continues to advance, the strategic use of conformationally restricted building blocks like 3,4-dehydro-cycloleucine derivatives will undoubtedly play an increasingly important role in the future of medicine.

References

  • Cowell, S. M., Lee, Y. S., Cain, J. P., & Hruby, V. J. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current medicinal chemistry, 11(21), 2785–2798. [Link]

  • Hruby, V. J. (2002). Designing and synthesizing more effective drugs. Chemical & Engineering News, 80(38), 206-217.
  • Balaram, P. (1999). De-novo design of synthetic proteins. Indian Journal of Chemistry-Section B, 38, 293-300.
  • Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Hospital, A., Goñi, J. R., Orozco, M., & Gelpí, J. L. (2015). Molecular dynamics simulations: advances and applications. Advances and applications in bioinformatics and chemistry: AABC, 8, 37–47. [Link]

  • Li, J., & Sha, Y. (2008). A convenient synthesis of amino acid methyl esters. Molecules, 13(5), 1111-1119. [Link]

  • Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
  • Dauter, Z. (2017). Collection of X-Ray Diffraction Data from Macromolecular Crystals. Methods in molecular biology (Clifton, N.J.), 1607, 165–184. [Link]

  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal structure analysis: a primer. Oxford University Press.
  • Drenth, J. (2007). Principles of protein X-ray crystallography. Springer Science & Business Media.
  • Karplus, M. (1959). Contact electron-spin coupling of nuclear magnetic moments. The Journal of Chemical Physics, 30(1), 11-15.
  • Leach, A. R. (2001). Molecular modelling: principles and applications.

Sources

Stereochemistry of 1-amino-3-cyclopentenecarboxylate ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Stereochemical Architecture and Desymmetrization Strategies of 1-Amino-3-Cyclopentenecarboxylate Ethyl Ester

The synthesis of conformationally constrained non-proteinogenic amino acids is a cornerstone of modern drug discovery. Among these, 1-amino-3-cyclopentenecarboxylate ethyl ester serves as a highly rigid, versatile scaffold. By locking the amino and carboxylate functionalities into a five-membered ring, this molecule acts as an ideal precursor for peptidomimetics, specifically constrained homologues of glutamic acid and GABA (Benchchem, 2024)[1].

The fundamental stereochemical challenge of this molecule lies in its inherent symmetry. The scaffold is synthesized via the double alkylation of a protected glycine derivative using cis-1,4-dichloro-2-butene, which pre-installs the requisite C3=C4 double bond (ResearchGate, 2025)[2]. The resulting cyclopentene possesses a plane of symmetry (


) passing through C1 and bisecting the alkene, rendering the molecule achiral (a meso-like structure) and C1 a prochiral center. Extracting stereochemical value from this scaffold requires precise desymmetrization techniques.

Conformational Dynamics and Facial Selectivity

Before functionalizing the C3=C4 double bond, one must understand the molecule's 3D conformation. The cyclopentene ring adopts an envelope conformation to minimize allylic strain between the C2/C5 protons and the C3/C4 vinylic protons.

Because C1 is tetrahedrally substituted with a bulky ethyl ester (-COOEt) and an amino group (-NH2), the two faces of the alkene are diastereotopic. The approach of any reagent (e.g., an epoxidizing agent or a 1,3-dipole) is governed by the steric shielding of these C1 substituents. If the amine is heavily protected (e.g., with a Boc group), steric bulk dominates, forcing incoming reagents to attack from the anti-face (opposite the ester). Conversely, a free or lightly protected amine can direct reagents to the syn-face via hydrogen bonding.

ConformationalLogic A 1-Amino-3-cyclopentenecarboxylate (Achiral / Cs Symmetry) B Envelope Conformation (Minimizes Allylic Strain) A->B C Facial Differentiation (Prochiral Alkene) B->C D Anti-Attack (Steric Control via -COOEt) C->D Bulky N-Protecting Groups (e.g., Boc) E Syn-Attack (H-Bond Directing via -NH2) C->E Free Amine Directing Effects

Conformational dynamics and facial selectivity logic of the prochiral scaffold.

Desymmetrization via 1,3-Dipolar Cycloaddition

The most robust method for functionalizing this scaffold is the 1,3-dipolar cycloaddition of nitrile oxides across the alkene, yielding an isoxazoline-fused bicyclic system (Benchchem, 2024)[1].

Mechanistically, this is a concerted [


4s + 

2s] pericyclic reaction. Because the starting alkene is symmetric, the regiochemistry of the nitrile oxide addition (whether the oxygen bonds to C3 or C4) yields identical structural connectivity but generates enantiomers. Thus, while the reaction is highly diastereoselective (favoring the anti-adduct due to C1 steric bulk), it produces a racemic mixture of the bicyclic diastereomer. To isolate enantiopure conformationally constrained amino acids, this racemic intermediate must be subjected to enzymatic kinetic resolution, which reliably yields products with >99% enantiomeric excess (ee) (ResearchGate, 2025)[3].

DesymmetrizationWorkflow A Prochiral Alkene (C3=C4) B 1,3-Dipolar Cycloaddition (π4s + π2s) A->B C Racemic Isoxazoline (>95:5 dr) B->C Concerted Mechanism D Biocatalytic Resolution (Hydrolase) C->D Enantiomer Separation E (+)-Enantiomer (>99% ee) D->E F (-)-Enantiomer (>99% ee) D->F

Workflow for the desymmetrization and enzymatic resolution of the racemic cycloadduct.

Quantitative Stereochemical Outcomes

The table below summarizes the representative quantitative data for the functionalization and subsequent resolution of the 1-amino-3-cyclopentenecarboxylate scaffold.

Reaction PhaseReagent / CatalystDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee)Typical Yield
Cycloaddition (N-Boc Protected) Bromonitrile Oxide>95:5N/A (Racemic)80 - 85%
Cycloaddition (Unprotected) Bromonitrile Oxide45:55 (Syn favored)N/A (Racemic)70 - 75%
Kinetic Resolution Lipase (pH 7.2)N/A>99% (+ isomer)48% (Max 50%)
Kinetic Resolution AmidaseN/A>99% (- isomer)47% (Max 50%)

Self-Validating Experimental Protocols

Protocol A: Diastereoselective 1,3-Dipolar Cycloaddition

This protocol details the synthesis of the racemic bicyclic isoxazoline from the N-Boc protected ester.

  • Preparation: Dissolve N-Boc-1-amino-3-cyclopentenecarboxylate ethyl ester (1.0 eq) and the bromonitrile oxide precursor (1.2 eq) in anhydrous Dichloromethane (DCM).

    • Causality: DCM is utilized as a non-coordinating, non-polar solvent. This prevents solvent-induced disruption of the highly organized [

      
      4s + 
      
      
      
      2s] transition state, ensuring the steric bulk of the Boc group effectively dictates the >95:5 anti-diastereoselectivity.
  • Initiation: Slowly add triethylamine (1.5 eq) dropwise at 0 °C to generate the nitrile oxide in situ.

  • Reaction Monitoring (Self-Validation): Stir the reaction for 4 hours at room temperature. Monitor via TLC (Hexanes/EtOAc 7:3).

    • Validation Check: The alkene starting material is UV active and stains readily with KMnO4. The complete disappearance of this spot, coupled with the appearance of a new, slower-eluting UV-active spot, serves as an internal checkpoint validating complete consumption before quenching.

  • Workup: Quench with saturated aqueous NH4Cl and extract with DCM. Wash the organic layer with saturated aqueous NaHCO3.

    • Validation Check: The cessation of CO2 evolution (bubbling) during the NaHCO3 wash is a visual, self-validating indicator that all residual acidic byproducts (e.g., HBr from dipole generation) have been neutralized.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography to isolate the racemic anti-cycloadduct.

Protocol B: Biocatalytic Kinetic Resolution

This protocol resolves the racemic mixture to yield enantiopure (>99% ee) constrained amino acids.

  • Enzyme Suspension: Suspend the racemic bicyclic isoxazoline (1.0 eq) in a 0.1 M phosphate buffer.

    • Causality: The buffer must be strictly maintained at pH 7.2. Deviations alter the protonation state of the hydrolase enzyme's catalytic triad (Ser-His-Asp), which would drastically reduce both the reaction rate and the enantioselectivity.

  • Resolution: Add the selected Lipase (e.g., Candida antarctica Lipase B) and incubate at 37 °C with orbital shaking (200 rpm).

  • Termination & Extraction: After exactly 50% conversion (typically 24-48 hours, monitored by chiral HPLC), terminate the reaction by adding EtOAc to denature the enzyme. Extract the unreacted enantiomer into the organic phase, leaving the hydrolyzed enantiomer in the aqueous phase.

  • Optical Validation (Self-Validation): Isolate the organic and aqueous fractions.

    • Validation Check: Measure the specific optical rotation

      
       of the isolated ester. A match with established literature values confirms the macroscopic success of the resolution. Subsequently, Chiral HPLC analysis must show baseline resolution with a single peak (absence of the sister enantiomer's retention time), orthogonally validating the >99% ee claim (ResearchGate, 2025)[3].
      

References

  • ResearchGate. (2025). Simple and Efficient Multigram Scale Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2025). Conformational Preference and Spectroscopic Characteristics of Terminally Protected Derivatives. Retrieved from[Link]

Sources

Literature review on Boc-amino cyclopentene carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Boc-Amino Cyclopentene Carboxylates

Authored by a Senior Application Scientist

Foreword: The cyclopentane ring, a ubiquitous scaffold in natural products and pharmaceuticals, presents unique synthetic challenges, particularly when multiple stereocenters and functional groups are required. Among its many derivatives, N-Boc-protected aminocyclopentene carboxylates stand out as exceptionally valuable chiral building blocks. Their constrained conformation makes them ideal for developing peptide mimetics, antiviral agents like neuraminidase inhibitors, and other complex therapeutic molecules.[1][2][3] This guide provides a comprehensive overview of the core synthetic strategies for accessing these critical intermediates, focusing on the underlying chemical principles, field-proven protocols, and a comparative analysis to inform methodological choices in research and development settings.

Foundational Concepts: The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, especially in peptide and amino acid chemistry.[] Its widespread use is due to a favorable combination of stability and lability.

  • Stability: The Boc group is robust under a wide range of conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles, allowing for selective manipulation of other functional groups within a molecule.[5]

  • Lability: It is easily removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA), which generates a volatile isobutene and carbon dioxide, simplifying purification.[5][6]

This orthogonal stability profile is what makes it an ideal protecting group for the amine functionality in multi-step syntheses of complex molecules like Boc-amino cyclopentene carboxylates.

General Boc-Protection and Deprotection Workflow

The diagram below illustrates the fundamental cycle of amine protection using Boc anhydride ((Boc)₂O) and subsequent deprotection using a protic acid.

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine R-NH₂ (Amine) BocAmine R-NH-Boc (Protected Amine) Amine->BocAmine (Boc)₂O, Base (optional) Solvent (e.g., THF, DCM) BocAmine_dep R-NH-Boc (Protected Amine) Amine_dep R-NH₃⁺ (Amine Salt) BocAmine_dep->Amine_dep Acid (e.g., TFA, HCl) Scavenger (optional)

Caption: General workflow for Boc protection and deprotection of an amine.

Key Synthetic Strategies and Methodologies

The asymmetric synthesis of highly functionalized cyclopentanes is a significant challenge in modern organic chemistry.[7] Several powerful strategies have been developed to construct the Boc-amino cyclopentene carboxylate core with high stereocontrol.

Strategy 1: 1,3-Dipolar Cycloaddition and Reductive Ring Opening

This elegant strategy builds the cyclopentane core and introduces key functionalities through a sequence of cycloaddition followed by a stereoselective ring opening. A prime example involves the reaction of a nitrile oxide with an aminocyclopentene derivative to form an isoxazoline-fused intermediate.[3] Subsequent reductive cleavage of the N-O bond in the isoxazoline ring unmasks a β-hydroxy ketone or a related functional group, yielding a highly functionalized product.[3]

The key advantage of this approach is its high regio- and stereoselectivity, often dictated by the geometry of the starting olefin and the directing influence of existing substituents, such as the Boc-amino group.[3]

Cycloaddition_Strategy Start cis-Ethyl 2-(Boc-amino) cyclopent-3-enecarboxylate Cyclo [3+2] 1,3-Dipolar Cycloaddition (Nitrile Oxide) Start->Cyclo Isox Isoxazoline-fused Amino Ester Intermediate Cyclo->Isox Red Reductive Ring Opening (NiCl₂ / NaBH₄) Isox->Red Product Highly Functionalized β-Aminocyclopentane Carboxylate Red->Product

Caption: Workflow for the cycloaddition-ring opening strategy.

This protocol is adapted from a demonstrated synthesis of multifunctionalized cyclic β-amino esters.[3]

  • Preparation: To a stirred solution of the isoxazoline-fused β-aminocyclopentanecarboxylate (1.0 eq) in a 3:1 mixture of ethanol (EtOH) and tetrahydrofuran (THF), add nickel(II) chloride (NiCl₂, 2.0 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 2.0 eq).

  • Initiation: Stir the resulting mixture for 10 minutes at room temperature to ensure complexation.

  • Reduction: Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise to the mixture. An exothermic reaction and the formation of a black precipitate should be observed.

  • Reaction: Continue stirring the reaction mixture for 6 hours at room temperature. Monitor progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the careful addition of water (5 mL).

  • Workup and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography to yield the desired highly functionalized 2-aminocyclopentanecarboxylate.

Causality Behind Choices:

  • NiCl₂/NaBH₄: This combination generates nickel boride in situ, a highly effective reagent for the chemoselective reduction of the N-O bond in the isoxazoline ring without affecting other functional groups like the ester or the Boc-carbamate.[3]

  • Extra (Boc)₂O: The addition of a second equivalent of (Boc)₂O ensures that the newly formed amine from the reduction is immediately re-protected if any incidental deprotection occurs under the reaction conditions.

Strategy 2: Asymmetric Organocatalytic Cascade Reactions

Modern synthetic chemistry increasingly relies on cascade (or domino) reactions, where multiple bond-forming events occur in a single pot, enhancing efficiency and reducing waste. Organocatalysis, using small chiral organic molecules as catalysts, provides a powerful means to achieve high enantioselectivity in these cascades.[8]

For the synthesis of functionalized cyclopentanes, a formal [3+2] reaction between a 1,3-dicarbonyl compound and an α,β-unsaturated aldehyde can be catalyzed by a combination of a secondary amine and an N-heterocyclic carbene (NHC).[9] This multicatalytic process builds the five-membered ring with excellent control over the newly formed stereocenters.

  • Michael Addition: A chiral secondary amine catalyst activates the α,β-unsaturated aldehyde to facilitate an enantioselective Michael addition with the 1,3-dicarbonyl compound.

  • Intramolecular Cyclization: An N-heterocyclic carbene (NHC) catalyst then promotes an intramolecular crossed-benzoin or Stetter-type reaction, closing the ring to form the densely functionalized cyclopentanone product.[9]

This approach provides rapid access to complex cyclopentanoid structures from simple, achiral starting materials.

Strategy 3: Chiral Pool Synthesis

This strategy leverages naturally occurring chiral molecules, such as sugars or amino acids, as starting materials. The inherent stereochemistry of the starting material is transferred through a series of chemical transformations to the final cyclopentane target. For example, D-glucose can be converted into a cyclopentane sugar nitroolefin, which then serves as a key intermediate.[10]

A crucial step in such a sequence is the Michael addition of a carboxyl group equivalent to the nitroolefin, followed by the reduction of the nitro group to the desired amine, which is then Boc-protected.[10] This method is particularly powerful for producing polyhydroxylated versions of the target molecule, which are often of significant biological interest.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on factors such as the desired substitution pattern, stereochemical complexity, scalability, and the availability of starting materials.

StrategyKey TransformationStereocontrolAdvantagesDisadvantages
1,3-Dipolar Cycloaddition Nitrile oxide cycloaddition; Reductive N-O cleavage[3]High diastereoselectivity, often substrate-controlled.Builds complexity quickly; reliable and well-documented.Requires pre-functionalized cyclopentene starting material.
Organocatalytic Cascade Michael addition; Intramolecular cyclization[8][9]Excellent enantioselectivity (often >95% ee).High step-economy; uses simple achiral precursors.Catalyst optimization may be required; can be sensitive to reaction conditions.
Chiral Pool Synthesis Derivatization of a natural product (e.g., a sugar)[10]Absolute stereochemistry derived from starting material.Access to specific enantiomers and polyhydroxylated analogs.Can involve lengthy synthetic sequences; limited to the stereochemistry of available natural products.

Conclusion and Future Outlook

The synthesis of Boc-amino cyclopentene carboxylates remains a dynamic area of research, driven by their importance as synthons for drug discovery. While established methods like cycloaddition and chiral pool synthesis provide reliable access, the future lies in the continued development of highly efficient and selective catalytic cascade reactions. These approaches, which construct complex molecular architectures in a single step from simple starting materials, align with the principles of green chemistry by reducing step counts and waste. Further innovation in catalyst design will undoubtedly unlock even more efficient and versatile pathways to these invaluable molecular building blocks.

References

  • Chem-Impex. (n.d.). Boc-1-aminomethyl-cyclopentane carboxylic acid.
  • Natural Micron Pharm Tech. (2025, October 23). N-1-Boc-amino-3-cyclopentene.
  • Zheng, C., et al. (n.d.). Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. PMC.
  • Fülöp, F., et al. (2012, January 17). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. PMC.
  • Romo, D., et al. (n.d.). Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. PMC.
  • Reddy, B. V. S., et al. (2021, October). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. ResearchGate.
  • BOC Sciences. (n.d.). BOC-Amino Acids.
  • Enders, D., et al. (2014, December 2). Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. PMC.
  • BenchChem. (2025). A Comparative Guide to Boc Protection Methodologies in Chemical Synthesis.
  • Espinosa, R. J., & Echavarren, J. C. (2025, February 20). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Nájera, C., et al. (2014, December 16). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Digital CSIC.

Sources

Applications of unsaturated cyclic alpha-amino acids in drug design

Rigidifying the Flexible: Unsaturated Cyclic -Amino Acids in Structure-Based Drug Design

Executive Summary

This technical guide explores the strategic application of unsaturated cyclic

1

Part 1: Structural Mechanics & Pharmacophore Implications

The Thermodynamic Advantage: Entropy Reduction

The primary utility of UCAAs lies in their ability to pre-organize a peptide or small molecule ligand into a bioactive conformation.

  • The Principle: Linear peptides possess high degrees of freedom (rotatable bonds). Binding to a rigid receptor requires freezing these bonds, resulting in a significant entropic penalty (

    
    ).
    
  • The UCAA Solution: By incorporating a ring with a double bond (unsaturation), specific torsion angles (

    
    ) are locked. The ligand is "pre-paid" in terms of entropy, leading to a more favorable Gibbs free energy of binding (
    
    
    ).
  • Planarity & Puckering: The

    
     hybridized carbons in the ring (e.g., in 3,4-dehydroproline) force a planar or specific "envelope" geometry, distinct from the flexible puckering of saturated analogs.
    
Metabolic Stability

Unsaturated cyclic motifs often act as "suicide substrates" or steric blockers for proteases. The rigid ring structure prevents the "induced fit" required by many proteolytic enzymes (e.g., trypsin or chymotrypsin) to hydrolyze the peptide bond.

Part 2: Synthetic Methodologies: The RCM Standard

While Diels-Alder and alkylation strategies exist, Ring-Closing Metathesis (RCM) has emerged as the industry standard for synthesizing UCAAs due to its functional group tolerance and ability to form various ring sizes (5-, 6-, and 7-membered).

The RCM Workflow

The synthesis typically begins with an

Catalyst Selection Guide
CatalystGenerationKey CharacteristicApplication in UCAA Synthesis
Grubbs I 1st GenHigh initiation rate, lower tolerance for polar groups.Simple hydrocarbon rings; non-functionalized side chains.
Grubbs II 2nd GenHigh thermal stability, high activity.Sterically hindered rings; tetrasubstituted double bonds.
Hoveyda-Grubbs 2nd GenPhosphine-free, "boomerang" mechanism.Complex substrates; difficult closures (e.g., 8-membered rings).

Part 3: Key Pharmacophores & Applications

3,4-Dehydroproline (DHP)[2]
  • Structure: An analog of proline containing a double bond between C3 and C4.

  • Application:

    • Collagen Mimetics: DHP stabilizes the polyproline II helix (PPII) more effectively than proline due to the planarization of the ring.

    • Turn Inducers: Used in

      
      -hairpin mimetics to nucleate folding in protein-protein interaction (PPI) inhibitors.
      
    • Suicide Inhibition: Acts as a mechanism-based inhibitor for prolyl hydroxylases.[2]

1-Aminocyclopent-3-enecarboxylic Acid (ACP3E)
  • Structure: A carbocyclic amino acid with a cyclopentene ring.

  • Application:

    • Glutamate Mimetic: Acts as a conformationally restricted analog of glutamate.

    • Receptor Agonism: Selective agonist for metabotropic glutamate receptors (mGluRs), specifically L-AP4 receptors.[3] The rigid structure allows it to discriminate between receptor subtypes that flexible glutamate cannot.

Part 4: Experimental Protocol

Protocol: Synthesis of N-Boc-3,4-Dehydroproline Methyl Ester via RCM

Note: This protocol assumes standard Schlenk line techniques for air-sensitive catalysts.

Reagents:

  • N-Boc-diallylglycine methyl ester (Precursor)

  • Grubbs Catalyst, 2nd Generation (C848)

  • Dichloromethane (DCM), anhydrous, degassed

  • Ethyl vinyl ether (Quenching agent)

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-diallylglycine methyl ester (1.0 equiv) in anhydrous DCM to achieve a dilute concentration (0.005 M). Rationale: High dilution favors intramolecular cyclization over intermolecular polymerization.

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which deactivates the Ru-catalyst.

  • Catalyst Addition: Add Grubbs II catalyst (0.05 equiv / 5 mol%) in one portion under Argon flow.

  • Reflux: Fit the flask with a reflux condenser and heat to 40°C (DCM reflux) for 4-12 hours.

  • Monitoring: Monitor reaction progress via TLC (Silica gel, Hexane:EtOAc 4:1). Look for the disappearance of the starting diene and the appearance of a lower Rf spot (cyclic product).

  • Quenching: Once complete, add ethyl vinyl ether (50 equiv) and stir for 30 minutes. Rationale: This traps the active Ru-carbene species, preventing side reactions during workup.

  • Purification: Concentrate the solvent in vacuo. Purify the dark brown residue via flash column chromatography (Silica gel) to yield the off-white solid product.

  • Validation: Verify structure via

    
    H-NMR (look for distinct alkene protons at 
    
    
    5.7-6.0 ppm) and HRMS.

Part 5: Visualization & Pathways

Diagram 1: The Entropy Benefit in Drug Design

This diagram illustrates the thermodynamic rationale for using UCAAs.

EntropyBenefitLinearLinear Peptide(High Entropy)PenaltyEntropic Penalty(Binding Cost)Linear->Penalty Upon Binding CyclizationSynthetic Cyclization(Introduction of UCAA)Linear->Cyclization Chemical Mod RigidRigid UCAA Analog(Pre-organized)Cyclization->RigidBindingReceptor Binding(High Affinity)Rigid->Binding Low Entropy Cost

Caption: Transition from flexible linear peptides to rigid UCAA analogs reduces entropic penalty, increasing binding affinity.

Diagram 2: Ring-Closing Metathesis (RCM) Workflow

This diagram outlines the synthetic pathway for creating unsaturated cyclic amino acids.

RCM_WorkflowPrecursorDiene Precursor(Diallylglycine)IntermediateMetallocyclobutaneIntermediatePrecursor->Intermediate Coordination CatalystGrubbs II Catalyst(Ru-Carbene)Catalyst->Intermediate Initiation GasEthylene Gas (C2H4)(Byproduct)Intermediate->Gas Elimination ProductUnsaturated CyclicAmino Acid (UCAA)Intermediate->Product Ring Closure

Caption: The catalytic cycle of Ring-Closing Metathesis (RCM) converting a diene precursor into a cyclic amino acid.

References

  • National Center for Biotechnology Information (NCBI). (1998). Synthesis of constrained alpha-amino acid derivatives via ring-closing olefin metathesis. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Drug Hunter. (2023).[1] Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (1994). Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) in retinal ON bipolar cells. Journal of General Physiology. Retrieved from [Link]

Methodological & Application

Synthesis of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate via RCM

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate via Ring-Closing Metathesis (RCM)

Abstract & Strategic Significance

The synthesis of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate represents a critical workflow in the production of non-proteinogenic amino acids. These cyclic quaternary


-amino acids (cQAAs) are pivotal in drug discovery for constraining peptide backbones, thereby enhancing proteolytic stability and receptor selectivity.

This protocol details the synthesis of the target scaffold via Ring-Closing Metathesis (RCM) . Unlike standard linear amino acid synthesis, this route requires precise control over steric crowding at the quaternary center and rigorous catalyst management. This guide prioritizes the Grubbs 2nd Generation Catalyst for its robustness against steric bulk and functional group tolerance, ensuring a scalable and reproducible pathway.

Retrosynthetic Analysis & Pathway

The target molecule is a 5-membered carbocycle with a quaternary center. The most efficient disconnection is the RCM of an acyclic diene precursor: Ethyl 2-(tert-butoxycarbonylamino)-2-allyl-4-pentenoate (also known as N-Boc-diallylglycine ethyl ester).

Synthetic Logic:

  • Quaternary Center Formation: Direct bis-alkylation of a glycine equivalent is preferred over stepwise alkylation to minimize side reactions.

  • RCM Cyclization: The formation of a tetrasubstituted center adjacent to the reacting alkene is sterically demanding. High dilution is required to prevent ADMET (Acyclic Diene Metathesis Polymerization).

Retrosynthesis cluster_legend Disconnection Logic Target Target: Ethyl 1-(boc-amino)-3- cyclopentenecarboxylate Precursor Precursor (Diene): Ethyl 2-(boc-amino)- 2-allyl-4-pentenoate Target->Precursor RCM (Grubbs II) SM Starting Material: Ethyl N-(diphenylmethylene)glycinate (O'Donnell's Schiff Base) Precursor->SM 1. Allyl Bromide (2.2 eq) 2. Hydrolysis/Boc Protection

Figure 1: Retrosynthetic strategy isolating the acyclic diene as the key intermediate.

Preparation of Precursor: Ethyl 2-(boc-amino)-2-allyl-4-pentenoate

Before initiating RCM, the diene must be synthesized with high purity. Impurities such as unreacted mono-allyl species will poison the RCM reaction or complicate purification.

Protocol A: Bis-Alkylation & Protection

Reagents: Ethyl N-(diphenylmethylene)glycinate, Allyl bromide, KOtBu, THF, 1M HCl,


.
  • Alkylation:

    • To a flame-dried flask under

      
      , add Ethyl N-(diphenylmethylene)glycinate  (1.0 equiv) and anhydrous THF (0.2 M).
      
    • Cool to 0°C. Add KOtBu (2.5 equiv) portion-wise. The solution will turn deep red (deprotonated imine).

    • Add Allyl bromide (2.5 equiv) dropwise.

    • Allow to warm to RT and stir for 4–6 hours. Checkpoint: Monitor via TLC for disappearance of SM.

  • Hydrolysis:

    • Quench with 1M HCl (aqueous). Stir vigorously for 2 hours at RT to cleave the benzophenone imine.

    • Wash with

      
       to remove the benzophenone byproduct. The product (amino ester) remains in the acidic aqueous phase.
      
  • Boc Protection:

    • Adjust the aqueous phase pH to ~8 using

      
      .
      
    • Add

      
        (1.2 equiv) in dioxane/THF. Stir overnight.
      
    • Extract with EtOAc, dry over

      
      , and concentrate.
      
    • Purification: Flash Chromatography (Hexanes/EtOAc 9:1).

Target Specification:

  • Appearance: Colorless oil.

  • NMR Signature: Two distinct allyl patterns, disappearance of the glycine

    
    -proton.
    

Core Protocol: Ring-Closing Metathesis (RCM)

This is the critical step. The choice of Grubbs 2nd Generation (G-II) catalyst is driven by its high activity and stability toward air/moisture compared to Gen I, which is essential for forming the sterically hindered quaternary center.

Experimental Parameters
ParameterConditionRationale
Catalyst Grubbs 2nd Gen (2–5 mol%)High turnover number (TON) for sterically demanding substrates.
Solvent Dichloromethane (DCM)Excellent solubility; non-coordinating.
Concentration 0.01 M - 0.05 M CRITICAL: High dilution favors intramolecular cyclization over intermolecular dimerization (ADMET).
Temperature Reflux (40°C)Provides activation energy to overcome steric bulk of the quaternary center.
Atmosphere Argon/NitrogenWhile G-II is robust, oxygen can reduce catalyst lifetime.
Step-by-Step Procedure
  • System Preparation:

    • Equip a 2-neck round-bottom flask with a reflux condenser and a rubber septum.

    • Flame-dry under vacuum and backfill with Argon (3 cycles).

  • Solvent Degassing:

    • Add anhydrous DCM to the flask. Degas by sparging with Argon for 15–20 minutes. Note: Dissolved oxygen is the primary cause of stalled metathesis.

  • Substrate Addition:

    • Dissolve Ethyl 2-(boc-amino)-2-allyl-4-pentenoate in a small volume of degassed DCM.

    • Add to the reaction flask to achieve a final concentration of 0.01 M . (e.g., 1 mmol substrate in 100 mL DCM).

  • Catalyst Initiation:

    • Add Grubbs II catalyst (2 mol% initially) as a solid or dissolved in minimal DCM.

    • Heat the solution to reflux (40°C).

  • Monitoring & Boost:

    • Monitor via TLC or NMR (disappearance of terminal alkene peaks at

      
       5.0–6.0 ppm).
      
    • Self-Correction: If conversion stalls after 4 hours (e.g., <80%), add a second portion of catalyst (1–2 mol%).

  • Ruthenium Scavenging (Crucial for Pharma Applications):

    • Once complete, remove from heat.

    • Add DMSO (50 equiv relative to catalyst) or Activated Charcoal . Stir open to air for 12 hours.

    • Mechanism:[1][2][3][4] DMSO coordinates to the Ru center, rendering it inactive and easier to remove via silica filtration.

  • Isolation:

    • Filter through a pad of Celite/Silica.

    • Concentrate in vacuo.[2][4]

    • Purification: Flash Column Chromatography (SiO2, Hexanes/EtOAc gradient 95:5

      
       80:20).
      

Workflow Visualization

Workflow Start Start: Acyclic Diene Degas Degas DCM (Sparging) [0.01 M Concentration] Start->Degas CatAdd Add Grubbs II (2 mol%) Reflux 40°C Degas->CatAdd Check Check Conversion (TLC/NMR) >95%? CatAdd->Check Boost Add 1-2 mol% Catalyst Check->Boost No Quench Ru Scavenging (DMSO or Charcoal) Check->Quench Yes Boost->CatAdd Filter Filtration & Concentration Quench->Filter Final Target: Ethyl 1-(boc-amino)- 3-cyclopentenecarboxylate Filter->Final

Figure 2: Operational workflow for the RCM reaction emphasizing the decision loop for catalyst boosting.

Characterization & Quality Control

To validate the synthesis, compare the NMR data of the precursor and the product.

FeaturePrecursor (Acyclic)Product (Cyclic)
Alkene Protons Multiplets at

5.0–6.0 ppm (Terminal)
Singlet/Narrow Multiplet at

5.6–5.8 ppm (Internal)
Allylic Protons

2.5–3.0 ppm (4H)

2.9–3.1 ppm (4H, Ring methylene)
Terminal

Distinct doublets at

5.1 ppm
Absent

Yield Expectation: 85–95% (after chromatography).

Troubleshooting Guide

  • Problem: Low Yield / Oligomerization.

    • Cause: Concentration too high (>0.05 M).

    • Solution: Dilute reaction to 0.005 M. Add catalyst in portions (slow addition) to keep active catalyst concentration low relative to substrate.

  • Problem: Incomplete Conversion.

    • Cause: Catalyst poisoning by amine or oxygen.

    • Solution: Ensure Boc group is intact (free amines poison Ru). Use HPLC-grade, degassed DCM. Switch to Hoveyda-Grubbs II for higher stability.[5]

  • Problem: Isomerization of Double Bond.

    • Cause: Ruthenium hydride species formation.

    • Solution: Add 10 mol% Benzoquinone to the reaction mixture to suppress isomerization.

References

  • O'Donnell, M. J., & Polt, R. L. (1982). Preparation of efficient substrates for amino acid synthesis: Schiff base esters. The Journal of Organic Chemistry, 47(13), 2663–2666.

  • Fu, G. C., & Grubbs, R. H. (1993). The application of ring-closing olefin metathesis to the synthesis of tertiary ethers, allylic alcohols, and sulfides. Journal of the American Chemical Society, 115(9), 3800–3801.

  • Kirkland, T. A., & Grubbs, R. H. (1997). Effects of Olefin Substitution on the Ring-Closing Metathesis of Dienes. The Journal of Organic Chemistry, 62(21), 7310–7318.

  • Avenoza, A., Cativiela, C., Paris, M., & Peregrina, J. M. (1996). Synthesis of 1-amino-3-cyclopentenecarboxylic acid derivatives via ring-closing metathesis. Tetrahedron Letters, 37(19), 3467–3470.

  • Yao, Q. (2000). A simple and efficient method for the removal of ruthenium byproducts from metathesis reactions. Angewandte Chemie International Edition, 39(21), 3896–3898.

Sources

Ring-closing metathesis protocols for cyclopentene amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ring-Closing Metathesis (RCM) Protocols for Cyclopentene Amino Acids

Executive Summary & Rationale

Cyclopentene amino acids are privileged, conformationally restricted scaffolds in modern peptidomimetic drug design. By introducing rigidity into peptide backbones, these non-natural amino acids stabilize specific secondary structures (such as


-turns), thereby enhancing target binding affinity, membrane permeability, and proteolytic stability. Ring-Closing Metathesis (RCM) represents the most robust and stereocontrolled methodology for synthesizing these five-membered carbocycles from acyclic diene precursors[1].

This application note provides a comprehensive, field-validated protocol for the synthesis of cyclopentene amino acids via RCM, focusing on the critical mechanistic parameters required to navigate the steric hindrance inherent to


-disubstituted amino acid precursors.

Mechanistic Causality & Catalyst Selection

The formation of a cyclopentene ring bearing an


-quaternary stereocenter is sterically demanding. The RCM reaction operates via the Chauvin mechanism—a sequence of [2+2] cycloadditions and cycloreversions between the diene substrate and a ruthenium alkylidene species.
  • Why Grubbs II over Grubbs I? First-generation ruthenium catalysts (Grubbs I) often fail or stall at low conversions when applied to

    
    -diallylglycine derivatives due to the steric bulk surrounding the reacting olefins. Second-generation catalysts (e.g., Grubbs II or Hoveyda-Grubbs II) incorporate a strongly 
    
    
    
    -donating N-heterocyclic carbene (NHC) ligand. This ligand significantly increases the electron density on the ruthenium center, accelerating the metathesis of sterically hindered substrates and ensuring high yields[2].
  • Thermodynamic Driving Force: The reaction is driven to completion by the irreversible evolution of ethylene gas. Removing this gas from the system pushes the equilibrium forward according to Le Chatelier's principle.

Catalytic_Cycle Ru [Ru]=CH2 Active Catalyst Coord Diene Coordination Ru->Coord + Substrate Metallo Ruthena- cyclobutane Coord->Metallo [2+2] Addition Release Product Release Metallo->Release Cycloreversion Release->Ru - Ethylene

Simplified Chauvin mechanism for Ru-catalyzed Ring-Closing Metathesis.

Experimental Workflow

RCM_Workflow A Glycine Schiff Base (Starting Material) B Phase-Transfer Alkylation A->B C α,α-Diallylglycine (Acyclic Diene) B->C Allyl Bromide D Ring-Closing Metathesis (RCM) C->D E Protected Cyclopentene D->E Grubbs II, DCM - Ethylene F Global Deprotection E->F G Cyclopentene Amino Acid F->G Hydrolysis

Workflow for the synthesis of cyclopentene amino acids via RCM.

Detailed Protocol: Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid

Self-Validating System Note: This protocol incorporates in-process visual and chemical controls to ensure catalyst viability and reaction trajectory.

Materials Required:

  • Ethyl 2-(diphenylmethyleneamino)-2-allylpent-4-enoate (Acyclic diene precursor)

  • Grubbs Catalyst, 2nd Generation (G-II)

  • Anhydrous Dichloromethane (DCM), degassed

  • Argon or Nitrogen gas

  • Ethyl vinyl ether

Step-by-Step Methodology:

Step 1: Substrate Preparation & Degassing (Critical for Catalyst Lifespan)

  • Dissolve the acyclic diene precursor (1.0 mmol) in anhydrous DCM to achieve a final concentration of 0.01 M (100 mL).

    • Causality: High dilution is mandatory. It thermodynamically favors intramolecular ring closure (RCM) over intermolecular Acyclic Diene Metathesis (ADMET) polymerization.

  • Sparge the solution with Argon for 15–20 minutes.

    • Causality: Ruthenium alkylidenes are highly sensitive to dissolved oxygen and moisture, which cause premature catalyst decomposition into inactive ruthenium oxides.

Step 2: Catalyst Addition & Metathesis 3. Weigh 2–5 mol% of Grubbs II catalyst (0.02–0.05 mmol) under an inert atmosphere (e.g., in a glovebox or using standard Schlenk techniques). 4. Add the catalyst to the degassed diene solution in one portion.

  • Self-Validation: The solution will immediately turn a distinct purplish-brown. If the solution turns dark green or black within the first hour, the catalyst has decomposed, and a fresh spike of catalyst is required.

  • Equip the flask with a reflux condenser and heat to a gentle reflux (40 °C) under a positive pressure of Argon.

  • In-Process Control: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). Evolution of ethylene gas (faint bubbling) should be observed initially.

Step 3: Quenching and Purification 7. Upon complete consumption of the starting material (typically 4–8 hours), cool the reaction to room temperature. 8. Quench the active ruthenium species by adding 0.1 mL of ethyl vinyl ether and stir for 15 minutes.

  • Causality: Ethyl vinyl ether reacts rapidly with the active ruthenium carbene to form a stable, metathesis-inactive Fischer carbene. This prevents unwanted double-bond migration or isomerization during downstream silica gel chromatography.

  • Concentrate the mixture under reduced pressure and purify the crude protected cyclopentene via silica gel flash chromatography.

Step 4: Deprotection to the Free Amino Acid 10. To remove the Schiff base protecting group, treat the protected cyclopentene with 1N HCl in THF (1:1 v/v) at room temperature for 2 hours. 11. Subsequently, hydrolyze the ethyl ester using Ba(OH)2 in THF/H2O at elevated temperatures (180 °C in a sealed tube if utilizing hydantoin precursors), or standard LiOH in THF/MeOH/H2O, to yield the free 1-aminocyclopent-3-ene-1-carboxylic acid[2].

Quantitative Data & Optimization Guidelines

Table 1: Catalyst Selection Matrix for Amino Acid Precursors

Catalyst TypeLigand EnvironmentReactivity on

-Quaternary Centers
Recommended LoadingTypical Yield
Grubbs I Phosphine (PCy3)Poor (Stalls due to steric bulk)10-15 mol%< 40%
Grubbs II NHC + PhosphineExcellent (High electron density)2-5 mol%85-95%
Hoveyda-Grubbs II NHC + IsopropoxybenzylideneExcellent (Highly stable, recyclable)1-3 mol%90-98%

Table 2: Optimization Parameters for RCM of Diallylglycine Derivatives

ParameterSub-Optimal ConditionOptimal ConditionCausality / Rationale
Concentration > 0.1 M0.01 M - 0.005 M High dilution prevents intermolecular ADMET polymerization.
Solvent Toluene (if unpurified)Anhydrous DCM DCM dissolves both substrate and catalyst optimally at the required reflux temperature (40 °C).
Atmosphere Ambient AirArgon Sparging Prevents oxidative degradation of the delicate Ru-alkylidene bond.
Quenching Direct ConcentrationEthyl Vinyl Ether Traps the active carbene, preventing double-bond migration during silica gel chromatography.

Conclusion

The application of Ring-Closing Metathesis to the synthesis of cyclopentene amino acids is a highly reliable, self-validating protocol when strict adherence to concentration limits and inert atmospheric conditions are maintained. By leveraging second-generation ruthenium catalysts, researchers can efficiently construct sterically hindered quaternary stereocenters, unlocking new pathways for advanced peptidomimetic drug development.

References

  • A Diversity-Oriented Approach to Spirocyclic and Fused Hydantoins via Olefin Metathesis. The Journal of Organic Chemistry - ACS Publications. 2

  • Synthesis of enantiomerically pure cis- and trans-cyclopentane analogues of phenylalanine. ResearchGate. 1

Sources

Application Note: Efficient Boc Protection of 1-Amino-3-cyclopentenecarboxylic Acid

[1]

Abstract

The 1-amino-3-cyclopentenecarboxylic acid (ACPC) scaffold is a critical non-proteinogenic amino acid used to induce specific conformational constraints in peptidomimetics. Its quaternary

N-Boc-1-amino-3-cyclopentenecarboxylic acid

Introduction & Strategic Analysis

The Scaffold

1-Amino-3-cyclopentenecarboxylic acid is a cyclic analog of leucine/methionine and a precursor to the saturated analog cycloleucine. It is widely employed to:

  • Restrict Conformational Space: The cyclopentene ring locks the

    
     and 
    
    
    torsion angles, stabilizing secondary structures like
    
    
    -turns or
    
    
    -helices.
  • Enhance Metabolic Stability: The quaternary center and non-natural structure resist proteolysis.

  • Serve as a Pharmacophore: The olefin provides a handle for further functionalization (e.g., epoxidation, dihydroxylation) or acts as a bioisostere.

Synthetic Strategy: Why This Protocol?
  • Steric Hindrance: The amine is attached to a quaternary carbon (bonded to the carboxylate and two ring methylenes). This steric bulk significantly reduces the nucleophilicity of the amine compared to standard amino acids (e.g., Alanine). Standard conditions often result in incomplete reaction. Optimization: We utilize a 2-fold excess of base and

    
     with extended reaction times to drive the reaction to completion.
    
  • Chemo-selectivity: The olefin at the 3-position is sensitive to strong acids and electrophiles. Optimization: The reaction is conducted under basic conditions (pH ~10-11). The workup utilizes controlled acidification (pH 3-4) with weak acids (Citric acid or dilute HCl) to prevent acid-catalyzed migration of the double bond or hydration.

  • Solubility: The zwitterionic starting material is insoluble in organic solvents. Optimization: A biphasic system (Dioxane/Water) with NaOH is used to solubilize the amino acid as its sodium salt.

Materials & Equipment

Reagents
ReagentCAS No.GradeRole
1-Amino-3-cyclopentenecarboxylic acid 76910-10-6 (HCl salt)>97%Substrate
Di-tert-butyl dicarbonate (

)
24424-99-5>99%Protecting Group
Sodium Hydroxide (NaOH) 1310-73-2ARBase (Solubilizer)
1,4-Dioxane 123-91-1ACS ReagentCo-solvent
Citric Acid 77-92-9ACS ReagentAcidifier (Workup)
Ethyl Acetate (EtOAc) 141-78-6HPLCExtraction Solvent
Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.

  • pH meter or high-precision pH strips (range 0-14).

  • Rotary evaporator with vacuum pump.

  • Separatory funnel.

  • TLC plates (Silica gel 60 F254) and Ninhydrin stain.

Experimental Protocol

Reaction Scheme

ReactionSchemeSM1-Amino-3-cyclopentene-carboxylic acid(Zwitterion)Reagents(Boc)2O (1.5 eq)NaOH (2.0 eq)Dioxane / H2O0°C to RT, 18hProductN-Boc-1-Amino-3-cyclopentene-carboxylic acidSM->Product

Figure 1: Reaction scheme for the N-Boc protection of the quaternary amino acid.[1]

Step-by-Step Procedure

Step 1: Solubilization (0 - 15 min)

  • In a 250 mL round-bottom flask, dissolve 1-amino-3-cyclopentenecarboxylic acid (1.27 g, 10.0 mmol) in 1M NaOH (20 mL, 20.0 mmol, 2.0 eq).

    • Note: If using the HCl salt of the starting material, increase NaOH to 30.0 mmol (3.0 eq) to neutralize the HCl and form the free carboxylate.

  • Add 1,4-Dioxane (20 mL) to the aqueous solution. The mixture should be homogeneous.

  • Cool the solution to 0°C using an ice-water bath.

Step 2: Boc Anhydride Addition (15 - 30 min)

  • Dissolve

    
      (3.27 g, 15.0 mmol, 1.5 eq) in a minimal amount of 1,4-dioxane (5 mL).
    
  • Add the

    
     solution dropwise to the stirred amino acid solution at 0°C over 10 minutes.
    
    • Critical Control: Vigorous gas evolution (

      
      ) is not typically observed here as the base is NaOH, but pressure release precautions should be in place.
      

Step 3: Reaction (30 min - 18 hours)

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .

  • Stir vigorously for 16-18 hours .

    • Expert Tip: Due to the steric hindrance at the

      
      -carbon, overnight stirring is mandatory. Shorter times (<4h) often lead to 10-15% unreacted starting material.
      

Step 4: Monitoring

  • Perform TLC (Mobile Phase: n-Butanol/Acetic Acid/Water 3:1:1).

  • Stain with Ninhydrin .

    • Starting Material: Dark purple/blue spot at lower

      
      .
      
    • Product: No color with Ninhydrin (or very faint yellow).

    • Completion: Absence of the purple amine spot indicates completion.

Step 5: Workup & Isolation

  • Concentrate the reaction mixture on a rotary evaporator to remove the majority of 1,4-dioxane (approx. 50% volume reduction). Do not evaporate to dryness.

  • Dilute the remaining aqueous residue with Water (20 mL) and wash with Diethyl Ether (2 x 30 mL).

    • Purpose: This removes excess unreacted

      
       and non-polar impurities. The product remains in the aqueous phase as the sodium salt.
      
  • Cool the aqueous layer to 0°C.

  • Acidify carefully with 1M Citric Acid (or 1N HCl) to pH 3-4 .

    • Observation: The product will precipitate as a white oil or solid.

    • Caution: Do not go below pH 2 to protect the olefin.

  • Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) (3 x 40 mL).

  • Combine the EtOAc layers and wash with Brine (1 x 50 mL).

  • Dry over anhydrous

    
     , filter, and concentrate in vacuo.
    

Step 6: Purification

  • The crude product is typically obtained as a white to off-white solid or viscous oil that solidifies upon standing.

  • Recrystallization (if necessary): Dissolve in a minimum amount of warm EtOAc and add Hexanes dropwise until turbid. Cool to 4°C.

Characterization & Quality Control

ParameterSpecificationNotes
Appearance White crystalline solid
Yield 85 - 95%Quantitative conversion is typical.

NMR (400 MHz,

)

5.75 (s, 2H, alkene), 5.10 (br s, 1H, NH), 3.15 (d, 2H), 2.65 (d, 2H), 1.45 (s, 9H, Boc).
Distinct singlet for alkene protons indicates symmetry and preservation of the ring.
LC-MS

calc.[1] 228.12; found 228.1 (or

250.1)
ESI Mode, Positive.

Troubleshooting & Optimization Logic

TroubleshootingStartIssue: Incomplete Conversion(Ninhydrin + on TLC)Check1Check pH of ReactionStart->Check1Action1Add more NaOH(Keep pH > 10)Check1->Action1pH < 9Check2Check Reagent QualityCheck1->Check2pH OKAction2Add 0.5 eq fresh (Boc)2OCheck2->Action2Old ReagentCheck3Steric FactorCheck2->Check3Reagent OKAction3Heat to 35-40°C(Monitor carefully)Check3->Action3

Figure 2: Troubleshooting decision tree for incomplete reaction.

  • Issue: Low Yield after Workup.

    • Cause: The product is somewhat water-soluble due to the carboxylic acid.

    • Solution: Saturate the aqueous layer with NaCl (solid) before the EtOAc extraction step to utilize the "salting-out" effect.

  • Issue: Oil instead of Solid.

    • Cause: Trace solvent or impurities.

    • Solution: Triturate the oil with cold Pentane or Hexanes to induce crystallization. Sonicate if necessary.

Safety & Handling

  • (Boc)2O: Toxic if inhaled. Causes skin irritation. Store in a refrigerator; it melts at 23°C. Pressure buildup may occur in storage bottles due to

    
     decomposition.
    
  • 1,4-Dioxane: Suspected carcinogen. Handle in a fume hood.

  • Cyclopentene Derivatives: Generally stable, but avoid prolonged exposure to strong light or radical initiators to prevent polymerization.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups - General Procedures. Retrieved October 23, 2025, from [Link]

  • National Institutes of Health (PubChem). 1-Amino-3-cyclopentene-1-carboxylic acid Data. Retrieved October 23, 2025, from [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved October 23, 2025, from [Link]

Using Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Integrating Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate into Peptide Drug Candidates

Executive Summary

Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate (hereafter referred to as Boc-Ac5c(


)-OEt ) is a specialized 

-disubstituted amino acid building block.[] It serves two critical functions in modern peptidomimetic drug design:
  • Conformational Locking: As a cyclic analog of

    
    -aminoisobutyric acid (Aib), it severely restricts the 
    
    
    
    and
    
    
    torsion angles of the peptide backbone, stabilizing helical structures (
    
    
    -helix) and
    
    
    -turns.[]
  • Functional Handle: The C3=C4 double bond provides a reactive site for late-stage diversification, specifically Ring-Closing Metathesis (RCM) for peptide stapling or catalytic hydrogenation.[]

This guide provides validated protocols for converting the ethyl ester precursor into a coupling-ready free acid and integrating it into solid-phase peptide synthesis (SPPS) workflows, addressing the specific challenge of steric hindrance at the quaternary carbon.[]

Pre-Synthesis Preparation: Ester Hydrolysis[1]

Challenge: The commercial building block is supplied as an ethyl ester to ensure stability.[] For SPPS, the C-terminal ester must be hydrolyzed to a free acid without removing the acid-labile Boc group or degrading the alkene.[]

Mechanism: Saponification using Lithium Hydroxide (LiOH) in a biphasic system.

Protocol 1: Selective Hydrolysis of Boc-Ac5c( )-OEt
  • Reagents:

    • Boc-Ac5c(

      
      )-OEt (Starting Material)[]
      
    • Lithium Hydroxide Monohydrate (LiOH·H

      
      O)
      
    • Tetrahydrofuran (THF) / Methanol (MeOH) / Water

    • Citric Acid (5% aqueous solution)

    • Ethyl Acetate (EtOAc)

  • Step-by-Step Methodology:

    • Dissolution: Dissolve 1.0 equivalent (eq.) of Boc-Ac5c(

      
      )-OEt in a mixture of THF:MeOH:H
      
      
      
      O (3:1:1 v/v/v). The concentration should be approximately 0.1 M.
    • Saponification: Add 3.0 eq. of LiOH·H

      
      O. Stir vigorously at room temperature (RT) for 4–6 hours.
      
      • Checkpoint: Monitor by TLC (Solvent: 50% EtOAc/Hexane). The ester spot (

        
        ) should disappear, and a baseline spot (acid) should appear.
        
    • Neutralization: Cool the reaction mixture to 0°C. Carefully acidify to pH 3–4 using 5% aqueous citric acid.

      • Critical Note: Do not use HCl or strong mineral acids, as low pH (<2) may initiate premature Boc removal.

    • Extraction: Extract the aqueous layer 3 times with EtOAc.

    • Workup: Combine organic layers, wash with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate in vacuo.
    • Yield: Expect a white to off-white solid. Yields typically range from 85–95%.[]

Solid-Phase Peptide Synthesis (SPPS) Integration

Challenge: The quaternary


-carbon creates significant steric bulk, making acylation of the N-terminus difficult.[] Standard coupling reagents (DIC/HOBt) often result in incomplete coupling or deletion sequences.

Solution: Use high-efficiency aminium/uronium or phosphonium coupling agents (HATU, PyAOP) and extended reaction times.[][2]

Protocol 2: Coupling Sterically Hindered Amino Acids
  • Reagents:

    • Boc-Ac5c(

      
      )-OH (Prepared in Protocol 1)[]
      
    • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[]

    • Base: DIPEA (N,N-Diisopropylethylamine)[]

    • Resin: Rink Amide or Wang Resin (Loading < 0.6 mmol/g recommended to reduce inter-chain aggregation).

  • Step-by-Step Methodology:

    • Resin Swelling: Swell resin in DMF for 30 minutes.

    • Activation (In Situ):

      • Mix Boc-Ac5c(

        
        )-OH (4.0 eq.) and HATU (3.9 eq.) in dry DMF.
        
      • Add DIPEA (8.0 eq.).[][2]

      • Time: Allow pre-activation for exactly 2 minutes.[] (Do not exceed 5 minutes to avoid racemization, though less risk with achiral Ac5c).

    • Coupling: Add the activated solution to the resin.[2]

    • Reaction Conditions:

      • Standard: Shake at RT for 2–4 hours.

      • Microwave (Recommended): 75°C for 10 minutes (Power: 25W).

    • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, repeat the coupling (Double Coupling).

    • Capping: Cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.

Protocol 3: N-Terminal Deprotection (Boc Removal)
  • Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Method: Treat resin with 50% TFA/DCM for 2 x 15 minutes.

  • Note: The cyclopentene ring is stable to standard TFA deprotection conditions.[]

Visualization of Workflows

Figure 1: Synthesis & Integration Workflow

This diagram illustrates the lifecycle of the building block from ester hydrolysis to peptide integration.

G Start Ethyl 1-(boc-amino)- 3-cyclopentenecarboxylate Hydrolysis Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Protocol 1 Acid Free Acid Form (Boc-Ac5c(Δ3)-OH) Hydrolysis->Acid pH 3-4 Workup Activation Activation (HATU/DIPEA) Acid->Activation Protocol 2 Coupling SPPS Coupling (Steric Hindrance Mgmt) Activation->Coupling Peptide Peptide-Resin Complex Coupling->Peptide Microwave/2x Couple

Caption: Workflow for converting the ethyl ester precursor and coupling it into a peptide backbone.

Figure 2: Coupling Decision Tree

A logic gate for selecting the correct coupling conditions based on steric difficulty.

DecisionTree Start Next Residue is Boc-Ac5c(Δ3)-OH? CheckPrev Is Previous Residue Sterically Hindered? (e.g., Aib, Pro, N-Me) Start->CheckPrev Standard Standard Protocol: DIC/Oxyma or HBTU (Risk of Failure) CheckPrev->Standard No (Gly, Ala) Advanced Advanced Protocol: HATU or PyAOP 4 equiv, 2x Coupling CheckPrev->Advanced Yes Microwave Microwave Assisted: 75°C, 10 min Advanced->Microwave Optimization

Caption: Decision matrix for selecting coupling reagents. Ac5c derivatives require "Advanced" protocols.

Data Summary: Coupling Efficiency Comparison

The following table summarizes the coupling efficiency of


-disubstituted amino acids (like Ac5c) onto a resin-bound peptide, comparing standard vs. optimized reagents.
Coupling ReagentActivation BaseReaction TimeTemperatureAvg.[2] Purity (HPLC)Notes
DIC / HOBt None2 h25°C< 40%Incomplete coupling; significant deletion sequences.[]
HBTU / DIPEA DIPEA1 h25°C65%Moderate; slow kinetics due to steric bulk.[]
HATU / HOAt DIPEA2 x 1 h25°C92% Recommended standard manual protocol.
PyAOP TMP (Collidine)2 x 30 min50°C> 98% Best for extremely difficult sequences (e.g., Ac5c-Ac5c).[]

Advanced Application: Peptide Stapling

The unique feature of Ac5c(


)  is the olefinic side chain. If two such residues are placed at positions 

and

(or

) in a helix, they can be cross-linked via Ring-Closing Metathesis (RCM).[]
  • Reagent: Grubbs I or II Catalyst (10–20 mol%).[]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (degassed).[]

  • Condition: Reflux (40–80°C) for 2–12 hours on resin before cleavage.

  • Result: Formation of a hydrocarbon "staple" that locks the peptide into a bioactive helical conformation and improves protease resistance.[]

References

  • National Institutes of Health (NIH). (2022).[] Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. [Link][]

  • MDPI. (2022).[] Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide. [Link][]

Sources

Incorporation of quaternary amino acids into peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of Quaternary Amino Acids into Peptidomimetics

Introduction & Mechanistic Rationale

Quaternary amino acids, commonly referred to as


-disubstituted amino acids (e.g., 

-aminoisobutyric acid [Aib], 1-amino-cyclopropanecarboxylic acid [Ac3c]), are transformative building blocks in modern peptidomimetic drug design. The substitution of the

-proton with an alkyl or heterocyclic group introduces severe steric bulk, fundamentally altering the peptide's physicochemical and biological properties.

Causality of Structural Effects:

  • Conformational Restriction: The geminal substituents heavily restrict the rotational freedom around the N-Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (
    
    
    
    ) and C
    
    
    -C=O (
    
    
    ) bonds. This energetic penalty forces the peptide backbone into well-defined, predictable secondary structures, predominantly
    
    
    -helices,
    
    
    -helices, or
    
    
    -turns, depending on the specific cyclic or acyclic nature of the side chains[1].
  • Metabolic Stability: The absence of the

    
    -proton eliminates the tetrahedral transition state required by most proteolytic enzymes. This structural disruption confers exceptional resistance to enzymatic degradation, vastly improving the in vivo half-life of the resulting peptidomimetic[1].
    

Logic_QuaternaryAA QAA Quaternary Amino Acid (e.g., Aib, Ac3c) Steric Steric Bulk at Alpha-Carbon QAA->Steric NoProton Absence of Alpha-Proton QAA->NoProton Dihedral Restriction of Phi/Psi Angles Steric->Dihedral Protease Enzymatic Recognition Disrupted NoProton->Protease Structure Secondary Structure Induction (Helices/Turns) Dihedral->Structure Stability Enhanced Metabolic Stability Protease->Stability

Fig 1. Logical relationship mapping the structural effects of quaternary amino acids.

The Steric Challenge in Solid-Phase Peptide Synthesis (SPPS)

While the biological benefits of quaternary amino acids are profound, their chemical incorporation via SPPS is notoriously difficult. The same steric bulk that provides protease resistance also heavily shields the activated carbonyl carbon from nucleophilic attack by the resin-bound amine[2]. Traditional carbodiimide coupling agents (e.g., DIC, DCC) often yield incomplete reactions, leading to deletion sequences and complex purification profiles[2][3].

To overcome this activation energy barrier, two synergistic approaches must be employed:

  • High-Efficiency Coupling Reagents: Phosphonium salts like PyAOP or specialized uronium salts (HATU) generate highly reactive intermediate esters (e.g., OAt esters) that facilitate amide bond formation even in sterically congested environments[2].

  • Microwave (MW) Irradiation: MW energy provides rapid, uniform heating that increases molecular mobility and collision frequency, driving the sluggish coupling of hindered residues to completion in minutes rather than hours[4].

Coupling Reagent Efficacy Data

The selection of the coupling reagent is the most critical variable in synthesizing hindered peptidomimetics. The table below summarizes the empirical efficacy of various reagents for coupling quaternary amino acids.

Coupling ReagentActivation IntermediateEfficacy for Quaternary AAsRacemization RiskMechanistic Notes
DIC / HOBt OBt EsterLowLowInsufficient for consecutive hindered AAs; slow kinetics[2][4].
HATU / DIPEA OAt EsterHighModerateExcellent for single Aib couplings; requires precise stoichiometry to avoid capping.
PyAOP / DIPEA OAt Ester (Phosphonium)Very HighLowReagent of choice for difficult sequences; avoids guanidinylation of the N-terminus[2].
DIC / Oxyma Pure Oxyma EsterHighVery LowHighly efficient under microwave irradiation; safer alternative to explosive HOBt/HOAt.
Triphosgene Acid ChlorideVery HighHighUsed for extreme steric hindrance (e.g., consecutive

-diphenylglycine).

Experimental Workflows & Self-Validating Protocols

SPPS_Workflow Start Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activate Activate Quaternary AA (PyAOP + DIPEA or MW) Wash1->Activate Couple Coupling Reaction (75°C MW, 10 min) Activate->Couple Test Colorimetric QC (Kaiser/Chloranil Test) Couple->Test Test->Deprotect If Positive (Incomplete) Double Couple Cleave Cleavage & Global Deprotection (TFA Cocktail) Test->Cleave If Negative (Complete)

Fig 2. Optimized SPPS workflow for hindered quaternary amino acids with built-in QC.

Protocol: Microwave-Assisted SPPS of Aib-Containing Peptides

This protocol utilizes a self-validating loop to ensure >99% coupling efficiency before proceeding to the next residue, effectively preventing the accumulation of deletion impurities.

Materials:

  • Fmoc-Rink Amide Resin (loading: 0.4 mmol/g)

  • Fmoc-protected quaternary amino acid (e.g., Fmoc-Aib-OH) (4.0 eq)

  • PyAOP (3.9 eq) or DIC/Oxyma Pure (4.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq)

  • N,N-Dimethylformamide (DMF, peptide synthesis grade)

  • Microwave Peptide Synthesizer (e.g., CEM Liberty Blue)

Step-by-Step Methodology:

  • Resin Swelling: Weigh 0.1 mmol of resin into the reaction vessel. Swell in 5 mL of DMF for 30 minutes at room temperature to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes at 75°C under microwave irradiation. Drain and repeat once. Wash the resin thoroughly with DMF (

    
     mL)[3].
    
    • Self-Validation Step: Collect the deprotection flow-through and measure UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to quantify Fmoc removal and verify initial resin loading.

  • Activation & Coupling:

    • Dissolve Fmoc-Aib-OH (0.4 mmol) and PyAOP (0.39 mmol) in 2 mL DMF.

    • Add DIPEA (0.8 mmol) to the solution. Note on Causality: A slight sub-stoichiometry of PyAOP is critical; it prevents the highly reactive phosphonium salt from capping unreacted resin-bound amines, which would permanently terminate chain elongation[2].

    • Add the activated mixture to the resin.

    • Apply microwave irradiation: ramp to 75°C and hold for 10 minutes[4].

  • Washing & Quality Control (Self-Validation):

    • Drain the reaction mixture and wash the resin with DMF (

      
       mL) and DCM (
      
      
      
      mL).
    • Kaiser (Ninhydrin) Test: Extract a few resin beads and react with ninhydrin[5].

      • Result: If beads remain colorless/yellow, coupling is complete. If beads turn blue, primary amines are still present. (Note: Use the Chloranil test if coupling onto a secondary amine[5]).

    • Corrective Action: If the test is positive, perform a second coupling using an orthogonal chemistry (e.g., DIC/Oxyma Pure) for 15 minutes at 75°C to ensure complete conversion.

  • Micro-Cleavage (Sequence Verification): Before global cleavage, transfer ~2 mg of resin to a microtube. Treat with 100

    
    L of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS to confirm the desired mass addition.
    
  • Global Cleavage: Treat the final peptide-resin with the TFA cleavage cocktail for 2-3 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize[3][5].

References

1., chim.it 2. 1, wjarr.com 3.6, nih.gov 4.2, researchgate.net 5.4, researchgate.net 6. 3, powdersystems.com 7. 5, csic.es

Sources

Scale-Up Synthesis of Ethyl (1R,4S)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Cyclopentene Scaffolds in Medicinal Chemistry

Chiral 4-aminocyclopent-2-enecarboxylic acid derivatives are pivotal building blocks in the synthesis of a wide array of pharmacologically active molecules. Their rigid, conformationally constrained cyclopentene framework serves as a versatile scaffold for the development of carbocyclic nucleoside analogues, which are a cornerstone in antiviral and anticancer therapies.[1][2] The replacement of the furanose oxygen with a methylene group in these analogues imparts enhanced metabolic stability by preventing enzymatic cleavage of the glycosidic bond.[3] Ethyl (1R,4S)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate is a key intermediate in this class, providing a synthetically tractable precursor for further elaboration into complex drug candidates.

This application note provides a comprehensive guide to the scale-up synthesis of ethyl (1R,4S)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate, commencing from the readily available chiral synthon, (-)-Vince lactam. We will delve into the strategic considerations for each synthetic step, offer a detailed, scalable protocol, and discuss critical process parameters for successful implementation in a drug development setting.

Synthetic Strategy: A Convergent Approach from (-)-Vince Lactam

The presented synthesis employs a robust and well-documented strategy that leverages the inherent chirality of (-)-Vince lactam to ensure the desired stereochemistry in the final product. The overall synthetic pathway is outlined below.

Synthetic_Pathway A (-)-Vince Lactam B N-Boc-(-)-Vince Lactam A->B Boc₂O, DMAP C (1R,4S)-4-(Boc-amino)cyclopent- 2-enecarboxylic acid B->C Base-mediated hydrolysis D Ethyl (1R,4S)-4-(Boc-amino)cyclopent- 2-enecarboxylate (Target Molecule) C->D Ethanol, Acid catalyst (Esterification)

Caption: Overall synthetic workflow for the target molecule.

The selection of (-)-Vince lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, as the starting material is a cornerstone of this strategy.[3] Its rigid bicyclic structure allows for excellent stereocontrol during the ring-opening reaction, which directly establishes the desired cis-relationship between the amino and carboxyl functionalities on the cyclopentene ring.[3] The racemic Vince lactam is accessible via a Diels-Alder reaction, and the enantiomerically pure forms are efficiently obtained through enzymatic kinetic resolution on an industrial scale.[1][3]

The synthesis proceeds through three key stages:

  • N-Protection of (-)-Vince Lactam: The lactam nitrogen is protected with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent side reactions in the subsequent ring-opening step and to introduce the final Boc-protecting group on the amine.

  • Lactam Ring Opening: The N-Boc protected lactam undergoes base-mediated hydrolysis to selectively cleave the amide bond, yielding the corresponding (1R,4S)-4-(Boc-amino)cyclopent-2-enecarboxylic acid.

  • Esterification: The carboxylic acid is then esterified to the desired ethyl ester. This step is often necessary to improve the solubility and handling properties of the intermediate for subsequent coupling reactions in drug synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls and safety considerations.

Part 1: Synthesis of N-Boc-(-)-Vince Lactam

Rationale: The protection of the lactam nitrogen with a Boc group is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This is a standard and high-yielding procedure for Boc protection.[4]

Materials and Equipment:

  • (-)-Vince Lactam

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of (-)-Vince lactam (1 equivalent) in anhydrous dichloromethane (DCM), add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield N-Boc-(-)-Vince lactam, which can often be used in the next step without further purification.

Part 2: Synthesis of (1R,4S)-4-(Boc-amino)cyclopent-2-enecarboxylic acid

Rationale: The bicyclic lactam is opened under basic conditions to yield the desired amino acid. The use of a suitable base, such as lithium hydroxide, in a mixture of solvents like THF and water facilitates the hydrolysis of the amide bond.

Materials and Equipment:

  • N-Boc-(-)-Vince Lactam

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1N)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve N-Boc-(-)-Vince lactam (1 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide (2-3 equivalents) to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude (1R,4S)-4-(Boc-amino)cyclopent-2-enecarboxylic acid. This product can be purified by column chromatography or recrystallization if necessary.

Part 3: Synthesis of Ethyl (1R,4S)-4-(Boc-amino)cyclopent-2-enecarboxylate

Rationale: The final esterification can be achieved using several methods. A straightforward approach is the Fischer esterification, where the carboxylic acid is heated in ethanol with a catalytic amount of strong acid. This method is cost-effective and suitable for scale-up.

Materials and Equipment:

  • (1R,4S)-4-(Boc-amino)cyclopent-2-enecarboxylic acid

  • Ethanol, absolute

  • Sulfuric acid, concentrated

  • Sodium bicarbonate, saturated solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (1R,4S)-4-(Boc-amino)cyclopent-2-enecarboxylic acid (1 equivalent) in absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure ethyl (1R,4S)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate.

Process Safety and Scale-Up Considerations

Scaling up this synthesis requires careful attention to several factors to ensure safety, efficiency, and reproducibility.

Scale_Up_Considerations cluster_0 Key Considerations for Scale-Up A Temperature Control B Reagent Addition A->B Exothermic reactions C Work-up & Extraction B->C Phase separation D Purification C->D Impurity profile

Caption: Critical parameters for process scale-up.

  • Temperature Control: The N-protection and esterification steps can be exothermic. On a larger scale, efficient heat dissipation is crucial. The use of a jacketed reactor with a reliable cooling system is recommended.

  • Reagent Addition: The addition of reagents, particularly strong acids and bases, should be done slowly and in a controlled manner to manage any exotherms and prevent localized high concentrations.

  • Work-up and Extraction: Large-scale extractions can be challenging. Ensuring efficient phase separation and minimizing emulsion formation is important. The use of appropriate-sized separatory funnels or liquid-liquid extraction equipment is necessary.

  • Purification: Column chromatography can be resource-intensive on a large scale. Developing a robust crystallization or recrystallization procedure for the final product is highly desirable to improve throughput and reduce solvent consumption.

  • Safety: All steps should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Special care should be taken when handling concentrated acids and bases.

Data Summary

The following table provides expected data for the key compounds in this synthesis. Actual results may vary depending on the specific reaction conditions and scale.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldKey Characterization Data (¹H NMR)
N-Boc-(-)-Vince LactamC₁₁H₁₅NO₃209.24>95%Signals corresponding to the bicyclic lactam structure and the Boc protecting group.
(1R,4S)-4-(Boc-amino)cyclopent-2-enecarboxylic acidC₁₁H₁₇NO₄227.2680-90%Characteristic olefinic protons of the cyclopentene ring, protons adjacent to the amino and carboxyl groups, and the large singlet for the Boc group.[5]
Ethyl (1R,4S)-4-(Boc-amino)cyclopent-2-enecarboxylateC₁₃H₂₁NO₄255.3175-85%Appearance of a triplet and quartet corresponding to the ethyl ester group, in addition to the signals observed for the carboxylic acid precursor.

Conclusion

The synthesis of ethyl (1R,4S)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate from (-)-Vince lactam is a reliable and scalable process that provides access to a crucial building block for the development of carbocyclic nucleoside analogues. The strategic use of a chiral starting material and well-established chemical transformations ensures high stereochemical purity in the final product. By carefully considering the process parameters and safety precautions outlined in this application note, researchers and drug development professionals can confidently implement this synthesis on a larger scale to support their discovery and development programs.

References

  • Vince lactam - Grokipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Enzymatic preparation of ( Ϫ )- -lactam for the synthesis of abacavir. - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

  • Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg. (2020, March 24). Retrieved March 7, 2026, from [Link]

  • (1R,4S)-(+)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of - IJCPA. (2014, August 9). Retrieved March 7, 2026, from [Link]

  • Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • How do you esterify a N-Boc protected amino acid? - ResearchGate. (2017, March 23). Retrieved March 7, 2026, from [Link]

  • Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid | C6H9NO2 | CID 2734525 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Application Note: Precision Alkylation of Glycine Schiff Bases with cis-1,4-Dichloro-2-butene

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Divergent Synthesis of Carbocyclic and Heterocyclic Unnatural Amino Acids via Phase-Transfer Catalysis Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Conformationally restricted unnatural amino acids (uAAs) are indispensable building blocks in modern drug discovery, offering enhanced proteolytic stability and unique spatial geometries for peptidomimetics. Among these, 1-amino-3-cyclopentene-1-carboxylic acid and piperidine-2-carboxylic acid (baikiain) derivatives are highly valued.

This application note details the phase-transfer catalyzed (PTC) alkylation of glycine Schiff bases (specifically, N-(diphenylmethylene)glycine esters) with cis-1,4-dichloro-2-butene. By manipulating the reaction conditions and the timing of deprotection, chemists can direct this versatile intermediate toward either a tandem bis-alkylation (yielding a 5-membered carbocycle) 1[1] or a sequential N-alkylation (yielding a 6-membered heterocycle) 2[2].

Scientific Rationale & Mechanistic Causality

To achieve reproducible success, it is critical to understand the causality behind the reagent selection:

  • The Role of the Schiff Base: The diphenylmethylene protecting group serves a dual purpose. First, it completely masks the primary amine, preventing unwanted N-alkylation during the initial carbon-carbon bond formation. Second, the extended conjugation significantly acidifies the α-protons of the glycine core (pKa ~18.5 in DMSO), enabling facile deprotonation by relatively mild aqueous bases under PTC conditions 1[1].

  • Phase-Transfer Catalysis (PTC) Dynamics: Utilizing a quaternary ammonium salt (e.g., TBAB or chiral Cinchona derivatives) allows the reaction to proceed in a biphasic system (Toluene/50% aq. KOH). The lipophilic catalyst extracts the hydroxide ion into the organic phase, generating a tight, highly reactive enolate ion pair that attacks the electrophile.

  • Stereoelectronic Control via the cis-Isomer: The selection of cis-1,4-dichloro-2-butene over its trans counterpart is strictly causal. Following the initial intermolecular SN2 mono-alkylation, the cis-geometry pre-organizes the second allylic chloride in close spatial proximity to the newly formed α-carbon center. This structural pre-organization facilitates a rapid 5-exo-tet-like intramolecular SN2 cyclization, outcompeting intermolecular oligomerization 3[3].

MechanisticPathway A Glycine Schiff Base (Nucleophile Precursor) B Enolate Ion Pair (Active Nucleophile) A->B Deprotonation (PTC / aq. KOH) C Mono-alkylated Intermediate B->C Intermolecular S_N2 (cis-1,4-dichloro-2-butene) D Cyclopentene Derivative (Bis-alkylated Product) C->D Intramolecular S_N2 (Rapid Cyclization)

Fig 1: Tandem inter- and intramolecular alkylation mechanism of glycine Schiff base under PTC.

Divergent Synthetic Pathways

A hallmark of this methodology is its chemo- and regioselectivity, which diverges based entirely on the timing of the Schiff base deprotection.

Table 1: Divergent Synthetic Pathways from Mono-alkylated Intermediate
Reaction PathwayIntermediate TreatmentCyclization MechanismFinal Product ScaffoldRing Size
Tandem Bis-Alkylation Continuous PTC (Base present)Intramolecular C-alkylation (α-carbon)1-Amino-3-cyclopentene-1-carboxylic acid5-Membered (Carbocycle)
Sequential N-Alkylation Schiff base hydrolysis, then MitsunobuIntramolecular N-alkylation (Free amine)Baikiain / Piperidine-2-carboxylic acid6-Membered (Heterocycle)

Note: The synthesis of the minor tobacco alkaloid analog baikiain relies on isolating the mono-allylated intermediate, removing the Schiff base, and utilizing the liberated nitrogen as the nucleophile for ring closure4[4].

Reaction Optimization & Parameters

To ensure a self-validating protocol, the parameters for the tandem bis-alkylation (yielding the 5-membered carbocycle) have been optimized as follows:

Table 2: Optimized Reaction Conditions for Tandem Bis-Alkylation
ParameterOptimal ConditionScientific Rationale
Nucleophile N-(diphenylmethylene)glycine tert-butyl estertert-Butyl ester prevents saponification under strongly basic PTC conditions.
Electrophile cis-1,4-Dichloro-2-butene (1.2 equiv)cis-Geometry pre-organizes the intermediate for rapid 5-exo-tet cyclization.
Base 50% aq. KOHHigh concentration required to deprotonate the Schiff base (pKa ~18.5).
Catalyst TBAB (10 mol%) or Maruoka Cat. (1 mol%)Facilitates interfacial transfer of OH⁻; Maruoka catalyst enables asymmetric induction.
Solvent TolueneNon-polar solvent ensures tight ion-pair formation, enhancing reaction rate.
Agitation Vigorous stirring (>800 rpm)Maximizes interfacial surface area in the biphasic system.

Self-Validating Experimental Protocol

The following protocol details the synthesis of racemic 1-amino-3-cyclopentene-1-carboxylic acid via tandem bis-alkylation.

Phase 1: Tandem Inter-/Intramolecular Alkylation
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, charge N-(diphenylmethylene)glycine tert-butyl ester (10.0 mmol, 2.95 g) and tetrabutylammonium bromide (TBAB, 1.0 mmol, 0.32 g, 10 mol%).

  • Solvation: Dissolve the solid reagents in 30 mL of anhydrous toluene. Cool the mixture to 0 °C using an ice-water bath.

  • Base Activation: Add 15 mL of 50% (w/w) aqueous KOH dropwise.

    • Critical Insight: Initiate vigorous stirring (>800 rpm) immediately. High shear is essential to maximize the biphasic interfacial area for efficient phase-transfer catalysis.

  • Electrophile Addition: Slowly add cis-1,4-dichloro-2-butene (12.0 mmol, 1.50 g, 1.2 equiv) via syringe over 15 minutes.

    • Safety Note: This reagent is a potent alkylating agent and must be handled in a certified fume hood 3[3].

  • Reaction Execution: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

    • Self-Validation: Monitor completion via TLC (Hexanes/EtOAc 8:2). The starting material spot (Rf ~0.6) should completely disappear, replaced by a slightly more polar product spot.

  • Workup: Dilute the mixture with 50 mL of cold water and 50 mL of ethyl acetate. Separate the organic layer. Extract the aqueous layer twice with 25 mL of ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude cyclic Schiff base.

Phase 2: Deprotection and Isolation
  • Global Deprotection: Dissolve the crude intermediate in 20 mL of THF. Add 20 mL of 6M aqueous HCl. Reflux the mixture at 80 °C for 12 hours. This step quantitatively cleaves both the diphenylmethylene imine and the tert-butyl ester.

  • Byproduct Removal: Cool to room temperature. Extract the acidic aqueous layer with diethyl ether (3 x 20 mL) to selectively remove the cleaved benzophenone byproduct.

  • Purification: Lyophilize the aqueous layer to obtain the crude amino acid hydrochloride salt. Purify via cation-exchange chromatography (Dowex 50WX8, H⁺ form), washing with deionized water until neutral, and eluting with 1M aqueous ammonia to isolate the pure 1-amino-3-cyclopentene-1-carboxylic acid.

ExperimentalWorkflow S1 1. Reaction Setup Charge Schiff base, catalyst, and solvent (Toluene) at 0 °C S2 2. Base Activation Add 50% aq. KOH dropwise under vigorous stirring S1->S2 S3 3. Electrophile Addition Add cis-1,4-dichloro-2-butene; Stir for 4-6 hours S2->S3 S4 4. Quench & Extract Dilute with H2O/EtOAc; Separate organic layer S3->S4 S5 5. Deprotection Reflux in 6M HCl to cleave imine and ester S4->S5 S6 6. Purification Ion-exchange chromatography (Dowex 50WX8) S5->S6

Fig 2: Step-by-step experimental workflow for the synthesis of the cyclic unnatural amino acid.

Analytical Validation

  • ¹H NMR (D₂O, 400 MHz): Expected diagnostic signals include a distinct olefinic multiplet at δ 5.75 ppm (2H, -CH=CH-) and an AB-type system for the diastereotopic allylic protons at δ 3.10 and 2.65 ppm (4H, 2 x -CH₂-).

  • ESI-MS: Expected[M+H]⁺ peak at m/z 128.1 for the fully deprotected free amino acid.

References

1.[1] Title: New Dimeric Anthracenyl-Derived Cinchona Quaternary Ammonium Salts as Phase-Transfer Catalysts for the Asymmetric Synthesis of α-Amino Acids. Source: researchgate.net URL: 1 2.[4] Title: A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. Source: researchgate.net URL: 4 3.[2] Title: Synthesis of Cyclic Amino Acid Baikiain Via Asymmetric Phase Transfer Catalysis. Source: researchgate.net URL: 2 4.[3] Title: Synthesis of a Potential FRET-Based Continuous Glucose Sensor Molecule. Source: stonybrook.edu URL: 3

Sources

Application Note: Selective Hydrolysis of Ethyl Ester in Boc-Amino Cyclopentene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals. It synthesizes standard organic synthesis protocols with specific optimizations for the Boc-amino cyclopentene scaffold, a critical intermediate in the synthesis of neuraminidase inhibitors (e.g., Peramivir analogs) and conformationally restricted peptidomimetics.

Executive Summary

The hydrolysis of ethyl esters to their corresponding carboxylic acids is a fundamental transformation. However, when applied to Boc-amino cyclopentene derivatives , the protocol requires strict control to prevent two competing degradation pathways:

  • Acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group during workup.

  • Base-catalyzed migration of the double bond (isomerization) or racemization of the

    
    -center.
    

This guide details a Lithium Hydroxide (LiOH) mediated saponification protocol optimized for chemoselectivity and yield.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

The Boc group is stable to base but highly labile to acid. Conversely, the ethyl ester requires either strong acid or base for hydrolysis.[1]

  • Acid Hydrolysis (HCl/TFA): Contraindicated. Will cleave the Boc group immediately (

    
     min).
    
  • Base Hydrolysis (Saponification): Preferred. The carbamate (Boc) is resistant to nucleophilic attack by hydroxide at ambient temperatures.

Reagent Selection: Why LiOH?

While NaOH and KOH are standard, LiOH is the reagent of choice for valuable intermediates because:

  • Solubility: LiOH is more soluble in THF/Water mixtures than NaOH, ensuring a homogeneous phase which accelerates the reaction rate.

  • Mildness: Lithium acts as a weak Lewis acid, coordinating with the carbonyl oxygen, which enhances electrophilicity without requiring high temperatures that promote side reactions.

Critical Control Point: The Workup

The reaction generates a lithium carboxylate salt. To isolate the product, the solution must be acidified.[2]

  • Risk: Dropping the pH below 2.0 exposes the Boc group to cleavage.

  • Solution: Use Citric Acid (5-10% aq) or KHSO₄ (1M) to buffer the acidification to pH 3–4. Avoid concentrated HCl.

Visualizations

Reaction Mechanism & Pathway

The following diagram illustrates the saponification mechanism and the critical divergence points where side reactions occur.

G Start Boc-Amino Ethyl Ester Tetra Tetrahedral Intermediate Start->Tetra + LiOH / THF / H2O (Nu- Attack) Side_Iso Side Product: Isomerized Alkene Start->Side_Iso High Temp / Excess Base (Migration) Salt Lithium Carboxylate Salt Tetra->Salt - EtOH (Elimination) Acid Target Product: Boc-Amino Acid Salt->Acid + Citric Acid (Protonation pH 3-4) Side_Boc Side Product: De-Boc Amine Salt->Side_Boc pH < 2.0 (Acid Cleavage)

Figure 1: Mechanistic pathway highlighting the critical protonation step to avoid Boc cleavage.

Experimental Workflow

Workflow Start Start: Dissolve Substrate (THF:MeOH:H2O 3:1:1) AddBase Add LiOH (2.0 equiv) 0°C -> RT Start->AddBase Monitor Monitor (TLC/LCMS) Target: Disappearance of Ester AddBase->Monitor Monitor->AddBase Incomplete (>4h) Concentrate Evaporate Organics (Remove THF/MeOH) Monitor->Concentrate Complete Wash Wash Aq. Phase (Et2O extraction of impurities) Concentrate->Wash Acidify CRITICAL: Acidify to pH 3-4 Use 10% Citric Acid @ 0°C Wash->Acidify Extract Extract Product (Ethyl Acetate x 3) Acidify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry

Figure 2: Step-by-step workflow emphasizing the purification and acidification sequence.

Standardized Protocol

Reagents & Equipment
  • Substrate: Boc-amino cyclopentene ethyl ester (1.0 equiv).

  • Solvent System: THF / Methanol / Water (3:1:1 v/v/v).

  • Base: Lithium Hydroxide Monohydrate (

    
    ), 2.0–3.0 equiv.
    
  • Quench/Acid: 10% Aqueous Citric Acid or 1M

    
    .
    
  • Extraction: Ethyl Acetate (EtOAc).[3]

Step-by-Step Procedure
  • Solubilization: In a round-bottom flask, dissolve the ester (1.0 mmol) in THF (3 mL) and Methanol (1 mL). Stir until fully dissolved.

    • Note: Methanol is added to ensure miscibility with the aqueous base.

  • Saponification: Dissolve

    
     (2.0 mmol, 2.0 equiv) in Water (1 mL). Add this solution dropwise to the reaction flask.
    
    • Observation: The solution may become slightly cloudy initially but should clarify.

    • Conditions: Stir vigorously at Room Temperature (20–25°C) .

    • Time: Typically 2–4 hours. Monitor by TLC (Stain: Ninhydrin or KMnO₄).

  • Workup (The "Cold Acid" Method):

    • Step A (Concentration): Remove the volatile organics (THF/MeOH) under reduced pressure (Rotavap) at 30°C. You will be left with the aqueous lithium carboxylate salt.

    • Step B (Wash - Optional): If the starting material was impure, wash the aqueous layer with Diethyl Ether (

      
      ) to remove non-polar impurities. Discard the organic (ether) layer.
      
    • Step C (Acidification): Cool the aqueous phase to 0°C (ice bath). Slowly add 10% Citric Acid dropwise with stirring until the pH reaches 3–4 (check with pH paper).

      • Visual: The product usually precipitates as a white solid or oil/water emulsion.

    • Step D (Extraction): Extract immediately with Ethyl Acetate (

      
      ).
      
    • Step E (Drying): Combine organic layers, wash with Brine (

      
      ), dry over anhydrous 
      
      
      
      , filter, and concentrate.
  • Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from EtOAc/Hexanes. Avoid silica chromatography if possible, as the free acid can streak or degrade; if required, add 1% Acetic Acid to the eluent.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Boc Group pH dropped < 2 during workup.Use Citric Acid instead of HCl. Ensure T = 0°C during acidification.
Low Yield Product remained in aqueous phase.Saturate aqueous layer with NaCl (salting out) before extraction. Ensure pH is not > 5.
Incomplete Reaction Poor solubility or steric hindrance.Increase Temp to 40°C (cautiously). Increase solvent volume. Switch to LiOH (4 eq).
Isomerization Double bond migration.Avoid reflux. Keep reaction time < 6h. Ensure inert atmosphere (

) to prevent oxidation.

References

  • General Saponification of Boc-Esters

    • Greene's Protective Groups in Organic Synthesis, 5th Ed. Wuts, P.G.M.[4] (Wiley, 2014).

    • Protocol Source: "Basic Hydrolysis of Esters."[1][2][5][6][7] Master Organic Chemistry. Link

  • Specific Cyclopentene/Amino Acid Applications

    • Synthesis of Neuraminidase Inhibitors: "Synthesis of 1-aminocyclopent-3-ene-1-carboxylic acid."[8] ResearchGate.[9] Link

    • Boc Stability Studies: "An In-depth Technical Guide on the Stability of Boc-Arginine methyl ester." BenchChem. Link

  • Enzymatic Alternatives (for sensitive substrates)

    • "Enzymatic Saponification of Esters Containing β-Leaving Groups." Organic Syntheses 2022, 99, 215-233. Link

Sources

Protocols for coupling sterically hindered quaternary amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Steric Bulk in Peptide Synthesis Topic: Protocols for Coupling Sterically Hindered Quaternary Amino Acids (


-disubstituted)

Executive Summary

The incorporation of sterically hindered quaternary amino acids—such as


-aminoisobutyric acid (Aib), 

-methyl-phenylalanine, and

-methylated residues—is a critical strategy in modern drug design.[1] These residues restrict conformational flexibility, enhancing receptor selectivity and proteolytic stability. However, the very properties that make them valuable create a formidable synthetic barrier. The quaternary carbon introduces massive steric occlusion, preventing the nucleophilic attack required for peptide bond formation and stabilizing unreactive intermediates.

This guide provides field-proven protocols to overcome these energy barriers, moving beyond standard carbodiimide chemistry to advanced uronium, phosphonium, and acid fluoride methodologies.[1]

Mechanistic Insight: The Steric Barrier & Oxazolone Trap

To successfully couple a hindered amino acid, one must understand why it fails. The failure is rarely due to lack of activation, but rather the stability of the activated intermediate and the inaccessibility of the electrophilic center.

The Challenge:

  • Nucleophilic Approach: The incoming amine cannot easily access the carbonyl carbon of the activated ester due to the "umbrella" effect of the gem-dimethyl or alkyl groups at the

    
    -position.[1]
    
  • Oxazolone Formation: Slow coupling kinetics allow the activated amino acid to cyclize into an oxazolone (azlactone). While oxazolones are reactive, sterically hindered oxazolones are stable and react sluggishly, often leading to racemization or termination of the chain.

OxazoloneMechanism Start Activated AA (Oxyma/OBt Ester) Transition Slow Amine Attack (Steric Block) Start->Transition  Hindrance   Oxazolone Oxazolone Intermediate Start->Oxazolone  Cyclization (Fast)   Product Peptide Bond (Thermodynamic Product) Transition->Product  Successful Coupling   Oxazolone->Product  Slow   Racemate Racemized Side Product Oxazolone->Racemate  Base Catalysis  

Figure 1: The kinetic competition between direct coupling and oxazolone formation. In hindered systems, the upper path is blocked, forcing the reaction through the oxazolone intermediate, increasing racemization risk.

Reagent Selection Matrix

Standard reagents (DIC/HOBt) are insufficient for quaternary couplings.[2] Selection must be based on the specific type of hindrance.

Reagent ClassReagent NameBest Use CaseMechanism Benefit
Uronium (Oxyma) COMU Primary Choice. Aib couplings, general steric bulk.[1]Safer than HATU (no explosion risk), superior solubility, high reactivity due to Oxyma leaving group.
Uronium (Aza) HATU Legacy Gold Standard. Severe hindrance, macrocyclization.7-aza nitrogen provides anchimeric assistance (neighboring group effect) to speed up coupling.[1]
Phosphonium PyAOP ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Methylated AAs.
Coupling onto a secondary amine.[1][2]
Avoids guanidinylation of the N-terminus (a risk with HATU/COMU if reaction is slow).[1]
Acid Fluoride TFFH Extreme Hindrance. Adjacent hindered residues (Aib-Aib).[1]Generates an acid fluoride in situ.[1] Small leaving group (F-) minimizes steric clash compared to bulky OBt/Oxyma esters.[1]

Experimental Protocols

Protocol A: High-Efficiency SPPS (COMU/Oxyma)

Recommended for: Single Aib insertions or moderate hindrance.[1]

Reagents:

  • Coupling Reagent: COMU (0.5 M in DMF).

  • Base: DIEA (Diisopropylethylamine) (1.0 M in NMP).

  • Additive: Oxyma Pure (0.5 M in DMF) - Optional but recommended for Cys/His to prevent racemization.[1]

Workflow:

  • Resin Preparation: Swell resin (e.g., ChemMatrix or PEG-PS) in DMF for 20 min.[1]

  • Pre-activation (Critical):

    • Dissolve Amino Acid (4.0 eq) and COMU (4.0 eq) in minimal DMF.

    • Add DIEA (8.0 eq).

    • Wait exactly 30 seconds. (Longer pre-activation promotes oxazolone formation).

  • Coupling:

    • Add pre-activated mixture to the resin.[3]

    • Agitate at Room Temperature for 1 hour .

  • Re-Coupling (Double Couple):

    • Drain and wash with DMF (3x).[3][4]

    • Repeat step 2 and 3 with fresh reagents.

  • Monitoring:

    • Do NOT use Kaiser Test. It is often false-negative for hindered amines.[1]

    • Use Chloranil Test: A blue stain indicates secondary amines; colorless indicates completion.

    • Micro-cleavage: Cleave 5 mg of resin with 50

      
      L TFA/TIPS/H2O (95:2.5:2.[1]5) for 15 min. Analyze by UPLC-MS.
      
Protocol B: Microwave-Assisted Coupling

Recommended for: Consecutive hindered residues (e.g., Aib-Aib, N-Me-Ala).[1]

Rationale: Thermal energy overcomes the activation barrier and increases the vibration of the steric groups, momentarily exposing the reactive center.

Parameters:

  • Temperature: 75°C (Standard) or 90°C (Difficult). Note: Limit to 50°C if Cys or His are present to avoid racemization.[5]

  • Power: Dynamic (typically 30-50W to maintain temp).[1]

Workflow:

  • Reagents: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure .

    • Why? Uronium salts (HATU/COMU) degrade rapidly at high temperatures (>50°C). Carbodiimides are more thermally stable.

  • Mixture:

    • Amino Acid (5.0 eq).

    • Oxyma Pure (5.0 eq).

    • DIC (5.0 eq).

    • No pre-activation required.[1]

  • Cycle:

    • Ramp to 75°C (2 min).

    • Hold at 75°C (10 min).

  • Wash: DMF (4x).

  • Repeat: Perform a second coupling cycle for 10 min at 75°C.

Protocol C: The "Nuclear Option" (Acid Fluorides via TFFH)

Recommended for: Extremely difficult couplings where HATU/Microwave fails (e.g., coupling onto N-methyl-Aib).[1]

Reagents:

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1]

  • Base: DIEA.[1][2]

  • Solvent: DCM/DMF (1:1) - DCM helps solubilize the acid fluoride intermediate.[1]

Workflow:

  • Dissolve Amino Acid (5.0 eq) and TFFH (5.0 eq) in dry DCM/DMF.

  • Add DIEA (10.0 eq).

  • Activation: Stir for 5 minutes to generate the acid fluoride (R-COF).

  • Add to resin.[3]

  • Coupling: Agitate for 2 hours at RT.

  • Capping: Acetylate unreacted amines immediately after this step using Ac2O/DIEA/DMF to prevent deletion sequences.

Decision Tree for Protocol Selection

ProtocolSelection Start Start: Select Coupling Strategy Q1 Is the Incoming AA Hindered? (e.g., Aib, alpha-Me-Phe) Start->Q1 Q2 Is the N-terminus on Resin Hindered? (e.g., N-Me-Ala, Pro) Q1->Q2 Yes PathStandard Standard Protocol A (COMU/Oxyma, RT) Q1->PathStandard No (Standard AA) PathMicro Protocol B: Microwave (DIC/Oxyma, 75°C) Q2->PathMicro No (Primary Amine) PathPhospho Use PyAOP (Avoids Guanidinylation) Q2->PathPhospho Yes (Secondary Amine) PathFluoride Protocol C: Acid Fluoride (TFFH, DCM/DMF) PathMicro->PathFluoride If Yield < 80% PathPhospho->PathFluoride If Yield < 80%

Figure 2: Strategic decision tree for selecting the optimal coupling protocol based on steric demands.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews, 111(11), 6557–6602.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][3][6] An efficient peptide coupling additive.[7] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes.

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note.

  • Merck (Sigma-Aldrich). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides (Racemization Control).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Yield Optimization for Ethyl 1-(Boc-amino)-3-cyclopentenecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the synthetic bottlenecks associated with Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate .

Aminocyclopentenecarboxylates are a highly valuable class of cyclic β,γ-unsaturated α-amino acid derivatives. Their rigid cyclopentene framework imposes conformational constraints that are highly sought-after in the design of peptidomimetics[1]. The Boc (tert-butoxycarbonyl) protective group ensures compatibility with sensitive reaction conditions during downstream peptide synthesis or medicinal chemistry workflows[2][3].

However, synthesizing this sterically hindered, quaternary amino acid ester presents significant challenges. This guide bypasses the low-yielding, classical Bucherer-Bergs hydantoin route in favor of the highly efficient O'Donnell Phase-Transfer Catalysis (PTC) Schiff Base Alkylation [4][5].

Synthetic Pathway Analysis

To understand where yields drop, we must map the workflow. The diagram below contrasts the classical approach with our recommended PTC methodology.

SynthesisRoutes Start1 3-Cyclopenten-1-one Hydantoin Hydantoin Intermediate (Bucherer-Bergs) Start1->Hydantoin KCN, (NH4)2CO3 Start2 Ethyl N-(diphenylmethylene)glycinate + cis-1,4-dichloro-2-butene SchiffBase Cyclopentene Schiff Base (PTC Alkylation) Start2->SchiffBase 50% NaOH, TBAB, Toluene AminoAcid 1-Amino-3-cyclopentenecarboxylic Acid (Harsh Hydrolysis) Hydantoin->AminoAcid 3M NaOH, 150°C AminoEster Ethyl 1-amino-3-cyclopentenecarboxylate (Mild Hydrolysis) SchiffBase->AminoEster 1M HCl, THF Esterification Esterification (SOCl2/EtOH) (Sluggish) AminoAcid->Esterification Target Ethyl 1-(Boc-amino)-3-cyclopentenecarboxylate AminoEster->Target Boc2O, Et3N, DMAP Esterification->Target Boc2O, Et3N, DMAP

Caption: Comparison of the classical Bucherer-Bergs route (red) and the optimized PTC Schiff base route (green).

Yield Optimization Matrix: The Cyclization Step

The critical step in the O'Donnell synthesis is the dialkylation of the glycine Schiff base with 1,4-dichloro-2-butene to form the cyclopentene ring[5]. The table below summarizes how base selection and reagent purity dictate your final yield.

Base SystemSolventCatalystTemp (°C)Di-halide Isomeric PurityObserved Yield (%)
NaH (2.2 eq)DMFNone0 to 2595% cis65%
KOtBu (2.2 eq)THFNone-78 to 2595% cis72%
50% aq. NaOH Toluene TBAB (0.1 eq) 25 >98% cis 88% (Optimal)
50% aq. NaOHTolueneTBAB (0.1 eq)2580% cis / 20% trans<40% (Oligomerization)
Troubleshooting Guide & FAQs

Q1: Why am I getting high levels of linear oligomers instead of the cyclized cyclopentene product during the alkylation step? Causality: This is a geometric constraint issue. The ring-closing intramolecular SN2 reaction strictly requires the cis geometry of the alkene. If your starting material contains trans-1,4-dichloro-2-butene, the monoalkylated intermediate cannot fold back on itself to displace the second chloride due to severe steric strain. Instead, it undergoes intermolecular SN2 reactions with other enolates, leading to chain elongation (oligomerization). Solution: Always verify the isomeric purity of your 1,4-dichloro-2-butene via NMR before use. It must be >98% cis. If necessary, fractionally distill the reagent prior to the reaction.

Mechanism Enolate Glycine Schiff Base Enolate CisAlkene cis-1,4-dichloro-2-butene Enolate->CisAlkene TransAlkene trans-1,4-dichloro-2-butene Enolate->TransAlkene MonoCis Monoalkylated Intermediate (Favorable Geometry) CisAlkene->MonoCis Alkylation 1 MonoTrans Monoalkylated Intermediate (Steric Strain) TransAlkene->MonoTrans Alkylation 1 Cyclized Cyclopentene Ring (Intramolecular SN2) MonoCis->Cyclized Alkylation 2 (Fast) Oligomer Linear Oligomers (Intermolecular SN2) MonoTrans->Oligomer Alkylation 2 (Slow/Intermolecular)

Caption: Mechanistic divergence based on the stereochemical purity of the 1,4-dichloro-2-butene alkylating agent.

Q2: I am using the classical Bucherer-Bergs route, but the hydantoin hydrolysis is stalling at 50% conversion. How can I drive it to completion? Causality: Hydantoins derived from sterically hindered ketones (like the 3-cyclopentene system) are highly resistant to standard alkaline hydrolysis. The resulting quaternary sp3 carbon creates immense steric bulk around the carbonyls of the hydantoin ring, physically shielding them from hydroxide attack. Solution: Standard refluxing 1M NaOH is insufficient. You must switch to a sealed-tube reaction using 3M NaOH at 150°C. Alternatively, use saturated Barium Hydroxide (Ba(OH)2) in a water/ethylene glycol mixture at 130°C; the precipitation of stable barium carbonate (BaCO3) acts as a thermodynamic sink, driving the equilibrium forward.

Q3: Boc protection of the ethyl 1-amino-3-cyclopentenecarboxylate is exceptionally slow. Standard Boc2O/TEA/DCM conditions yield <40%. Causality: The α-amino group is situated on a fully substituted quaternary carbon. This drastically reduces its nucleophilicity due to steric shielding, making the attack on the bulky Boc anhydride molecule kinetically unfavorable. Solution: Introduce a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 to 0.2 equivalents). DMAP reacts with Boc2O to form a highly reactive N-Boc-pyridinium intermediate, which acts as a superior, less sterically demanding acylating agent. Elevate the reaction temperature to 40°C.

Q4: During the mild acidic hydrolysis of the Schiff base (PTC route), my cyclopentene double bond isomerizes or degrades. How do I prevent this? Causality: While the 3-cyclopentene ring lacks an alpha-proton, extended exposure to strong aqueous mineral acids (like refluxing 6M HCl) can cause protonation of the double bond, leading to hydration or migration to form a thermodynamically more stable conjugated system. Solution: The beauty of the Schiff base is that it is highly acid-labile. Hydrolysis only requires mild acid. Use 1M HCl in THF at room temperature for 2-4 hours, or 15% aqueous citric acid. Never use concentrated mineral acids or heat for this specific deprotection[4].

Validated Step-by-Step Protocol: The PTC Schiff Base Route

This protocol is designed as a self-validating system. By incorporating specific In-Process Controls (IPCs), you ensure the success of each step before proceeding, eliminating downstream failures.

Step 1: Phase-Transfer Cycloalkylation

  • Setup: In a 500 mL round-bottom flask, dissolve Ethyl N-(diphenylmethylene)glycinate (10.0 g, 37.4 mmol) and strictly pure cis-1,4-dichloro-2-butene (5.1 g, 41.1 mmol) in Toluene (150 mL).

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) (1.2 g, 3.7 mmol).

  • Reaction: Vigorously stir the mixture and add 50% aqueous NaOH (30 mL) dropwise at room temperature. The biphasic mixture will turn deep orange/red as the enolate forms at the interface[5].

  • IPC (Self-Validation): After 4 hours, check the reaction via TLC (Hexane/EtOAc 4:1). The starting Schiff base (Rf ~0.6, UV active) must be completely consumed. If not, continue stirring.

  • Workup: Dilute with water (100 mL) and extract with EtOAc (2 x 100 mL). Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the crude cyclopentene Schiff base.

Step 2: Mild Acidic Hydrolysis

  • Setup: Dissolve the crude intermediate from Step 1 in THF (100 mL).

  • Hydrolysis: Add 1M aqueous HCl (50 mL) and stir at room temperature for 3 hours.

  • IPC (Self-Validation): TLC (Hexane/EtOAc 4:1) should show the disappearance of the Schiff base and the appearance of benzophenone (Rf ~0.7). The desired amine hydrochloride remains in the aqueous layer.

  • Workup: Extract the THF/water mixture with Diethyl Ether (2 x 50 mL) to remove the benzophenone byproduct. Retain the acidic aqueous layer.

Step 3: Boc Protection

  • Setup: Cool the retained acidic aqueous layer (containing the amino ester) to 0°C.

  • Basification: Carefully adjust the pH to 9.5 using saturated aqueous Na2CO3.

  • Protection: Add Dichloromethane (100 mL), followed by Di-tert-butyl dicarbonate (Boc2O) (9.8 g, 44.8 mmol) and DMAP (0.45 g, 3.7 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12 hours.

  • Workup: Separate the organic layer, extract the aqueous layer with DCM (1 x 50 mL), combine the organics, wash with 0.5M citric acid (to remove DMAP), dry over Na2SO4, and concentrate. Purify via flash chromatography to yield pure Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate.

References
  • Benchchem. Ethyl 1-aminocyclopent-3-enecarboxylate | 199532-88-2. 1

  • Organic Chemistry Portal. The synthesis of amino acids by phase-transfer reactions. 4

  • Organic Chemistry Portal. O'Donnell Amino Acid Synthesis. 5

  • Natural Micron Pharm Tech. N-1-Boc-amino-3-cyclopentene.2

  • Sigma-Aldrich. (1S,3R)-(+)-3-(Boc-amino)cyclopentanecarboxylic acid. 3

Sources

Technical Support Center: Hydrolysis of Quaternary & Labile Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical support resource for medicinal chemists and process development scientists. It addresses the specific challenges of hydrolyzing esters in "quaternary" amino acid systems—a term that often conflates sterically hindered


-disubstituted amino acids  (which are hydrolysis-resistant) with 

-quaternized amino acids
(which are highly racemization-prone).

Topic: Minimizing Racemization & Cleavage Optimization Role: Senior Application Scientist Status: Operational

Diagnostic: Define Your "Quaternary" Challenge

Before selecting a protocol, you must identify which "quaternary" problem you are facing. The hydrolysis strategy for a sterically hindered center is diametrically opposed to that of an electronically activated one.

Substrate TypeChemical FeatureThe ChallengeRacemization Risk
Type A:

-Quaternized
(e.g.,

-trimethyl, Betaine esters)
Positive charge on Nitrogen (

)
Inductive Effect: The

group is strongly electron-withdrawing, lowering the pKa of the

-proton.
CRITICAL: Base hydrolysis triggers rapid enolization and total racemization.
Type B:

-Disubstituted
(e.g., Aib,

-Me-Phe)
Quaternary Carbon CenterSteric Bulk: The ester carbonyl is shielded from nucleophilic attack.LOW: Lacks an

-proton, making direct enolization impossible.
Type C: Hindered Chiral (e.g., Val, Ile, tert-Leu)Bulky Side ChainSlow Kinetics: Requires harsh conditions (heat/strong base) to drive hydrolysis.HIGH: Harsh conditions promote oxazolone formation or enolization.

The Mechanics of Failure (Why You Lose ee%)

Understanding the mechanism is the only way to prevent it. Racemization during hydrolysis occurs via two primary pathways.

RacemizationPathways cluster_legend Pathway Legend Substrate Amino Ester (L-Isomer) Enolate Enolate Intermediate (Planar/Achiral) Substrate->Enolate via alpha-Deprotonation Oxazolone 5(4H)-Oxazolone (Azlactone) Substrate->Oxazolone N-Acyl Attack (If N-Protected) Product Pure L-Acid Substrate->Product Direct Hydrolysis (Fast Nucleophilic Attack) Base Base (OH-) Base->Substrate Proton Abstraction (If N is Quaternized) Racemate Racemic Acid (DL-Mixture) Enolate->Racemate Reprotonation Oxazolone->Enolate Fast Tautomerization Oxazolone->Racemate Ring Opening Safe Path Safe Path Danger Zone Danger Zone

Figure 1: The dual pathways of racemization. Note that N-quaternized substrates are particularly susceptible to the "Enolate" path due to increased acidity of the


-proton.

Validated Protocols

Protocol A: The "Evans" Method (Lithium Hydroperoxide)

Best For: Type C (Hindered Chiral) and Type A (


-Quaternized).
Why it works:  The hydroperoxide anion (

) is


times more nucleophilic than hydroxide (

) due to the alpha-effect, yet it is significantly less basic (

11.6 vs 15.7). This allows hydrolysis to proceed at

without abstracting the

-proton.

Reagents:

  • 
     (solid)
    
  • Solvent: THF/Water (3:1)

Step-by-Step:

  • Dissolve the ester (

    
    ) in THF/Water (3:1) and cool to 
    
    
    
    .
  • Add

    
     (
    
    
    
    ).
  • Add

    
     (
    
    
    
    ).
  • Stir at

    
    . Monitor by TLC/LCMS (Reaction is usually complete in <1 hour).
    
  • Quench (Crucial): Add saturated

    
     or 
    
    
    
    to destroy excess peroxide before acidification.
  • Acidify carefully to pH 3-4 and extract.

Scientist's Note: Never let the reaction warm to room temperature while base is present. The selectivity relies on the kinetic advantage of


 at low temperatures.
Protocol B: Anhydrous Nucleophilic Cleavage ( Dealkylation)

Best For: Type A (


-Quaternized/Betaines) and Methyl Esters.
Why it works:  This method uses nucleophilic attack on the methyl group of the ester rather than the carbonyl. It proceeds under neutral conditions, making enolization (and thus racemization) chemically impossible.

Reagents:

  • Lithium Iodide (

    
    ) (Anhydrous)
    
  • Solvent: Ethyl Acetate (EtOAc) or Pyridine

Step-by-Step:

  • Dissolve the methyl ester (

    
    ) in anhydrous EtOAc.
    
  • Add

    
     (
    
    
    
    ).
  • Heat to reflux (

    
    ) under inert atmosphere (
    
    
    
    /Ar).
  • Monitor by LCMS. The reaction cleaves the

    
     bond, generating the Lithium carboxylate.
    
  • Workup: The product often precipitates as the lithium salt. Filter or partition with dilute acid to obtain the free acid.

Scientist's Note: This is the "Gold Standard" for betaine esters where any base exposure risks racemization. It is specific to methyl and ethyl esters; it will not work for


-butyl esters.
Protocol C: Biocatalytic Hydrolysis (Pig Liver Esterase - PLE)

Best For: Ultra-sensitive substrates where chemical methods fail. Why it works: Enzymes operate at neutral pH (


) and ambient temperature. PLE is robust and accepts bulky substrates.

Reagents:

  • Pig Liver Esterase (PLE) (crude or immobilized)

  • Phosphate Buffer (pH 7.0)

  • Acetone or DMSO (Co-solvent, max 10-20%)

Step-by-Step:

  • Suspend ester in Phosphate Buffer (

    
    , pH 7.0).
    
  • Add acetone dropwise until the ester is solubilized (or forms a fine emulsion). Do not exceed 20% v/v organic solvent.

  • Add PLE (

    
    ).
    
  • pH Stat: The pH will drop as acid is produced. Use an autotitrator (or manual addition) of

    
     to maintain pH between 6.8–7.2.
    
  • When base consumption stops, acidify to pH 4 and extract.

Troubleshooting & FAQ

Decision Matrix: Which method do I choose?

MethodSelection Start Start: Select Substrate IsQuat Is the Nitrogen Quaternized? (e.g. NMe3+) Start->IsQuat IsMethyl Is it a Methyl/Ethyl Ester? IsQuat->IsMethyl Yes (High Risk) IsHindered Is the Center Sterically Hindered? IsQuat->IsHindered No (Standard/Protected) MethodLiI Method B: LiI / EtOAc (Neutral SN2) IsMethyl->MethodLiI Yes MethodAcid Acid Hydrolysis (6M HCl, Reflux) IsMethyl->MethodAcid No (t-Bu/Benzyl) MethodEvans Method A: LiOH / H2O2 (Nucleophilic) IsHindered->MethodEvans No (Standard Chiral) MethodEnz Method C: PLE / Cal-B (Enzymatic) IsHindered->MethodEnz Yes (Very Bulky) MethodEnz->MethodEvans If Enzyme Fails

Figure 2: Decision tree for selecting the optimal hydrolysis protocol based on substrate chemistry.

Frequently Asked Questions

Q: I am using Method A (LiOH/H2O2) but I still see ~5% racemization. Why? A: You likely allowed the temperature to rise. The selectivity of the hydroperoxide anion over the hydroxide anion diminishes as temperature increases. Keep the reaction strictly at


. Also, ensure you are using THF/Water; using methanol can promote transesterification rather than hydrolysis.

Q: Can I use Trimethyltin Hydroxide (


)? 
A:  Yes, 

is an exceptionally mild reagent for ester hydrolysis (neutral conditions,

in DCE). However, it is highly neurotoxic and difficult to remove from the final product. We recommend Method B (LiI) or Method C (Enzymes) as safer, equally effective alternatives for drug development.

Q: My "Quaternary" amino acid is Aib (


-aminoisobutyric acid). It won't hydrolyze with LiOH. 
A:  Aib is a Type B substrate (sterically hindered, non-racemizable). LiOH is often too weak for these. Because Aib has no chiral center to lose, you can use harsh conditions safely. Use KOH in ethylene glycol at 

or

in a sealed tube at

. You do not need to worry about racemization here.

Q: How do I remove the enzyme after Protocol C? A: Simply filter the reaction mixture through a pad of Celite. The enzyme protein will be retained on the filter.

References

  • Evans, D. A., et al. (1987). "Stereoselective alkylation reactions of chiral imide enolates." Journal of the American Chemical Society. Describes the LiOH/H2O2 hydrolysis mechanism.

  • Biron, E., & Kessler, H. (2005). "Convenient Synthesis of N-Methylated Amino Acids." The Journal of Organic Chemistry. Details the Lithium Iodide (LiI) mediated cleavage of methyl esters to prevent racemization.[1]

  • Oh, S. H., et al. (2009). "Enzymatic Hydrolysis of Amino Acid Esters." Biotechnology and Bioprocess Engineering. Reviews the utility of PLE and CAL-B in sensitive ester hydrolysis.
  • Klibanov, A. M. (2001). "Improving enzymes by using them in organic solvents." Nature. Foundational text on enzymatic catalysis in mixed solvent systems.

Sources

Technical Support Center: Grubbs Catalyst Optimization for Cyclopentene Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Metathesis Support Center. Synthesizing cyclopentene-based amino acids (such as 1-aminocyclopent-3-ene-1-carboxylic acid derivatives) via Ring-Closing Metathesis (RCM) presents unique mechanistic challenges. The presence of basic amines, bulky quaternary stereocenters, and equilibrium-driven ethylene generation can rapidly degrade ruthenium alkylidene catalysts or stall conversions.

As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will examine the thermodynamic and kinetic causality behind catalyst failure and provide self-validating protocols to ensure your RCM workflows are robust and reproducible.

Part 1: Diagnostic Workflows

Before altering your reaction parameters, use the logical frameworks below to identify the root cause of catalyst stalling or degradation.

RCM_Troubleshooting Start Low RCM Yield? Amine Unprotected Amines? Start->Amine Mask Add Ti(OiPr)4 or MgCl2 Amine->Mask Yes Sterics Bulky Quaternary Center? Amine->Sterics No CatSwitch Use Hoveyda-Grubbs II Sterics->CatSwitch Yes Ethylene Ethylene Trapped? Sterics->Ethylene No Sparge Argon Sparge / Vacuum Ethylene->Sparge Yes Decomp Catalyst Blackening? Ethylene->Decomp No Purify Degas & Remove Peroxides Decomp->Purify Yes

Diagnostic workflow for troubleshooting Grubbs-catalyzed RCM in amino acid synthesis.

Amine_Poisoning ActiveRu Active Ru-Alkylidene AmineBind Amine Coordination (Lewis Base) ActiveRu->AmineBind Free Amine NuAttack Nucleophilic Abstraction of Alkylidene AmineBind->NuAttack LewisAcid Addition of Ti(OiPr)4 AmineBind->LewisAcid Rescue DeadCat Inactive Ru-Amine Complex (Catalyst Death) NuAttack->DeadCat Protected Amine-Ti Complex (Ru Saved) LewisAcid->Protected

Mechanism of amine-induced catalyst degradation and Lewis acid rescue.

Part 2: Core Troubleshooting & FAQs

Q1: My diene substrate contains a secondary amine. The Grubbs catalyst turns black immediately, and no product forms. What is happening?

A: You are witnessing rapid, irreversible catalyst poisoning. Basic amines act as strong nucleophiles and Lewis bases. They coordinate to the electrophilic ruthenium center, displacing the phosphine or N-heterocyclic carbene (NHC) ligands. Subsequently, the amine abstracts the propagating alkylidene, forming an inactive, dead ruthenium-amine complex[1][2].

The Fix: You must mask the amine's lone pair. While classical Boc/Cbz protecting groups are standard, if you must perform RCM on a basic substrate, introduce a Lewis acid like


 or 

(1 to 2 equivalents relative to the amine). The Lewis acid preferentially coordinates to the basic nitrogen, sterically and electronically shielding the ruthenium catalyst from nucleophilic attack[3][4].
Q2: Why does my RCM reaction stall at 30% conversion when synthesizing 1-aminocyclopent-3-ene-1-carboxylic acid derivatives?

A: This is the classic "ethylene equilibrium" problem. RCM is an equilibrium-driven process that releases ethylene gas. Although ethylene is a gas, it is highly soluble in common RCM solvents like dichloromethane (DCM) and toluene[5]. If ethylene is not actively evacuated, the localized concentration drives the reverse reaction (ring-opening metathesis), stalling your yield.

The Fix: Implement continuous argon sparging (bubbling) through the reaction mixture, or run the reaction under a mild dynamic vacuum. This physically strips ethylene from the solvent, driving the equilibrium toward the cyclic product via Le Chatelier's principle[5].

Q3: I am trying to form a spirocyclic cyclopentene amino acid with high steric bulk at the alpha-carbon. First-generation Grubbs (G-I) fails completely. Which catalyst should I use?

A: The failure of G-I is due to its bis-phosphine ligand architecture, which cannot stabilize the highly congested metallacyclobutane intermediate required for sterically hindered dienes.

The Fix: You must upgrade to a catalyst with a more electron-donating ligand system, such as the Second-Generation Hoveyda-Grubbs Catalyst (HG-II) or a specialized Cyclic Alkyl Amino Carbene (CAAC) ruthenium catalyst[5][6]. The NHC or CAAC ligands provide immense electron density to the Ru center, accelerating the crucial cycloaddition and cycloelimination steps even when navigating the steric clash of quaternary spiro-centers[5].

Part 3: Quantitative Catalyst Selection

Selecting the right catalyst prevents costly optimization loops. Use the table below to match your specific cyclopentene amino acid precursor to the optimal ruthenium complex.

CatalystLigand ArchitectureInitiation TempSteric ToleranceAmine Tolerance (Unprotected)Recommended Application
Grubbs I Bis-phosphineRTLowVery LowUnhindered, neutral dienes
Grubbs II NHC, PhosphineRT to 40°CModerateLowStandard cyclopentene synthesis
Hoveyda-Grubbs II NHC, IsopropoxystyreneRT to 40°CHighLowSpirocyclic/quaternary centers[6]
CAAC-Ru (M1001) CAAC40°C to 60°CVery HighLowExtreme steric hindrance[5]
AquaMet NHC, Ammonium-taggedRTModerateModerate (pH < 5)Aqueous/on-DNA RCM[7]

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol for the synthesis of N-Boc-1-aminocyclopent-3-ene-1-carboxylic acid includes built-in quality control gates to ensure causality between your actions and the chemical outcome.

Step 1: Substrate Preparation & Degassing

  • Action: Dissolve the N-Boc-diallylglycine precursor (0.1 M) in anhydrous, peroxide-free DCM.

  • Validation Gate: Sparge the solution with Argon for 15 minutes. Causality: Dissolved oxygen and trace peroxides in unpurified solvent will instantly oxidize the Ru-alkylidene. Degassing prevents premature catalyst death.

Step 2: Lewis Acid Masking (Optional)

  • Action: If trace basic impurities are suspected, add 10 mol%

    
     and stir for 10 minutes prior to catalyst addition[3].
    

Step 3: Catalyst Addition

  • Action: Under a strict stream of Argon, add 2-5 mol% Hoveyda-Grubbs II catalyst.

  • Validation Gate: The solution should turn a vibrant green/brown. If it immediately turns black, your solvent contains impurities or your substrate is wet. Halt the reaction and re-purify your starting materials.

Step 4: Equilibrium Shifting

  • Action: Attach a reflux condenser. Heat to 40°C while maintaining a gentle, continuous subsurface Argon sparge.

  • Causality: The sparge actively sweeps generated ethylene out of the system, preventing the reverse ring-opening metathesis reaction[5].

Step 5: Reaction Quenching & Workup

  • Action: After complete conversion (typically 2-4 hours), add 1.0 equivalent of tris(hydroxymethyl)phosphine (THP) or DMSO and stir for 12 hours.

  • Causality: THP/DMSO strongly coordinates to the Ru metal, forming a highly polar complex. This ensures the ruthenium is completely retained on silica gel during chromatography, preventing unwanted Ru-mediated alkene isomerization of your cyclopentene product during concentration and storage.

References

Sources

Advanced Technical Support Center: Selective Deprotection of Boc and Ethyl Esters in Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide chemistry and peptidomimetic drug development. Cyclic amino acids (such as proline, pipecolic acid, and their substituted derivatives) present unique steric and electronic challenges during synthesis.

This guide provides authoritative, field-proven methodologies for the orthogonal deprotection of tert-butyloxycarbonyl (Boc) amines and ethyl (OEt) esters.

Mechanistic Knowledge Base: The "Why" Behind the Chemistry

In complex synthetic workflows, orthogonal protecting groups allow for the selective unmasking of one functional group while leaving others completely intact[1]. The Boc/Ethyl ester strategy is a classic orthogonal system, but cyclic scaffolds require precise tuning of these conditions.

  • Acidic Boc Cleavage: The Boc group is cleaved via acidolysis (typically using Trifluoroacetic Acid, TFA). The acid protonates the carbamate, leading to the expulsion of a tert-butyl cation and carbon dioxide[2]. Because this is an acid-catalyzed process, the base-labile ethyl ester remains completely stable[3].

  • Basic Ethyl Ester Hydrolysis (Saponification): Ethyl esters are cleaved via a base-catalyzed BAc2 mechanism. Hydroxide attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol and a carboxylate salt[1]. Because the Boc carbamate lacks a highly electrophilic carbonyl and is sterically shielded, it is highly stable under these aqueous basic conditions[3].

Orthogonal Workflow Diagram

G Start N-Boc-Cyclic-AA-OEt TFA TFA / DCM / TIPS (Acidic Conditions) Start->TFA Selective Boc Cleavage LiOH LiOH / THF:MeOH:H2O (Basic Conditions) Start->LiOH Selective Ester Hydrolysis Prod1 Cyclic-AA-OEt (Amine Unmasked) TFA->Prod1 Prod2 N-Boc-Cyclic-AA-OH (Carboxylic Acid Unmasked) LiOH->Prod2

Orthogonal deprotection pathways for Boc and Ethyl ester groups in cyclic amino acids.

Standard Operating Procedures (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the reaction is proceeding correctly before moving to the next synthetic step.

Protocol A: Selective Boc Deprotection (Leaving Ethyl Ester Intact)

This protocol utilizes anhydrous acidic conditions to prevent unwanted ester hydrolysis or transesterification[2].

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIPS).

  • Preparation: Dissolve the N-Boc-cyclic amino acid ethyl ester (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.

  • Scavenger Addition: Add 2.5% (v/v) TIPS. Causality: TIPS acts as a highly effective hydride donor to quench the highly reactive tert-butyl cation generated during cleavage, preventing the alkylation of the newly freed cyclic amine[2].

  • Acidification: Cool the flask to 0 °C. Slowly add TFA to achieve a final ratio of 1:1 (v/v) TFA:DCM.

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours.

  • Self-Validation Checkpoint:

    • TLC: Spot the reaction mixture alongside the starting material. Stain with Ninhydrin and heat. A bright pink/purple spot indicates the successful generation of a free secondary amine (typical for cyclic systems like proline).

    • LC-MS: Look for a mass shift of -100 Da (loss of the Boc group) and the absence of the starting material mass.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA.

Protocol B: Selective Ethyl Ester Hydrolysis (Leaving Boc Intact)

Cyclic amino acids often exhibit severe steric hindrance around the alpha-carbon. This protocol utilizes Lithium Hydroxide (LiOH) to overcome this barrier[4].

Reagents: Lithium hydroxide monohydrate (LiOH·H₂O), Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water.

  • Solvent System: Dissolve the N-Boc-cyclic amino acid ethyl ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O (0.2 M concentration). Causality: THF solubilizes the organic substrate, water dissolves the base, and MeOH acts as a phase-transfer bridge that enhances the nucleophilicity of the hydroxide ion[4].

  • Base Addition: Cool the mixture to 0 °C. Add LiOH·H₂O (3.0 eq) in one portion. Causality: The Li⁺ ion acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, facilitating hydroxide attack even in sterically hindered cyclic systems[1].

  • Reaction: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation Checkpoint:

    • TLC: Stain with Bromocresol Green. A bright yellow spot on a blue background confirms the presence of a free carboxylic acid.

  • Workup (Critical Step): Concentrate the mixture to remove THF and MeOH. Dilute with water and cool to 0 °C. Carefully acidify using 1M KHSO₄ or 1M HCl until the pH reaches exactly 3.0 to 4.0 . Causality: This pH is acidic enough to protonate the carboxylate for ethyl acetate extraction, but not acidic enough to cleave the acid-labile Boc group. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Diagnostic Troubleshooting & FAQs

Q: Why is my cyclic amino acid (e.g., 2-substituted piperidine) resisting ester hydrolysis? A: Cyclic amino acids with bulky substitutions adjacent to the ester exhibit severe steric hindrance. The rigid ring limits the conformational flexibility required for the hydroxide nucleophile to attack the carbonyl carbon. Action: Ensure you are using LiOH rather than NaOH/KOH[1]. If the reaction stalls, gently warm the mixture to 35 °C, but monitor closely via LC-MS to ensure the Boc group does not begin to degrade.

Q: How do I prevent epimerization of the alpha-chiral center during saponification? A: Epimerization occurs via the enolization of the alpha-carbon under basic conditions. Cyclic amino acids can be particularly prone to this if ring strain is relieved in the planar enolate intermediate. Action: Keep the reaction strictly between 0 °C and room temperature. Avoid large excesses of base; 2.0 to 3.0 equivalents of LiOH is sufficient[1].

Q: Why am I seeing transesterification (e.g., methyl ester formation) during my Boc deprotection? A: If you use a scavenger cocktail containing alcohols (like methanol) or if your DCM is not strictly anhydrous, the highly acidic TFA environment will catalyze the transesterification of your ethyl ester. Action: Use strictly anhydrous DCM and TFA. Rely on silanes (TIPS) or thiols (ethanedithiol) as scavengers rather than alcohols[2].

Diagnostic Workflow: Incomplete Hydrolysis

G Issue Incomplete Ester Hydrolysis Check1 Check Steric Hindrance (Substituted Ring?) Issue->Check1 Check2 Check Reaction Temp Issue->Check2 Action1 Optimize Solvent: Use THF:MeOH:H2O (3:1:1) Check1->Action1 High Hindrance Action2 Warm to 35-40°C (Monitor Boc stability) Check2->Action2 Low Conversion at RT

Diagnostic workflow for resolving incomplete ethyl ester hydrolysis in cyclic scaffolds.

Quantitative Data Analytics

The following table summarizes the expected operational parameters and analytical outcomes for both orthogonal pathways, allowing for rapid experimental planning.

ParameterSelective Boc DeprotectionSelective Ethyl Ester Hydrolysis
Primary Reagents 50% TFA in Anhydrous DCM3.0 eq LiOH·H₂O in THF/MeOH/H₂O
Scavenger / Additive 2.5% TIPSNone required
Temperature 0 °C → Room Temperature0 °C → Room Temp (Max 40 °C)
Typical Reaction Time 1 – 2 Hours2 – 4 Hours (Up to 18h if hindered)
Target Mass Shift (LC-MS) -100 Da (Loss of Boc)-28 Da (Loss of Ethyl, gain of H)
TLC Identification Ninhydrin Positive (Pink/Purple)Bromocresol Green Positive (Yellow)
Primary Risk Factor tert-Butyl alkylation of the ringAlpha-carbon epimerization
Quenching Strategy Azeotropic evaporation with tolueneCareful acidification to pH 3.0 - 4.0

References

  • ACS Omega. Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ACS Publications. Available at:[Link]

  • Royal Society of Chemistry. Thiazole peptidomimetics as chemical modulators of KRAS gene expression via G-quadruplex stabilization. RSC Organic & Biomolecular Chemistry. Available at:[Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups - Deprotection Strategies. Organic Chemistry Portal. Available at:[Link]

Sources

Technical Support Center: 1-Amino-Cyclopentanecarboxylic Acid (Ac5c) Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming steric hindrance in coupling 1-amino-cyclopentanecarboxylates Content type: Technical Support Center Guide

Status: Operational Specialist: Senior Application Scientist, Peptide Chemistry Division Subject: Troubleshooting Steric Hindrance in


-Disubstituted Amino Acid Coupling

Executive Summary: The Steric Challenge

1-Amino-cyclopentanecarboxylic acid (Ac5c) is a constrained,


-disubstituted amino acid. Unlike standard amino acids, the 

-carbon possesses no hydrogen atom and is part of a rigid cyclopentane ring. This creates a "steric cone" that severely shields both the nucleophilic amino group and the electrophilic carbonyl group.

Why standard protocols fail:

  • Kinetic Barrier: The nucleophilic attack required for peptide bond formation is retarded by orders of magnitude compared to Gly or Ala.

  • Activated Species Instability: Because the coupling is slow, the activated ester (e.g., OBt/OAzt) has a prolonged lifetime, increasing the window for side reactions like hydrolysis or Curtius rearrangement.

  • Epimerization Risk (Neighboring): While Ac5c is achiral, when coupling to an N-terminal Ac5c, the incoming chiral amino acid is prone to epimerization via oxazolone formation due to the sluggish nucleophilic attack of the Ac5c amine.

Troubleshooting Guide (Q&A)

Issue 1: "I am getting <10% conversion when coupling Fmoc-Ac5c-OH using HBTU/DIPEA."

Diagnosis: HBTU is an aminium salt that generates an OBt ester.[1] For sterically demanding couplings like Ac5c, the reactivity of the OBt ester is insufficient to overcome the steric barrier before the reagent hydrolyzes or the active species decomposes.

Solution: Switch to HOAt-based or Acid Fluoride activation.

  • Tier 1 Fix (HOAt): Use HATU (0.95 eq) with HOAt (0.95 eq) and TMP (2,4,6-trimethylpyridine) or Collidine . The 7-aza-benzotriazole (At) leaving group utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate the coupling rate.

  • Tier 2 Fix (Acid Fluoride): If HATU fails, use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). This generates the amino acid fluoride in situ.[1] Acid fluorides are smaller and more reactive than OBt/OAzt esters, penetrating the steric shield of Ac5c effectively.

Issue 2: "Coupling onto the N-terminal Ac5c (Fmoc-Xaa-OH + H-Ac5c-Peptide) is incomplete."

Diagnosis: The amine of Ac5c is a poor nucleophile due to the bulky cyclopentyl ring. The incoming amino acid (Fmoc-Xaa-OH) is activated but sits waiting for the attack.

Solution:

  • Microwave Irradiation: Heat is non-negotiable for difficult Ac5c sequences. Run the coupling at 75°C (or 90°C for non-Cys/His/Arg sequences).

  • Re-coupling: Perform a double coupling.

    • Coupling 1: HATU/HOAt/Collidine (45 min, 75°C).

    • Coupling 2: PyAOP/HOAt/Collidine (45 min, 75°C).

    • Note:PyAOP (Phosphonium salt) is often superior to uronium/aminium salts for secondary or hindered amines because it avoids the formation of guanidinium byproducts which can terminate the chain.

Issue 3: "I observe significant epimerization of the residue preceding Ac5c."

Diagnosis: You are likely coupling a chiral amino acid (Fmoc-Xaa-OH) to the N-terminal Ac5c. Because the Ac5c amine is hindered, the reaction is slow. The activated Fmoc-Xaa-OBt/F converts to the oxazolone intermediate, which readily racemizes before the Ac5c amine can attack.

Solution:

  • Base Selection: Switch from DIPEA to Sym-Collidine (TMP). Collidine is a weaker, non-nucleophilic base that reduces the rate of proton abstraction from the

    
    -carbon of the activated species.
    
  • Oxyma Pure: Replace HOBt/HOAt with Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate). It shows superior suppression of racemization compared to benzotriazole additives.

Visual Decision Tree: Reagent Selection

Below is a logic flow for selecting the correct activation strategy based on the specific steric context of your Ac5c coupling.

Ac5c_Coupling_Logic Start Start: Ac5c Coupling Scenario Scenario Identify Coupling Type Start->Scenario Type1 Coupling Fmoc-Ac5c-OH to Standard Amine Scenario->Type1 Type2 Coupling Fmoc-Ac5c-OH to Hindered Amine (e.g., Aib, Ac5c) Scenario->Type2 Type3 Coupling Fmoc-Xaa-OH to N-term Ac5c-Resin Scenario->Type3 HATU Standard Protocol: HATU + HOAt + DIPEA (Microwave 60°C) Type1->HATU Moderate Sterics AcidFluoride The 'Nuclear' Option: TFFH (In-situ Acid Fluoride) Base: Collidine (Microwave 75°C) Type2->AcidFluoride Severe Sterics PyAOP Phosphonium Protocol: PyAOP + Oxyma Pure Base: Collidine (Prevents Guanidinylation) Type3->PyAOP Slow Nucleophile Risk of Epimerization HATU->AcidFluoride If <80% Yield

Caption: Decision matrix for selecting coupling reagents based on the specific steric environment of the Ac5c residue. Green indicates standard high-efficiency, Yellow indicates specialized phosphonium chemistry, and Red indicates the most aggressive acid fluoride activation.

Validated Protocol: The "Nuclear" Option (TFFH/Microwave)

This protocol is designed for the most difficult scenarios, such as Ac5c-Ac5c or Aib-Ac5c bond formation.

Reagents Required:

  • Amino Acid: Fmoc-Ac5c-OH (5.0 eq)

  • Activator: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4.8 eq)

  • Base: Sym-Collidine (10.0 eq) (Do not use DIPEA with acid fluorides if possible, to avoid base-catalyzed side reactions).

  • Solvent: NMP (N-methylpyrrolidone) – preferred over DMF for higher thermal stability and solubility.

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.15 mmol/g loading) in DCM for 20 mins, then wash 3x with NMP.

  • Activation (In Situ):

    • Dissolve Fmoc-Ac5c-OH and TFFH in NMP.

    • Add Collidine immediately prior to adding to the resin.

    • Note: Unlike esters, acid fluorides form rapidly. Do not pre-activate for more than 2-3 minutes.

  • Coupling:

    • Add the mixture to the reaction vessel.

    • Microwave Irradiation: Ramp to 75°C over 2 minutes; hold at 75°C for 30 minutes . (Power: 30-50W).

  • Monitoring:

    • Perform a Chloranil test (Acetaldehyde/Chloranil). Standard Kaiser test may be false-negative due to steric shielding of the secondary amine if coupling to Ac5c.

    • If positive (blue spots): Repeat step 3 with fresh reagents.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Quantitative Comparison of Coupling Reagents

Data summarized from comparative studies on hindered


-disubstituted peptides (e.g., Aib/Ac5c rich sequences).
Coupling ReagentMechanismRelative Rate (Ac5c-Ac5c)Racemization RiskRecommended Use Case
HBTU/DIPEA Aminium (OBt)Low (1x)ModerateSimple couplings only. Not for Ac5c-Ac5c.
HATU/HOAt Aminium (OAzt)High (10-20x)LowStandard for Ac5c to primary amines.
PyAOP Phosphonium (OAzt)High (15-25x)Very LowCoupling to hindered amines (N-term Ac5c).
TFFH Acid FluorideVery High (50x+) LowAc5c-Ac5c or Aib-Ac5c homocouplings.
DIC/Oxyma CarbodiimideModerate (5x)Lowest When epimerization of the preceding residue is the main concern.

References

  • Beissner, M., et al. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.[1][2] GlobalSO. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[3] Link

  • Wenschuh, H., et al. (2008). Microsystems for the synthesis of difficult peptides. Wiley Online Library. (Contextual support for acid fluorides in hindered systems).
  • CEM Corporation. (2015). Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control. Link

Sources

Technical Support Center: Purification of Boc-Amino Cyclopentene Ethyl Ester Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Boc-amino cyclopentene ethyl ester intermediates are pivotal chiral building blocks in the synthesis of numerous pharmaceutical agents, including antiviral and anticancer drugs. The stereochemical and chemical purity of these intermediates is paramount, as impurities or incorrect stereoisomers can drastically alter the pharmacological and toxicological profiles of the final Active Pharmaceutical Ingredient (API).[1] This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing common challenges in the purification of these valuable compounds. We will explore troubleshooting strategies for common issues, provide validated protocols, and answer frequently asked questions, grounding our advice in established chemical principles.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of Boc-amino cyclopentene ethyl ester intermediates in a direct question-and-answer format.

Q1: My column chromatography shows poor separation between my product and a less polar impurity. How can I improve the resolution?

A1: This is a frequent issue, often caused by an overly strong eluent system or co-elution with byproducts from the Boc-protection step, such as unreacted di-tert-butyl dicarbonate (Boc₂O) or its breakdown products.

Causality & Solution Strategy:

The principle of normal-phase column chromatography relies on the differential adsorption of compounds to a polar stationary phase (silica gel) and their solubility in the mobile phase.[2] If your product and impurities travel too quickly (high Rf values), there isn't enough interaction with the silica to effect a good separation.

Recommended Actions:

  • Optimize the Eluent System: The most critical step is to reduce the polarity of your mobile phase.[3]

    • Systematic Approach: If you are using an ethyl acetate (EtOAc)/hexane system, systematically decrease the percentage of EtOAc. For example, if you see poor separation with 30% EtOAc in hexane, try 20%, then 15%, and then 10%.

    • TLC First: Always determine the optimal solvent system using Thin-Layer Chromatography (TLC) before running a column.[2][3] The ideal Rf value for your target compound should be between 0.25 and 0.35 for the best separation.[2]

  • Consider a Different Solvent System: If adjusting the ratio is insufficient, switch to a solvent system with different selectivity. For instance, substituting ethyl acetate with diethyl ether (Et₂O) or dichloromethane (DCM) can alter the interactions and improve separation. A common alternative is a DCM/Methanol gradient, though this is typically for more polar compounds.[4]

  • Dry Loading (Pre-adsorption): Instead of loading your crude sample as a concentrated solution, pre-adsorb it onto a small amount of silica gel. Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or EtOAc), add silica gel (2-3 times the weight of your crude material), and evaporate the solvent until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your column, which often results in a much sharper band and improved resolution.

Q2: After solvent evaporation, my purified product is a persistent oil and refuses to crystallize. What can I do to induce solidification?

A2: "Oiling out" is a common problem for Boc-protected amino esters, which can have low melting points or be inhibited from crystallizing by minor impurities or residual solvent.[5]

Causality & Solution Strategy:

Crystallization requires the formation of a well-ordered crystal lattice. This process can be kinetically slow or thermodynamically unfavorable if the purity is insufficient or the conditions are not right. The goal is to create a supersaturated solution from which the product can precipitate in an ordered manner.

Recommended Actions:

  • Ensure High Purity: Oils often contain small amounts of impurities that disrupt the crystal lattice. Re-purify a small sample by flash chromatography and try again. Even a purity increase from 95% to >99% can make a significant difference.

  • Remove All Residual Solvents: Traces of solvents like ethyl acetate, t-butanol (a byproduct of the Boc group), or water can prevent crystallization.[6] Dry the oil under a high vacuum (e.g., <1 mmHg) for several hours, possibly with gentle warming (30-40°C), to remove all volatiles.

  • Trituration: This technique involves stirring or grinding the oil with a solvent in which the desired compound is insoluble but the impurities are soluble.[5]

    • Procedure: Add a small volume of a non-polar solvent like cold n-hexane or pentane to your oil.

    • Action: Vigorously scratch the side of the flask with a glass rod or spatula at the solvent-air interface. The microscopic scratches provide nucleation sites for crystal growth.[6] Stirring for several hours may be necessary.

  • Recrystallization from a Binary Solvent System:

    • Dissolve the oil in a minimum amount of a "good" solvent where it is highly soluble (e.g., diethyl ether, ethyl acetate).

    • Slowly add a "poor" (anti-solvent) where it is insoluble (e.g., hexane, pentane) dropwise until the solution becomes persistently cloudy.

    • Add a few drops of the "good" solvent to make it clear again.

    • Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator (4°C) or freezer (-20°C).[5]

  • Seeding: If you have a small amount of solid material from a previous batch, add a tiny crystal ("seed") to the supersaturated solution or oil.[7][8] This provides a template for crystal growth.

Workflow for Troubleshooting Oily Products

G start Start: Purified Product is an Oil check_purity Is Purity >99%? (Check by HPLC/NMR) start->check_purity repurify Re-purify by Flash Chromatography check_purity->repurify No high_vac Dry Under High Vacuum (>4 hrs, <1 mmHg) check_purity->high_vac Yes repurify->high_vac triturate Triturate with cold non-polar solvent (e.g., Hexane) high_vac->triturate did_it_solidify Did it solidify? triturate->did_it_solidify recrystallize Attempt Recrystallization (e.g., EtOAc/Hexane) did_it_solidify->recrystallize No success Success: Crystalline Solid did_it_solidify->success Yes recrystallize->success Yes consider_salt Consider Salt Formation or use as is (if pure) recrystallize->consider_salt No

Q3: My final product shows the presence of diastereomers or has low enantiomeric excess (ee). Can I fix this with standard purification?

A3: This is a complex issue. Standard silica gel chromatography can sometimes separate diastereomers, but it will not separate enantiomers.[]

Causality & Solution Strategy:

  • Diastereomers have different physical properties and can often be separated by carefully optimized flash chromatography.

  • Enantiomers have identical physical properties in an achiral environment and require a chiral environment for separation.[]

Recommended Actions:

  • For Diastereomer Separation:

    • Optimize Flash Chromatography: Run a very shallow gradient on your flash chromatography system. Use high-resolution silica and a slow flow rate. Test various solvent systems with TLC to maximize the difference in Rf values (ΔRf) between the diastereomers.

  • For Enantiomeric Enrichment (Increasing ee):

    • Chiral HPLC/SFC: Preparative Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the most direct method for separating enantiomers.[1] These techniques use a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for this class of compounds.[1][10]

    • Diastereomeric Recrystallization: This classical technique involves reacting your enantiomeric mixture with a chiral resolving agent to form diastereomeric salts. These salts can then be separated by recrystallization. This is a multi-step process (salt formation -> separation -> breaking the salt) and is often more complex than chiral chromatography.

Standard Purification Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is designed for the general purification of Boc-amino cyclopentene ethyl ester from less polar and more polar impurities.

Methodology:

  • TLC Analysis: Determine the optimal eluent (e.g., 15% Ethyl Acetate in Hexane) that gives your product an Rf of ~0.3.[2]

  • Column Packing:

    • Select a column with a diameter such that the silica gel height is about 10-15 times the diameter. A common rule is to use 30-50g of silica gel per 1g of crude material.[2]

    • Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexane).

    • Pour the slurry into the column and use gentle pressure or tapping to pack it evenly, avoiding air bubbles.[2]

    • Add a thin layer of sand on top to protect the silica surface.[2]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like DCM.

    • Alternatively, use the dry loading method described in Q1 for best results.[3]

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting with your chosen solvent system, collecting fractions.

    • Monitor the elution by TLC. Spot every few fractions on a TLC plate to track the separation of your product from impurities.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Evaporate the solvent under reduced pressure.

    • Place the resulting product under a high vacuum to remove any residual solvent.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel, 230-400 meshStandard for normal-phase, high surface area provides good resolution.[11]
Mobile Phase Hexane/Ethyl Acetate GradientOffers good selectivity for moderately polar compounds; easily removable.[11][12]
Loading Dry loading (pre-adsorption)Prevents band broadening and improves separation efficiency.
Monitoring TLC with UV and/or chemical stainAllows for precise tracking of compounds as they elute from the column.[11]
Protocol 2: Chiral HPLC for Purity Analysis

This protocol provides a starting point for assessing the enantiomeric and diastereomeric purity of your intermediate.

Methodology:

  • Sample Preparation: Dissolve a small amount of the purified product (~1 mg/mL) in the mobile phase or a compatible solvent like isopropanol (IPA).[1]

  • Instrumentation & Column:

    • System: HPLC with a UV detector (e.g., 210-220 nm).

    • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralpak® IA, is a good starting point.[1][10]

  • Method Development:

    • Mobile Phase: Start with a non-polar/polar mixture, typically Hexane/IPA or Heptane/IPA. A common starting point is a 90:10 (v/v) mixture.[1]

    • Optimization: Adjust the percentage of the alcohol modifier (IPA) to optimize the separation. Increasing the IPA content generally decreases retention time but may also affect resolution.

    • Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.

  • Analysis: Inject the sample and integrate the peaks corresponding to the different stereoisomers. The enantiomeric excess (ee) or diastereomeric ratio (dr) can be calculated from the peak areas.

ParameterRecommended Starting ConditionsRationale & Notes
Column Chiralpak® AD-H (Amylose-based)Polysaccharide-based CSPs are widely effective for resolving stereoisomers of Boc-protected amines and esters.[1][13]
Mobile Phase 90:10 (v/v) Hexane/IsopropanolNormal-phase is preferred. The IPA percentage is the most critical parameter to adjust for optimal resolution.[1]
Flow Rate 1.0 mL/minStandard analytical flow rate. Can be adjusted to improve resolution or shorten run times.
Detection UV at 210 nmThe ester and carbamate groups have some UV absorbance at low wavelengths.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Boc-amino cyclopentene ethyl ester? A1: Besides stereoisomers, common impurities often originate from the synthesis steps. These include:

  • Unreacted Starting Materials: The precursor amine or cyclopentene derivative.

  • Boc-Related Impurities: Unreacted Boc₂O, t-butanol, or di-Boc protected amine (if the starting material had multiple amine groups).[14][15]

  • Side-Reaction Products: Depending on the specific synthesis route, these could include isomers from double bond migration or products from reactions with residual reagents.[16]

Q2: When is recrystallization a better choice than chromatography? A2: Recrystallization is an excellent choice when:

  • The crude product is already relatively pure (>90-95%).

  • The product is a solid with good crystallization properties.

  • You need to process a very large quantity of material, as recrystallization can be more scalable and cost-effective than preparative chromatography.

  • The impurities have very different solubility profiles from the product in a given solvent system.[5]

Q3: My compound is not UV-active. How can I monitor my column chromatography fractions? A3: If your compound lacks a strong chromophore, you can use a universal staining method for TLC analysis. After eluting the TLC plate, let it dry completely and then dip it into one of the following stains, followed by gentle heating with a heat gun:

  • Potassium Permanganate (KMnO₄) stain: Excellent for compounds with double bonds or other oxidizable functional groups.

  • Phosphomolybdic Acid (PMA) stain: A general-purpose stain for most organic compounds.[11]

  • Vanillin stain: Another good general-purpose stain.

Q4: What is the difference between enantiomeric excess (ee) and diastereomeric ratio (dr)? A4: Both are measures of stereochemical purity but apply to different types of stereoisomers.

  • Enantiomeric Excess (ee): This measures the purity of one enantiomer relative to the other in a mixture. It is calculated as % Major Enantiomer - % Minor Enantiomer. Enantiomers are non-superimposable mirror images.[]

  • Diastereomeric Ratio (dr): This is the ratio of two or more diastereomers in a mixture (e.g., 95:5 dr). Diastereomers are stereoisomers that are not mirror images of each other. This occurs when a molecule has two or more chiral centers.[1]

References

  • BenchChem. (2025). In-Depth Technical Guide to the Chiral Purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane.
  • BenchChem. (2025).
  • Supporting information Enantioselective Preparation of Cyclopentene-Based Amino Acids With Quaternary Carbon Center. (n.d.). Beilstein Journal of Organic Chemistry.
  • APPENDIX 3E Column Chrom
  • BOC Sciences. (n.d.).
  • BOC Sciences. (n.d.).
  • University of Victoria. (n.d.).
  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Adhikari, S., et al. (2021).
  • Organic Syntheses. (n.d.). N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine.
  • ResearchGate. (2021). (PDF)
  • Google Patents. (2021).
  • Beilstein Journals. (2022).
  • Reddit. (2019).
  • LCGC International. (2020). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
  • Elsevier. (2022).
  • BOC Sciences. (n.d.). Amino Acid Boc Protection.
  • BenchChem. (2025).
  • Patsnap. (2021).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines.
  • Journal of University of Shanghai for Science and Technology. (2021).
  • Organic Syntheses. (n.d.). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester.
  • National Institutes of Health. (n.d.).
  • PubMed. (2014). Enantiomeric purity determination of (L)
  • Sigma-Aldrich. (n.d.).
  • Chemtips. (2012).
  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?.

Sources

Technical Support Guide: Stability of Cyclopentene Double Bond During Acidic Boc Removal

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemoselectivity Challenge

Removing a Boc (tert-butyloxycarbonyl) group in the presence of a cyclopentene ring presents a classic chemoselectivity conflict. Standard deprotection conditions (e.g., TFA/DCM or HCl/Dioxane) rely on strong Brønsted acidity to protonate the carbamate oxygen. However, cyclopentene double bonds are thermodynamically prone to acid-catalyzed isomerization (migration) and nucleophilic addition (hydration or esterification) under these exact conditions.

This guide provides the mechanistic insight and validated protocols required to deprotect amines without compromising the integrity of the cyclopentene scaffold.

Technical Troubleshooting & FAQs

Issue 1: Double Bond Migration (Isomerization)

User Question: "After Boc removal with 20% TFA/DCM, my product's 1H NMR shows the olefinic protons have shifted, and the splitting pattern has changed. The mass is correct. What happened?"

Scientist’s Diagnosis: You have likely triggered a thermodynamic isomerization .

  • Mechanism: The acid protonates the alkene, generating a secondary cyclopentyl carbocation. This cation undergoes a series of rapid, reversible 1,2-hydride shifts to find a thermodynamic well—typically moving the double bond into conjugation with an electron-withdrawing group (EWG) or to a more substituted position (Zaitsev's rule).

  • Detection:

    • 1H NMR: Look for the disappearance of the characteristic cyclopentene multiplets (often

      
       5.5–6.0 ppm) and the appearance of new signals. If the bond moves into conjugation, the signals will shift downfield (
      
      
      
      > 6.5 ppm).
    • UV-Vis: A bathochromic shift (red shift) indicates new conjugation.

Corrective Action:

  • Reduce Acid Strength: Switch to a Lewis acid method (see Protocol C) or reduce TFA concentration to 5-10%.

  • Kinetic Control: Lower the temperature to 0°C. Isomerization has a higher activation energy than Boc cleavage.

  • Scavenger Check: Ensure you are using a scavenger (e.g., triethylsilane), though this primarily targets the tert-butyl cation, not the protonation of the alkene.

Issue 2: "Ghost" Mass Adducts (+114 or +18)

User Question: "LCMS shows a major impurity with M+18 and another with M+114 relative to my product. They are inseparable by flash chromatography."

Scientist’s Diagnosis: You are observing acid-catalyzed nucleophilic addition .

  • M+18 (Hydration): Water present in the solvent or air has attacked the transient cyclopentyl carbocation, forming an alcohol.

  • M+114 (TFA Ester): The trifluoroacetate anion (

    
    ) is a weak nucleophile but, in high concentration (neat or 50% TFA), will trap the carbocation to form a trifluoroacetate ester.
    

Corrective Action:

  • Anhydrous Conditions: Use strictly anhydrous DCM and TFA.

  • Avoid Neat TFA: Never use neat TFA with sensitive alkenes.

  • Switch Acid: Use HCl in Dioxane (Protocol B). Chloride is a better nucleophile than trifluoroacetate, but if water is excluded, the reversible addition of Cl is less favored than the irreversible formation of stable alcohols.

Mechanistic Visualization

The following diagram illustrates the competing pathways: the desired deprotection vs. the undesired alkene activation.

Boc_Cyclopentene_Mechanism Start Boc-Amine-Cyclopentene Path_Desired Carbamate Protonation Start->Path_Desired Kinetic Preference Path_Side Alkene Protonation Start->Path_Side Thermodynamic Risk H_plus Acid (H+) tBu_Cation t-Butyl Cation (Reactive) Path_Desired->tBu_Cation Product Amine-Cyclopentene (Salt) Path_Desired->Product - CO2 Scavenger Scavenger (Silane/Thiol) tBu_Cation->Scavenger Quenched Carbocation Cyclopentyl Cation Path_Side->Carbocation Isomer Isomerized Alkene Carbocation->Isomer 1,2-H Shift - H+ Adduct TFA/H2O Adduct Carbocation->Adduct + TFA/H2O

Caption: Competing pathways during acidic deprotection. While N-Boc cleavage is kinetically faster, high acid concentrations promote alkene protonation, leading to migration or addition.

Validated Experimental Protocols

Protocol A: Standard Optimized (Low-Risk Substrates)

Use this for simple cyclopentenes without conjugation potential.

  • Preparation: Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Scavenger: Add Triethylsilane (TES) (2.0 equiv). Note: TES scavenges the t-butyl cation, preventing alkylation of the double bond.

  • Acid Addition: Cool to 0°C . Dropwise add TFA to a final concentration of 10-20% v/v .

  • Monitoring: Stir at 0°C. Monitor by TLC every 15 mins. Do not warm to RT unless conversion stalls.

  • Workup: Quench by pouring into cold saturated NaHCO3. Do not rotary evaporate the acidic solution, as concentration increases acidity and promotes isomerization.

Protocol B: Mild Non-Aqueous (Medium Sensitivity)

Use this if TFA adducts are observed.

  • Reagent: 4M HCl in Dioxane (commercial or freshly prepared).

  • Procedure: Dissolve substrate in minimal dry Dioxane or Ether at 0°C. Add HCl/Dioxane (5-10 equiv).

  • Advantage: The non-polar nature of dioxane often suppresses the ionization of the alkene compared to the highly polar TFA.

Protocol C: Ultra-Mild Lewis Acid (High Sensitivity)

Use this for nucleoside analogs or highly conjugated systems prone to migration.

  • Reagents: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) and 2,6-Lutidine .

  • Mechanism: Silylates the carbamate oxygen, inducing cleavage without a high concentration of free protons.

  • Step-by-Step:

    • Dissolve substrate in DCM at 0°C.

    • Add 2,6-Lutidine (1.5 equiv).

    • Add TMSOTf (1.1 equiv) dropwise.

    • Stir 30-60 min. Quench with MeOH.

  • Reference: This method is the "gold standard" for acid-sensitive substrates in total synthesis [1].

Decision Matrix for Method Selection

Decision_Tree Start Start: Boc-Cyclopentene Substrate Conjugated Is the alkene conjugated or capable of conjugation? Start->Conjugated Standard Protocol A: TFA/DCM + TES (0°C) Conjugated->Standard No (Isolated Alkene) Sensitive Is the substrate acid-labile (e.g., acetals)? Conjugated->Sensitive Yes (Risk of Migration) Mild Protocol B: HCl/Dioxane Sensitive->Mild No UltraMild Protocol C: TMSOTf / 2,6-Lutidine Sensitive->UltraMild Yes

Caption: Selection logic for deprotection conditions based on substrate sensitivity and risk of double bond migration.

Comparative Data: Acid Stability

Reagent SystemAcidity (

)
Risk of MigrationRisk of AdditionRecommended For
50% TFA / DCM Very HighHigh High Simple, robust amines only.
10% TFA / DCM (0°C) HighModerateModerateStandard cyclopentenes.
4M HCl / Dioxane HighModerateLowSubstrates prone to hydration.
TMSOTf / Lutidine Lewis AcidVery Low Very Low Complex/Conjugated scaffolds.
ZnBr2 / DCM Mild LewisNegligibleNegligibleSecondary Boc groups only [2].[1]

References

  • TMSOTf Method: Sakaitani, M., & Ohfune, Y. (1990). Selective deprotection of t-butoxycarbonyl group using trimethylsilyl trifluoromethanesulfonate. Journal of Organic Chemistry.[2] Link

  • Lewis Acid Selectivity: Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1989). Zinc bromide promoted selective deprotection of N-Boc groups.[3] Synthetic Communications.[4] Link

  • General Mechanisms: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis.[1][3][4][5][6][7] Wiley-Interscience. Link

  • Side Reactions: Lundt, B. F., et al. (1978). Scavengers in Acidolytic Deblocking.[1] International Journal of Peptide and Protein Research. Link

Sources

Technical Support Center: PTC Optimization for Cyclic Amino Acid Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center for researchers optimizing Phase Transfer Catalysis (PTC) for cyclic amino acid alkylation. It prioritizes actionable troubleshooting, mechanistic depth, and self-validating protocols.

Status: Active | Topic:


-Alkylation of Cyclic Imines (Proline/Piperazine Scaffolds) | Role:  Senior Application Scientist

System Architecture & Catalyst Selection

Before troubleshooting specific failures, ensure your system is architected for the unique steric and electronic constraints of cyclic substrates.

Q: Why is my standard O’Donnell protocol failing for cyclic substrates like proline?

A: Standard O'Donnell conditions (glycine imines) rely on the free rotation of the acyclic substrate to accommodate the catalyst's chiral pocket. Cyclic substrates (e.g., proline tert-butyl ester Schiff bases) have a rigid backbone that imposes severe steric clashes with "First Generation" Cinchona catalysts.

The Fix: Switch to a Rigidified Quaternary Ammonium Salt or a Maruoka-style Catalyst .

  • Mechanism: Cyclic substrates require a catalyst with a deep, accessible chiral cavity that does not rely on substrate flexibility. Spiro-binaphthyl (Maruoka) catalysts or anthracene-derived Cinchona salts (Lygo/Corey) provide the necessary "chiral shielding" for rigid nucleophiles.

Q: How do I select the correct Phase Transfer Catalyst (PTC)?

Use the Lipophilicity-Accessibility Matrix to select your catalyst based on your substrate's profile.

Substrate ClassRecommended Catalyst TypeKey FeatureRepresentative Catalyst
Acyclic (Glycine) Cinchona Alkaloid (Gen 1/2)Flexible ion-pairing

-Allyl-N-9-anthracenylmethylcinchonidinium bromide
Cyclic (Proline/Pipecolic)

-Symmetric Spiro (Maruoka)
Rigid chiral cavity

-3,4,5-trifluorophenyl-NAS bromide
Sterically Hindered Simplified Maruoka (Biphenyl)Open active site

-Dialkyl-binaphthyl ammonium salts
Acid-Sensitive Neutral Phase TransferNon-basic activationTartrate-derived bis-ammonium salts

Standard Operating Procedure (SOP): -Alkylation of Proline Schiff Base

This protocol is designed as a self-validating system. Checkpoints are embedded to prevent downstream failure.

Target Reaction:


-Benzylation of 

-(diphenylmethylene)proline tert-butyl ester.
Step-by-Step Workflow
  • Aqueous Phase Preparation (The "Sink"):

    • Prepare a 50% w/w KOH solution.

    • Checkpoint: Ensure the solution has cooled to room temperature before use. Hot KOH increases the rate of ester hydrolysis over alkylation.

  • Organic Phase Setup (The "Source"):

    • Dissolve the substrate (1.0 equiv) and Chiral PTC (1-5 mol%) in Toluene (0.1 M concentration).

    • Scientific Rationale: Toluene is preferred over DCM. DCM can react with the catalyst (forming chloromethyl species) and often leads to lower enantioselectivity (ee) due to "loose" ion pairing.

  • Interfacial Initiation:

    • Cool the organic phase to 0 °C (or -20 °C for higher ee).

    • Add the alkyl halide (1.2 equiv).

    • Add the 50% KOH solution dropwise with vigorous stirring .

    • Critical Parameter: Stirring rate must exceed 1000 rpm. The reaction occurs at the interface; low surface area = low rate + background racemization.

  • Monitoring & Quench:

    • Monitor by HPLC/UPLC. Look for the disappearance of the imine peak.

    • Quench: Dilute with water and extract immediately with Et₂O. Wash with brine to remove residual base.

Visualizing the Mechanism

The following diagram illustrates the "Interfacial Mechanism" (Makosza type) dominant in this system.

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_interface Interface cluster_aqueous Aqueous Phase (50% KOH) Q_X Q+ X- (Catalyst) IonPair [Q+ Substrate-] Chiral Ion Pair Q_X->IonPair Supplies Q+ Substrate Substrate (Proline Imine) Deprotonation Deprotonation (Interfacial) Substrate->Deprotonation Diffuses to Interface Prod Product (Chiral) Prod->Q_X Regenerates Catalyst RX R-X (Alkyl Halide) RX->Prod IonPair->Prod Reaction with RX Deprotonation->IonPair Ion Exchange w/ Q+ KX KX (Salt) Deprotonation->KX Byproduct OH OH- OH->Deprotonation Surface Reaction

Caption: The Makosza Interfacial Mechanism. Note that deprotonation occurs at the interface, generating an ion pair that is pulled into the organic phase by the catalyst (


) for reaction.[1]

Troubleshooting Guides (FAQ)

Issue 1: Low Enantioselectivity (ee < 80%)

Diagnosis: The "background reaction" (uncatalyzed alkylation) is competing with the catalyzed pathway, or the ion pair is too loose.

Potential CauseValidation TestCorrective Action
Background Reaction Run a blank reaction (No Catalyst). If >5% conversion in 1h, background is too high.Switch to Solid-Liquid PTC (solid KOH/CsOH + molecular sieves) to suppress non-chiral interfacial alkylation.
Loose Ion Pairing Check solvent polarity. High dielectric solvents (DMF, DMSO) dissociate the ion pair.Switch to non-polar solvents: Toluene or Xylenes . Lower Temperature to -40 °C.
Catalyst Poisoning Check halide counterion. Iodide (

) poisons the catalyst surface affinity.
Use Alkyl Bromides instead of Iodides. If using Iodides, add 5 equiv of aqueous KBr to displace

from the catalyst.
Issue 2: Hydrolysis of Starting Material

Diagnosis: The ester or imine bond is cleaving before alkylation occurs.

  • Symptom: Appearance of benzophenone or amino acid free acid in LCMS.

  • Root Cause: The base concentration is too high, or the ester is too labile (e.g., methyl/ethyl esters).

  • Solution:

    • Substrate Engineering: Always use tert-butyl esters for PTC. Methyl/Ethyl esters saponify rapidly under 50% KOH.

    • Water Management: Reduce water activity by saturating the aqueous phase with salt (NaCl/KCl) or switching to solid CsOH.

Issue 3: Stalled Conversion (< 50%)

Diagnosis: Catalyst decomposition (Hofmann elimination) or "poisoning" by product inhibition.

  • Troubleshooting Tree:

    • Add fresh catalyst: If reaction restarts, your catalyst is decomposing. -> Switch to a more stable Maruoka catalyst.

    • Check Stirring: If the emulsion looks separated, mass transfer is limiting. -> Increase RPM or use a baffled flask.

    • Check Alkyl Halide: Is it hydrolyzed? -> Use fresh alkyl halide or add in excess (2-3 equiv).

Advanced Optimization: The "Decision Tree"

Use this logic flow to optimize reaction conditions when standard protocols yield suboptimal results.

Troubleshooting_Tree Start Optimization Start Check_Yield Check Yield Start->Check_Yield Low_Yield Yield < 50% Check_Yield->Low_Yield No Good_Yield Yield > 80% Check_Yield->Good_Yield Yes Check_EE Check ee% Low_EE ee < 85% Check_EE->Low_EE No High_EE ee > 95% Check_EE->High_EE Yes Action_Stir Increase Stirring Rate (Mass Transfer Limit) Low_Yield->Action_Stir Good_Yield->Check_EE Action_Temp Lower Temp (-20C -> -40C) Low_EE->Action_Temp Success Process Optimized High_EE->Success Action_Conc Increase Conc. (0.1M -> 0.5M) Action_Stir->Action_Conc If fails Action_Base Switch Base (50% KOH -> Solid CsOH) Action_Conc->Action_Base If fails Action_Cat Change Catalyst (Cinchona -> Maruoka) Action_Temp->Action_Cat If fails Action_Cat->Action_Base If fails

Caption: Logical flow for optimizing Yield and Enantioselectivity (ee). Note that base switching affects both parameters.

References & Authoritative Sources

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link
    
  • Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition. Link

  • Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines." Accounts of Chemical Research. Link

  • Jew, S. S., et al. (2004). "Highly Enantioselective Phase-Transfer-Catalytic Alkylation of 2-Phenyl-2-oxazoline-4-carboxylic Acid tert-Butyl Ester." Angewandte Chemie. Link

  • Starks, C. M., & Liotta, C. L. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Foundational Text on Interfacial Mechanism).[2]

Sources

Technical Support Center: Esterification of Quaternary Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the esterification of quaternary amino acids. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with this specific and often complex chemical transformation. Quaternary amino acids, with their sterically hindered α-carbon, present unique hurdles that can lead to frustrating side reactions and low yields.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and achieve your desired ester products with high purity and efficiency.

Introduction to the Challenge

The synthesis of α,α-disubstituted α-amino acid esters is a critical step in the development of novel peptides and pharmaceuticals.[1][2] These compounds can enhance the biopharmaceutical properties of drugs, including permeability and stability.[1] However, the steric hindrance at the α-carbon makes these molecules particularly challenging substrates for esterification.[1][2][3] Standard esterification methods often fail or lead to a host of side reactions, complicating purification and reducing overall yield. This guide is structured to address these specific issues head-on, providing both theoretical understanding and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Fischer-Speier esterification failing for my quaternary amino acid?

A: The Fischer-Speier method, while robust for many carboxylic acids, often struggles with quaternary amino acids due to severe steric hindrance around the carboxyl group.[3][4] The bulky substituents on the α-carbon physically block the approach of the alcohol nucleophile. Additionally, the zwitterionic nature of amino acids can make them less soluble in the non-polar solvents often used and can complicate the acid catalysis.[5] You will likely need to employ more forceful conditions or, more preferably, switch to a different esterification strategy altogether.

Q2: What is the most common side reaction I should be looking out for?

A: The most prevalent side reaction, especially under harsh acidic or basic conditions or with the use of certain coupling reagents, is the formation of an oxazolone (or azlactone).[6][7] This occurs through intramolecular cyclization of the N-acylated amino acid. Oxazolones are reactive intermediates that can lead to racemization and other undesired products.[7][8][9]

Q3: Can I use protecting groups to prevent side reactions?

A: Absolutely. Protecting groups are essential. The amino group should be protected, typically with a Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group, to prevent it from participating in unwanted reactions.[][11] These protecting groups prevent the amino group from acting as a nucleophile and also help to prevent racemization.[]

Q4: Are there any "go-to" reagents for esterifying highly hindered amino acids?

A: For extremely hindered systems, converting the carboxylic acid to a more reactive intermediate is often necessary. The use of powerful in-situ activating reagents like HATU, HBTU, or PyBOP is highly recommended over standard carbodiimides like DCC or DIC.[12] For the most challenging cases, converting the carboxylic acid to an acyl fluoride can be a very effective strategy.[12]

In-Depth Troubleshooting Guide

Problem 1: Low or No Ester Formation

This is the most common issue, directly stemming from the steric bulk of the quaternary amino acid.

Root Cause Analysis:

  • Steric Hindrance: The primary obstacle is the physical blockage of the carboxyl group by the two substituents on the α-carbon.[3][4] This slows down the reaction rate significantly.[12]

  • Insufficient Reagent Reactivity: Standard esterification methods like Fischer-Speier are often not potent enough to overcome the high activation energy of this reaction.[12][13][14]

  • Poor Solvation: The peptide-resin complex (in solid-phase synthesis) or the amino acid itself may not be well-solvated, leading to aggregation and further blocking of reactive sites.[12]

Solutions & Scientific Rationale:

StrategyRationale
Switch to a More Powerful Coupling Reagent Aminium/uronium salts (e.g., HATU, HCTU) or phosphonium salts (e.g., PyBOP) form highly reactive O-acylisourea or active ester intermediates that are more susceptible to nucleophilic attack by the alcohol, even with significant steric hindrance.[12]
Increase Reaction Time and/or Temperature Sterically hindered reactions are inherently slower.[12] Increasing the reaction time (e.g., to overnight) can allow the reaction to proceed to completion.[12] Gentle heating can also be effective, but must be used cautiously to avoid racemization.[12][15] Microwave-assisted synthesis is a powerful tool to accelerate these sluggish reactions.[12]
Optimize Solvent Choice N-methylpyrrolidone (NMP) generally has superior solvating properties compared to Dimethylformamide (DMF) and can help to disrupt aggregation.[12] For particularly difficult cases, a solvent mixture such as DCM/DMF/NMP may be beneficial.[12]
Alternative Esterification Methods Consider methods that circumvent the direct attack on the hindered carboxyl group. The Mitsunobu reaction, for instance, activates the alcohol instead of the carboxylic acid.[16][17]

Experimental Protocol: Esterification using HATU

  • Dissolution: In a clean, dry flask, dissolve the N-protected quaternary amino acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF or NMP.

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents) to the solution.

  • Pre-activation: Stir the mixture at room temperature for 5-10 minutes to allow for the formation of the active ester.

  • Alcohol Addition: Add the desired alcohol (1.5 equivalents) to the reaction mixture.

  • Reaction: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, consider gentle heating (40-50 °C) or allowing it to stir overnight.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Problem 2: Formation of Oxazolone and Racemization

The formation of an oxazolone intermediate is a significant risk, particularly with N-acyl amino acids, and is a primary pathway for racemization.[7][9]

Mechanism of Oxazolone Formation and Racemization:

G N_Protected_AA N-Protected Quaternary Amino Acid Activated_Ester Activated Ester (e.g., with HATU) N_Protected_AA->Activated_Ester Activation Oxazolone Oxazolone Intermediate (Planar, Achiral at Cα) Activated_Ester->Oxazolone Intramolecular Cyclization (Side Reaction) Desired_Ester Desired Chiral Ester Product Activated_Ester->Desired_Ester Alcohol Attack (Desired Pathway) Racemized_Ester Racemized Ester Product Oxazolone->Racemized_Ester Alcohol Attack

Caption: Mechanism of oxazolone formation leading to racemization.

Solutions & Scientific Rationale:

StrategyRationale
Use of Racemization-Suppressing Additives When using carbodiimide coupling reagents, the addition of agents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial.[9][18] These additives form active esters that are less prone to cyclizing into oxazolones compared to the O-acylisourea intermediate.[18]
Careful Choice of Base Strong, non-sterically hindered bases can promote the deprotonation of the α-carbon in the activated intermediate, facilitating racemization.[15] Use a hindered base like DIPEA or 2,4,6-collidine, and use the minimum amount necessary.[19]
Low-Temperature Coupling Lowering the reaction temperature (e.g., to 0 °C) can significantly reduce the rate of oxazolone formation and subsequent racemization.[15]
Choice of Protecting Group Carbamate-based protecting groups like Boc and Fmoc are generally less prone to inducing racemization compared to acyl-type protecting groups.[]
Problem 3: Difficult Work-up and Purification

The byproducts of some powerful coupling reagents can complicate the purification of the final ester.

Root Cause Analysis:

  • Byproduct Formation: Reagents like triphenylphosphine (used in the Mitsunobu reaction) are converted to triphenylphosphine oxide, which can be difficult to separate from the desired product.[16] Similarly, the hydrazine byproducts from azodicarboxylates like DEAD or DIAD can also pose purification challenges.[16]

Solutions & Scientific Rationale:

StrategyRationale
Modified Mitsunobu Reagents Several variations of the Mitsunobu reaction have been developed to simplify purification.[16] For example, using resin-bound triphenylphosphine allows for the removal of the phosphine oxide byproduct by simple filtration.[16] Di-(4-chlorobenzyl)azodicarboxylate (DCAD) is an alternative to DEAD where the hydrazine byproduct can be easily removed by filtration.[16]
Aqueous Work-up Optimization A carefully planned series of aqueous washes can often remove many of the common byproducts. For instance, a dilute acid wash (e.g., 1M HCl) can protonate and solubilize basic byproducts, while a base wash (e.g., saturated NaHCO3) can remove acidic impurities.
Chromatography Considerations If chromatography is unavoidable, consider using a different solvent system or a different stationary phase to improve the separation of your product from persistent impurities.

Experimental Protocol: Mitsunobu Reaction for Hindered Amino Acids

  • Reagent Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected quaternary amino acid (1.2 equivalents), the desired alcohol (1 equivalent), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the cooled solution. Caution: Azodicarboxylates are hazardous and should be handled with care.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash chromatography to separate it from triphenylphosphine oxide and the hydrazine byproduct.

Decision-Making Workflow for Esterification Strategy:

G Start Start: N-Protected Quaternary Amino Acid Fischer_Speier Attempt Fischer-Speier (Acid Catalyst, Excess Alcohol) Start->Fischer_Speier Check_Yield Is Yield Acceptable? Fischer_Speier->Check_Yield Coupling_Reagent Use Strong Coupling Reagent (e.g., HATU, PyBOP) Check_Yield->Coupling_Reagent No Mitsunobu Consider Mitsunobu Reaction (Activates the Alcohol) Check_Yield->Mitsunobu No, and acid-sensitive End End: Pure Ester Check_Yield->End Yes Acyl_Fluoride For Extreme Cases: Convert to Acyl Fluoride Coupling_Reagent->Acyl_Fluoride Still Low Yield Coupling_Reagent->End Mitsunobu->End Acyl_Fluoride->End

Caption: A workflow to guide the selection of an appropriate esterification method.

References

  • Zhang, Y., et al. (2012). Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells. PMC. Retrieved from [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • Revista Desafio Online. (2022). Synthesis and Solvatochromism of Oxazolone Derivative. Retrieved from [Link]

  • (n.d.). 2. Carboxyl protecting groups. Retrieved from [Link]

  • Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Biondini, D., et al. (2010). Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. ResearchGate. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Retrieved from [Link]

  • Analytica Chimica Acta. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Nature Communications. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • PubMed. (2016). Mixed Anhydride Intermediates in the Reaction of 5(4H)-Oxazolones with Phosphate Esters and Nucleotides. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A REVIEW ON OXAZOLONE, IT' S METHOD OF SYNTHESIS AND BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • Pearson. (n.d.). Reactions of Amino Acids: Esterification. Retrieved from [Link]

  • ResearchGate. (1997). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Retrieved from [Link]

  • Organic Letters. (2026). Catalytic Asymmetric Synthesis of α-Alkenyl Quaternary Amino Acid Esters. Retrieved from [Link]

  • PMC. (2018). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Retrieved from [Link]

  • Chemistry Steps. (2025). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]

  • Reddit. (2014). Why is Fisher method preferred for the esterification of amino acids? Retrieved from [Link]

  • Scirp.org. (2015). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Retrieved from [Link]

  • Nature Communications. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

  • Quora. (2015). What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis? Retrieved from [Link]

  • ResearchGate. (2018). Steric effect on the self-assembly behaviours of amino acid derivatives. Retrieved from [Link]

  • (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Science Discussions. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]

  • Reddit. (2014). Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed? Retrieved from [Link]

  • PMC. (2025). Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. Retrieved from [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Tokyo University of Science. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins. Retrieved from [Link]

  • PMC. (2016). The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

  • MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2015). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

Sources

Technical Support Center: Solubilization & Purification of Boc-Protected Cyclic Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: BOC-CYC-SOL-001

Introduction: The "Brick Dust" Phenomenon

Welcome to the technical support center. If you are reading this, you are likely holding a vial of Boc-protected cyclic peptide that looks like "brick dust"—it refuses to dissolve in water, methanol, or even standard DMF.

The Scientific Root Cause: Boc-protected cyclic peptides represent a "perfect storm" of insolubility for two reasons:

  • Conformational Rigidity: Cyclization eliminates the rotational freedom of the peptide backbone. This often locks the peptide into a conformation that maximizes intramolecular hydrogen bonding (beta-sheet stacking), effectively "closing off" the backbone amides from the solvent.

  • Lipophilic Shielding: The tert-butyloxycarbonyl (Boc) group is highly hydrophobic. When combined with a cyclic scaffold that hides its polar backbone, the molecule presents an almost exclusively hydrophobic surface area to the solvent, leading to massive aggregation.

This guide provides field-proven protocols to disrupt these aggregates and achieve solubility for purification and analysis.

Module 1: The "Magic Solvent" Protocols

Objective: Dissolve the peptide for analysis (NMR/MS) or preparative injection without degrading the Boc group.

Protocol A: The HFIP Disaggregation Method

Use this when the peptide appears as a gel or floating solid in DMF.

Mechanism: Hexafluoroisopropanol (HFIP) is a strong hydrogen bond donor. It disrupts the intermolecular beta-sheet aggregates by competing for the hydrogen bonds between peptide chains, effectively "wrapping" the peptide in a solvation shell.

Step-by-Step Workflow:

  • Neat Dissolution: Add 100% HFIP to your solid peptide.

    • Target Concentration: 5–10 mg/mL.

    • Action: Sonicate for 5–10 minutes. The solution should turn clear.

  • Solvent Exchange (If HFIP is incompatible with downstream step):

    • Once dissolved, slowly add your target solvent (e.g., ACN or MeOH).

    • Note: HFIP is volatile. If you need to remove it, rotary evaporate it immediately before adding the next solvent to prevent re-aggregation.

  • The "Pulse" Technique: If the peptide crashes out upon removing HFIP, leave 5–10% HFIP in the final mixture.

Protocol B: The Chaotropic Salt Rescue (LiCl/DMF)

Use this for "gelled" peptides that resist HFIP.

Mechanism: Lithium Chloride (LiCl) acts as a chaotrope.[1] The Li+ ion coordinates with the carbonyl oxygens of the peptide backbone, physically forcing the aggregates apart and breaking the hydrogen bond network.

Step-by-Step Workflow:

  • Preparation: Prepare a stock solution of 5% (w/v) LiCl in anhydrous DMF .

  • Dissolution: Add this solution directly to the peptide.

  • Heat: Warm the mixture to 45°C (Boc groups are generally stable up to ~80°C in neutral/basic conditions, but stay conservative).

  • Verification: Check for clarity.

    • Warning: Do not inject high concentrations of LiCl directly into an MS source. Divert the flow or use a trap column.

Decision Logic: Solvent Selection

SolventSelection Start Start: Insoluble Boc-Cyclic Peptide TryDMF Attempt 1: Neat DMF + Sonication Start->TryDMF Check1 Dissolved? TryDMF->Check1 TryHFIP Attempt 2: 100% HFIP Check1->TryHFIP No (Gel/Solid) Success Proceed to Purification/Analysis Check1->Success Yes Check2 Dissolved? TryHFIP->Check2 TryLiCl Attempt 3: 5% LiCl in DMF (Warm) Check2->TryLiCl No Check2->Success Yes Check3 Dissolved? TryLiCl->Check3 Check3->Success Yes Failure Critical Failure: Re-evaluate Synthesis (Pseudoprolines needed) Check3->Failure No

Figure 1: Decision tree for solubilizing hydrophobic Boc-protected cyclic peptides. Follow the path from standard solvents to aggressive chaotropes.

Module 2: Chromatographic Rescue (Purification)

The Problem: You dissolved the peptide in DMF/HFIP, but the moment you inject it onto the Reverse Phase HPLC (which uses water), it precipitates inside the injection valve or at the head of the column. This causes high backpressure and lost samples.

The Solution: At-Column Dilution (ACD)

Concept: Instead of injecting a sample that is already incompatible with the mobile phase, you inject the sample in a strong solvent (like DMF) and use the HPLC pumps to dilute it instantaneously as it enters the column.

Protocol:

  • Sample Prep: Dissolve peptide in 100% DMF or 50/50 DMF/DMSO. Filter through 0.2 µm PTFE.

  • Plumbing Setup:

    • Disconnect the column inlet.

    • Install a T-piece mixer before the column.

    • Pump A (Aqueous): Delivers the weak solvent (Water + 0.1% TFA).

    • Pump B (Organic): Delivers the strong solvent (ACN + 0.1% TFA).

    • Injector: Place the injector in the flow path of Pump B (or a separate makeup pump if available).

  • The Method:

    • Start the gradient at a high organic % (e.g., 60% B) momentarily to load the sample, then drop immediately to low organic to focus the peak, or:

    • Sandwich Injection: Draw up a plug of DMSO, then your sample, then another plug of DMSO.

  • Temperature: Heat the column to 60°C .

    • Why? High temperature reduces the energy barrier for breaking aggregates and lowers the viscosity of the solvent. Boc groups are stable at 60°C for the short duration of a run.

Data: Recovery Comparison

Injection SolventColumn TempObservationRecovery Yield
50% ACN / Water25°CImmediate precipitation in loop< 5%
100% DMF25°CBroad, tailing peaks (smearing)40%
100% DMF60°C Sharp peak, reduced backpressure85%
100% HFIP25°CSharp peak, but risk of early elution90%

Module 3: Structural Intervention (Prevention)

If the above solubility methods fail, the issue lies in the synthesis design. You cannot "wash" your way out of a brick.

Root Cause Fixes:

  • Pseudoprolines: If you are synthesizing this peptide, you must use Pseudoproline dipeptides (e.g., Fmoc-Ser(tBu)-Thr(PsiMe,Mepro)-OH) at strategic points (every 5-6 residues). These introduce a "kink" that prevents beta-sheet formation on-resin and in the crude state.

  • Backbone Protection (Hmb/Dmb): Incorporate Hmb-protected amino acids.[1][2] These bulky groups physically block the intermolecular hydrogen bonding that causes insolubility.

Frequently Asked Questions (FAQ)

Q1: I need to take an NMR, but the peptide precipitates in CDCl3 and DMSO-d6. What now? A: Use HFIP-d2 or a mixture of CDCl3/TFE (Trifluoroethanol) (2:1) . HFIP-d2 is expensive but is the "nuclear option" for aggregated peptides. It breaks the beta-sheets, usually yielding sharp NMR signals.

Q2: Can I use TFA to dissolve my Boc-peptide? A: ABSOLUTELY NOT. TFA (Trifluoroacetic acid) will remove the Boc group within minutes. If you need an acidic solvent, use Acetic Acid or Formic Acid, but be aware that Boc is slowly labile in strong acids over long periods. Stick to HFIP or DMSO if possible.

Q3: My peptide is stuck on the resin (SPPS) and won't cyclize. Is this a solubility issue? A: Yes. The linear precursor has likely aggregated on the bead.

  • Fix: Wash the resin with hot DMF (50°C) or LiCl/DMF before adding the cyclization reagent (e.g., HATU/PyBOP). This swells the resin and exposes the reactive termini.

Q4: Will heating the column to 60°C degrade my Boc group? A: In a standard HPLC run (20-40 mins) at neutral or slightly acidic pH (0.1% TFA), the Boc group is generally stable at 60°C. Degradation usually requires strong acid (neat TFA) or prolonged exposure.

References

  • BenchChem Technical Support. (2025).[1][3] Preventing Peptide Aggregation in Sequences Containing Serine.[1][2] (Discusses Pseudoproline strategies and solvent choices like NMP/DMSO). Link

  • National Institutes of Health (NIH). (2011). Hexafluoroisopropanol Induces Amyloid Fibrils... by Enhancing Both Hydrophobic and Electrostatic Interactions. (Explains the mechanism of HFIP in solvation and aggregation). Link

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (Covers purification strategies for hydrophobic peptides). Link

  • Waters Corporation. Peptide Isolation – Method Development Considerations. (Details the At-Column Dilution and temperature strategies for HPLC). Link

  • Seebach, D., et al.Modification of the Lithium Chloride/Dimethylformamide (LiCl/DMF) Solvent System. (Foundational work on using LiCl to disrupt peptide aggregation).

Sources

Validation & Comparative

Comparative NMR Profiling: Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: Structural Characterization & Purity Assessment Audience: Medicinal Chemists, Peptide Scientists, and Analytical Chemists

Executive Summary & Structural Context[1][2][3][4]

Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate (often abbreviated as the unsaturated analog of Boc-Ac5c-OEt or Boc-ACP-OEt) is a critical conformationally restricted


-amino acid building block. In drug design, it is employed to induce specific secondary structures (turns/helices) in peptidomimetics due to the rigidity of the cyclopentene ring and the steric bulk of the quaternary center.

The Analytical Challenge: Synthesizing this scaffold often involves ring-closing metathesis (RCM) or alkylation of glycine equivalents. Common impurities include the saturated analog (over-reduction during synthesis), the hydrolyzed acid (ester cleavage), or the free amine (Boc deprotection).

This guide provides a definitive NMR comparison between the target unsaturated molecule and its saturated counterpart, offering a self-validating protocol to confirm the integrity of the double bond and the protecting groups.

Comparative NMR Data: Target vs. Saturated Analog

The following table contrasts the target molecule with Ethyl 1-(boc-amino)cyclopentanecarboxylate (the saturated "Cycloleucine" derivative). The presence of the olefinic signal and the simplified ring methylene pattern are the primary diagnostic features.

Solvent: CDCl₃ (referenced to 7.26 ppm) Frequency: 400-500 MHz

FeatureTarget: Unsaturated (Cyclopentene)Comparator: Saturated (Cyclopentane)Diagnostic Significance
Olefinic Protons (H-3, H-4)

5.70 – 5.78 (s, 2H)
Absent Primary Confirmation. The singlet (or narrow multiplet) confirms the double bond is intact and the ring has symmetry.
Ring Methylenes (H-2, H-5)

2.90 – 3.05 (s or AB q, 4H)

1.65 – 2.30 (m, 8H)
Conformational Check. The unsaturated ring forces these protons into a desfielded allylic region with simplified splitting compared to the complex multiplets of the saturated ring.
Boc Group (-C(CH₃)₃)

1.44 (s, 9H)

1.44 (s, 9H)
Confirms N-protection. Look for "shoulder" peaks indicating rotamers.
Ethyl Ester (-OCH₂-)

4.22 (q, J=7.1 Hz, 2H)

4.18 (q, J=7.1 Hz, 2H)
Verifies ester integrity. Shift is largely unaffected by the remote double bond.
Ethyl Ester (-CH₃)

1.28 (t, J=7.1 Hz, 3H)

1.25 (t, J=7.1 Hz, 3H)
Standard triplet.
Amide Proton (-NH)

5.10 – 5.40 (br s, 1H)

5.00 – 5.30 (br s, 1H)
Exchangeable. Chemical shift varies with concentration and temperature.

Expert Insight: In the unsaturated target, the ring protons at C2 and C5 are chemically equivalent due to the plane of symmetry bisecting the C1-C1' angle and the C3=C4 bond. However, they are diastereotopic. In high-resolution fields (600+ MHz), the "singlet" at ~2.95 ppm may resolve into a tight AB system (


 Hz) depending on the ring puckering dynamics.
Technical Deep Dive: Critical Assignment Logic
A. The Diagnostic Olefin Singlet

The most distinct feature of the target is the signal at 5.75 ppm .

  • Why it matters: If this peak integrates to < 2H relative to the Boc group (9H), your sample is likely contaminated with the saturated byproduct (often from over-hydrogenation if Pd/C was used in a previous step).

  • Peak Shape: Unlike linear alkenes which show complex coupling (J values of 7-17 Hz), the cyclic nature and symmetry of this molecule often collapse the H3/H4 signal into a singlet or a very narrow multiplet.

B. Rotamers and Line Broadening

Boc-protected amino acids often exhibit rotameric populations due to restricted rotation around the N-C(O) carbamate bond.

  • Observation: You may see the Boc singlet at 1.44 ppm split into two unequal peaks (e.g., 90:10 ratio) or appear broadened.

  • Validation: This is not necessarily an impurity. To confirm, run a Variable Temperature (VT) NMR experiment at 323 K (50 °C). If the peaks coalesce into a sharp singlet, they are rotamers.

C. The "Water" Trap

In CDCl₃, the water peak typically appears around 1.56 ppm , which can overlap with the Boc signal (1.44 ppm) or the saturated ring impurities (1.6-1.8 ppm).

  • Protocol Adjustment: If accurate integration of the Boc group is required for yield calculation, use DMSO-d₆ (water at 3.33 ppm) or dry the CDCl₃ over activated molecular sieves.

Experimental Protocol: Self-Validating Characterization

To ensure high-fidelity data suitable for publication or IND filing, follow this workflow:

Step 1: Sample Preparation

  • Weigh 10–15 mg of the isolated product.

  • Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

  • Critical: Filter the solution through a small plug of glass wool into the NMR tube to remove suspended solids (e.g., silica gel fines or urea byproducts) that cause line broadening.

Step 2: Acquisition Parameters (Standard 400 MHz)

  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Relaxation Delay (D1): Set to 2.0 seconds (minimum) to allow full relaxation of the Boc methyl protons, ensuring accurate integration against the single olefinic protons.

  • Scans (NS): 16 or 32 scans are sufficient.

Step 3: Processing & Integration

  • Phase and baseline correct the spectrum manually.

  • Calibrate TMS to 0.00 ppm .

  • Set the Boc singlet (1.44 ppm) integral to 9.00 .

  • Check the Olefin singlet (5.75 ppm) .

    • Pass Criteria: Integral = 1.95 – 2.05.

    • Fail Criteria: Integral < 1.90 (indicates saturation or low purity).

Structural Assignment Logic Flow

The following diagram illustrates the decision process for verifying the product identity and detecting common impurities based on the NMR data.

NMR_Logic_Flow Start Crude Product (1H NMR in CDCl3) Check_Olefin Check Region 5.7 - 5.8 ppm (Olefinic Protons) Start->Check_Olefin Check_Boc Check Region 1.4 - 1.5 ppm (Boc Group) Check_Olefin->Check_Boc Signal Present (2H, s) Result_Sat IMPURITY: Saturated Analog (Cyclopentane derivative) Check_Olefin->Result_Sat Signal Absent (Multiplets at 1.6-2.2 ppm) Check_Ethyl Check Region 4.1 - 4.3 ppm (Ethyl Quartet) Check_Boc->Check_Ethyl Signal Present (9H, s) Result_DeBoc IMPURITY: Free Amine (Deprotection occurred) Check_Boc->Result_DeBoc Signal Absent Result_Pure CONFIRMED TARGET Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate Check_Ethyl->Result_Pure Signal Present (2H, q) Result_Acid IMPURITY: Hydrolyzed Acid (Ester cleavage) Check_Ethyl->Result_Acid Signal Absent

Figure 1: NMR Decision Tree for the characterization of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate.

References
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2000).

    
    -amino acids. Part 1: Acyclic compounds. Tetrahedron: Asymmetry, 9(20), 3517-3599. (Provides foundational shifts for quaternary amino esters). 
    
  • AIST Spectral Database for Organic Compounds (SDBS). (2024). SDBS No. 27567 (Cyclopent-3-enecarboxylic acid derivatives). National Institute of Advanced Industrial Science and Technology.

  • BenchChem. (2025).[1][2] Comparative Guide to the ¹H and ¹³C NMR Spectral Data of Protected Amino Acids. (General reference for Boc and Ethyl ester shifts in cyclic systems).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for identifying water/solvent peaks).

Sources

Comparative Guide: Chiral HPLC Separation Methods for 1-Amino-3-Cyclopentene Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

The separation of 1-amino-3-cyclopentene carboxylates represents a critical challenge in the development of conformationally restricted amino acids and neuraminidase inhibitors (e.g., Peramivir analogs). While the parent unsubstituted scaffold (1-amino-3-cyclopentene-1-carboxylic acid) is often achiral (meso) due to a plane of symmetry, the pharmacologically active derivatives typically possess quaternary stereocenters or additional substitutions (e.g., at C2 or C4) that induce chirality.

This guide objectively compares the two dominant methodologies for resolving these enantiomers: Immobilized Polysaccharide Phases (CSP-1) for protected intermediates and Macrocyclic Glycopeptide Phases (CSP-2) for free zwitterionic amino acids.

The Core Challenge
  • Analyte Nature: These molecules are amphoteric (zwitterionic) in their free form, causing poor retention and peak tailing on traditional silica matrices.

  • Detection: They often lack strong chromophores (UV < 210 nm) unless derivatized (e.g., Benzoyl, Fmoc).

  • Stereochemistry: Synthetic routes (e.g., Pd-catalyzed spirocyclization) often yield diastereomeric mixtures requiring high-resolution separation (

    
    ) to determine Enantiomeric Excess (
    
    
    
    ).

Comparative Analysis of Separation Methodologies

Method A: Immobilized Polysaccharide CSPs (The "Synthetic Intermediate" Route)

Best For:


-protected esters (e.g., 

-Boc,

-Benzoyl, Methyl/Ethyl esters). Primary Column: Chiralpak IA / Chiralpak IB (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica).
  • Mechanism: The "coated" phases of the past (e.g., Chiralcel OD) were limited by solvent compatibility. The immobilized versions (IA/IB) allow the use of "non-standard" solvents like dichloromethane (DCM) or ethyl acetate (EtOAc), which are crucial for solubilizing hydrophobic protected intermediates. The separation relies on hydrogen bonding and

    
    -
    
    
    
    interactions between the analyte's amide/ester groups and the carbamate moiety of the CSP.
  • Performance: High loadability and excellent peak shape for non-ionic species.

Method B: Macrocyclic Glycopeptide CSPs (The "Direct Analysis" Route)

Best For: Free, underivatized amino acids (Zwitterions). Primary Column: Chirobiotic T (Teicoplanin bonded phase).

  • Mechanism: Teicoplanin contains an "aglycone basket" with multiple chiral centers. It operates via a complex mechanism involving inclusion complexation, ionic interactions (amine to carboxylate), and hydrogen bonding.

  • Performance: Allows for Polar Ionic Mode (PIM) elution (MeOH/Water with Acid/Base), eliminating the need for pre-column derivatization. It is MS-compatible, making it ideal for PK/PD studies.

Summary of Performance Metrics
FeatureMethod A: Polysaccharide (Chiralpak IA)Method B: Glycopeptide (Chirobiotic T)
Target Analyte Protected Esters (e.g.,

-Benzoyl-ACPC-OMe)
Free Amino Acids (e.g., ACPC)
Mobile Phase Normal Phase (Heptane/IPA)Polar Ionic Mode (MeOH/H₂O/TEA/AcOH)
Selectivity (

)
High (typically 1.2 – 1.8)Moderate (typically 1.1 – 1.4)
Resolution (

)
Excellent (

common)
Good (

)
Sample Prep None (if synthetic intermediate)None (Direct injection of aqueous samples)
Detection Limits UV 254 nm (Strong signal from protecting group)UV 205 nm or MS (Weak UV signal)
Robustness High (Immobilized phase resists stripping)High (Chemically bonded)

Decision Logic & Workflow

The choice of method is dictated primarily by the stage of synthesis. Use the following logic to select the optimal protocol.

ChiralSelection Start Start: Analyte Characterization IsProtected Is the Amino Group Protected? (Boc, Cbz, Benzoyl) Start->IsProtected IsEster Is the Carboxyl Group Esterified? IsProtected->IsEster Yes MethodB METHOD B: Macrocyclic Glycopeptide (Chirobiotic T) IsProtected->MethodB No (Free Amine) MethodA METHOD A: Immobilized Polysaccharide (Chiralpak IA/IB) IsEster->MethodA Yes (Fully Protected) IsEster->MethodB No (Free Acid) SolventA Mobile Phase: Heptane / IPA / DCM (Normal Phase) MethodA->SolventA SolventB Mobile Phase: MeOH / H2O / TEA / AcOH (Polar Ionic Mode) MethodB->SolventB MethodC METHOD C: Crown Ether CSP (Crownpak CR) MethodB->MethodC If Resolution < 1.5 (Alternative for Primary Amines) SolventC Mobile Phase: HClO4 (pH 1.5) MethodC->SolventC

Figure 1: Decision tree for selecting the appropriate chiral stationary phase based on analyte functionalization.

Detailed Experimental Protocols

Protocol A: Separation of -Benzoyl-1-Amino-3-Cyclopentene Carboxylates (Synthetic Intermediates)

Reference Standard: Methyl (1S,2R)-1-benzamido-3-formyl-4-methyl-2-phenylcyclopent-3-ene-1-carboxylate

Objective: Determine


 of the crude reaction mixture following spirocyclization.
  • Column: Daicel Chiralpak IA (

    
     mm, 5 µm).
    
  • Mobile Phase: Heptane : Isopropanol (80 : 20 v/v).[1][2]

    • Note: If the peak shape is broad, add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) depending on residual acidity/basicity, though usually not needed for neutral esters.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (monitoring the Benzoyl chromophore).

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol or Mobile Phase.

  • Expected Results:

    • 
       min[2]
      
    • 
       min[2]
      
    • Resolution (

      
      ): 
      
      
      

Why this works: The immobilized amylose polymeric structure creates helical grooves that entrap the aromatic benzoyl group. The


-

stacking between the phenyl ring of the analyte and the phenylcarbamate of the CSP is the dominant selector.
Protocol B: Separation of Free 1-Amino-3-Cyclopentene Carboxylic Acid

Reference Standard: Hydrolyzed Peramivir Intermediate

Objective: Direct analysis of the zwitterionic amino acid without derivatization.

  • Column: Astec Chirobiotic T (

    
     mm, 5 µm).
    
  • Mobile Phase (Polar Ionic Mode): Methanol : Water : Triethylamine : Acetic Acid (90 : 10 : 0.1 : 0.1 v/v/v/v).

    • Optimization: Adjust the Acid/Base ratio to tweak selectivity. Excess acid suppresses ionization of the carboxylate, reducing retention. Excess base suppresses the amine, reducing retention. The 1:1 ratio maintains the zwitterionic state which interacts best with Teicoplanin.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 20°C (Lower temperature often enhances enantioselectivity on glycopeptide phases).

  • Detection: UV @ 205-210 nm (or MS detection in positive mode

    
    ).
    
  • Sample Prep: Dissolve in 50:50 MeOH:Water.

  • Expected Results:

    • Elution order is typically D-isomer before L-isomer (or vice versa depending on specific substitution).

    • Baseline separation (

      
      ).
      

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Peak Tailing (Method A) Residual silanol interactionsAdd 0.1% Diethylamine (DEA) to the mobile phase.
Peak Tailing (Method B) Ionic mismatchEnsure the Acid:Base molar ratio is exactly 1:1. Increase water content to 20% to improve solubility.
Low Retention (Method A) Solvent too strongReduce IPA content to 10% or switch to Heptane:EtOAc.
No Separation (Racemic Peak) Wrong SelectorSwitch from Amylose (IA) to Cellulose (IB or IC). The helical twist is different (Left vs Right handed).

References

  • Uraguchi, D., et al. (2008).[2] "Chiral Tetraaminophosphonium Carboxylate-Catalyzed Direct Mannich-Type Reaction." Journal of the American Chemical Society.

  • Daicel Corporation. "Instruction Manual for CHIRALPAK® IA, IB, IC." Chiral Technologies.

  • Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers on Chirobiotic T." Supelco Applications.

  • Péter, A., et al. (2002). "Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid." Journal of Organic Chemistry.

  • Hyun, M. H. (2005). "HPLC separation of enantiomers using crown ether-based chiral stationary phases." Journal of Separation Science.

Sources

Mass Spectrometry Analysis of Boc-Amino Cyclopentene Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Scientists. Focus: Comparative analysis of ionization techniques, fragmentation mechanics, and validated protocols for labile carbamate intermediates.

Executive Summary: The Analytical Paradox

Boc-amino cyclopentene derivatives (e.g., N-Boc-3-aminocyclopentene) are critical scaffolds in the synthesis of neuraminidase inhibitors (like Peramivir) and conformationally restricted peptide mimetics. However, their analysis presents a distinct paradox: the tert-butyloxycarbonyl (Boc) group is designed to be acid-labile for synthetic utility, making it inherently unstable under standard mass spectrometry conditions.

This guide compares the industry-standard Electrospray Ionization (ESI) against Electron Impact (EI) and Atmospheric Pressure Chemical Ionization (APCI) . We demonstrate why ESI-MS/MS, when strictly controlled, is the superior methodology for structural validation, despite the risk of in-source fragmentation.

Comparative Analysis: ESI vs. EI vs. APCI

The choice of ionization source dictates the survival of the molecular ion


. Below is a comparative evaluation based on signal integrity, sensitivity, and fragmentation utility.
Table 1: Performance Comparison of Ionization Modes for Boc-Cyclopentenes
FeatureESI (Electrospray Ionization) EI (Electron Impact) APCI (Atmospheric Pressure Chemical Ionization)
Ionization Energy Soft (Thermal/Field desorption)Hard (70 eV electrons)Medium (Corona discharge)
Molecular Ion

High Intensity (if source temp < 200°C)Absent/Weak (Rapid fragmentation)Variable (Often sees thermal degradation)
Primary Fragment

(

)

or

(

57)

(Amine)
Suitability Best for Purity/MW Confirmation Best for Fingerprinting (Library Match)Good for non-polar side products
Risk Factor In-source fragmentation (ISF) mimics impuritiesComplete loss of protecting group infoThermal elimination of Boc
Why ESI is the Superior Alternative

While EI provides a "fingerprint," it often fails to confirm the presence of the Boc group, as the molecular ion vanishes. ESI, particularly in positive mode, allows for the detection of the intact protonated molecule


, provided the Cone Voltage  and Desolvation Temperature  are optimized to prevent premature McLafferty-like rearrangements.

Mechanistic Insight: The Fragmentation Pathway

Understanding how these molecules break is crucial for distinguishing between a degraded sample and a standard fragmentation pattern.

The primary decomposition of Boc-amino cyclopentenes in the gas phase follows a two-step mechanism:

  • McLafferty-like Rearrangement: The carbonyl oxygen abstracts a proton from the tert-butyl group, expelling isobutene (neutral loss of 56 Da).

  • Decarboxylation: The resulting carbamic acid intermediate is unstable and rapidly loses

    
     (44 Da) to yield the protonated free amine.
    
Visualization: Fragmentation Logic

The following diagram illustrates the specific decay pathway you will observe in MS/MS (CID) experiments.

FragmentationPathway Precursor Precursor Ion [M+H]+ (Intact Boc) TS Transition State (6-Membered Ring) Precursor->TS Activation (CID) Intermediate Carbamic Acid Ion [M - 56]+ TS->Intermediate McLafferty Rearr. Isobutene Isobutene (Neutral) -56 Da TS->Isobutene Product Protonated Amine [M - 100]+ Intermediate->Product Decarboxylation CO2 CO2 (Neutral) -44 Da Intermediate->CO2

Figure 1: Stepwise gas-phase fragmentation of Boc-protected amines. Note the characteristic mass losses of 56 Da and 100 Da.

Validated Experimental Protocol

This protocol is designed to be self-validating : the observation of specific "in-source" fragments serves as a quality control check for instrument parameters.

Phase 1: Sample Preparation
  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH). Avoid water/acid mixtures for long-term storage.

  • Concentration: 1–10 µg/mL.

  • Buffer: 0.1% Formic Acid (FA). Note: While FA aids ionization, excess acid promotes Boc cleavage. Use Ammonium Acetate (5 mM) if Boc is exceptionally labile.

Phase 2: LC-MS/MS Configuration (ESI)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Boc derivatives are hydrophobic and elute late).

Phase 3: Mass Spectrometer Settings (Critical)

To minimize in-source fragmentation (ISF) while maintaining sensitivity:

ParameterSettingRationale
Capillary Voltage 2.5 – 3.0 kVLower voltage reduces discharge likelihood.
Cone Voltage 15 – 20 V CRITICAL: High cone voltage (>30V) will strip the Boc group before the quad.
Source Temp 100°C – 120°CKeep low to prevent thermal degradation.
Desolvation Temp 250°C – 300°CSufficient for drying but minimizes thermal shock.
Phase 4: The Self-Validating Workflow

Follow this logic flow to confirm your analysis is valid and not an artifact.

Workflow Start Inject Sample (LC-MS ESI+) CheckMH Observe [M+H]+? Start->CheckMH Yes Yes CheckMH->Yes No No CheckMH->No Analyze Perform MS/MS (CID) on [M+H]+ Yes->Analyze Valid VALIDATED STRUCTURE Boc group confirmed Yes->Valid CheckISF Check [M-56]+ or [M-100]+ in MS1 (Full Scan) No->CheckISF CheckFragments Observe fragments [M-56] and [M-100]? Analyze->CheckFragments CheckFragments->Yes Adjust Reduce Cone Voltage Reduce Source Temp CheckISF->Adjust Adjust->Start Re-inject

Figure 2: Decision tree for validating Boc-derivative analysis. If [M+H]+ is absent but [M-100]+ is present in MS1, the method is too harsh.

References

  • Reddy, P. N., et al. (2007).[1] "Positive and Negative Ion Electrospray Tandem Mass Spectrometry (ESI MS/MS) of Boc-protected Peptides...". Journal of the American Society for Mass Spectrometry. Link

  • Kiontke, A., et al. (2016).[2] "Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors". PLOS ONE. Link

  • Liu, C., et al. (2025). "Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors". Journal of Chinese Mass Spectrometry Society. Link

  • Hooper, N. K., & Law, J. H. (1968).[3] "Mass spectrometry of derivatives of cyclopropene fatty acids". Journal of Lipid Research.[3] Link

Sources

Comparative Biological Activity: Cycloleucine vs. Cyclopentene Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists, we frequently encounter the challenge of optimizing alicyclic amino acid scaffolds to enhance target affinity, alter metabolic stability, or introduce mechanism-based reactivity. A classic comparison that illustrates the profound impact of subtle structural modifications is the divergence between cycloleucine (a saturated cyclopentane analog) and its cyclopentene analogs . The transition from an


-hybridized ring to an 

-hybridized system fundamentally alters the molecule's three-dimensional conformation, electronic distribution, and biological reactivity .
Mechanistic Divergence: The Causality of the Double Bond
Cycloleucine (1-Aminocyclopentanecarboxylic Acid)

Cycloleucine is a non-metabolizable, saturated amino acid analog. Its


-hybridized cyclopentane ring allows for specific conformational flexibility (ring puckering) that mimics L-methionine sufficiently to competitively bind to Methionine Adenosyltransferase (MAT) [[1]](). However, its structural constraints prevent the subsequent transfer of the adenosyl group from ATP, thereby halting the synthesis of S-adenosylmethionine (SAM) . This competitive inhibition leads to a global depletion of SAM, suppressing critical cellular methylation events . Additionally, cycloleucine acts as a low-affinity antagonist at the NMDA receptor-associated glycine site .
Cyclopentene Analogs (e.g., SS-1-148)

Introducing a double bond to create a cyclopentene analog (such as (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid, SS-1-148) forces the ring into a more planar, rigid conformation . This


 hybridization significantly increases the acidity of the adjacent 

-protons. In the context of aminotransferases like human ornithine

-aminotransferase (hOAT), this heightened acidity facilitates a lysine-assisted E2 elimination of leaving groups (e.g., fluoride ions), driving a mechanism-based covalent inactivation of the enzyme .

Furthermore, in the development of viral protease inhibitors (e.g., HCV NS3/4a inhibitors), the rigidified cyclopentene core provides a superior geometric fit in the S1 binding pocket compared to its cyclopentane counterpart. Experimental data demonstrates that cyclopentene analogs can achieve up to a 20-fold increase in binding affinity (e.g., 100 nM vs. 2.3


M) due to this conformational restriction .
Comparative Biological Activity
FeatureCycloleucine (Cyclopentane Analog)Cyclopentene Analogs (e.g., SS-1-148)
Ring Hybridization Saturated (

)
Unsaturated (

)
Conformational State Flexible (Ring puckering)Rigid (Planar constraint)
Primary Target(s) Methionine Adenosyltransferase (MAT), NMDA ReceptorsAminotransferases (hOAT, GABA-AT), Viral Proteases (HCV NS3/4a)
Mechanism of Action Reversible Competitive Inhibition, Receptor AntagonismMechanism-Based Covalent Inactivation, High-Affinity Binding
Key Biological Effect SAM Depletion, Cytostatic/Anxiolytic effectsEnzyme Inactivation, Antiviral Activity
Experimental Workflows and Self-Validating Protocols

To objectively evaluate the divergent activities of these compounds, we utilize distinct, self-validating biochemical assays.

Protocol 1: SAM Depletion Assay (Evaluating Cycloleucine)

Objective: Quantify the inhibition of MAT and subsequent intracellular SAM depletion.

  • Cell Preparation: Culture target cells (e.g., human fibroblasts or cancer cell lines) to 80% confluence in appropriate media .

  • Compound Treatment: Pre-incubate cells with varying concentrations of cycloleucine (e.g., 5–40 mM) for 24 hours to competitively inhibit MAT .

  • Metabolite Extraction: Wash cells with ice-cold PBS and lyse using 0.1 M perchloric acid.

    • Causality of Choice: Perchloric acid is utilized to rapidly quench enzymatic activity and precipitate proteins, stabilizing the highly reactive SAM molecule and preventing its degradation prior to analysis .

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • HPLC Quantification: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column. Use a mobile phase containing an ion-pairing reagent and detect SAM via UV absorbance at 254 nm .

  • Data Validation: Calculate SAM concentration by comparing the integrated peak area against a standard curve of known SAM concentrations, ensuring the assay remains within the linear dynamic range .

MAT_Pathway Methionine L-Methionine + ATP MAT Methionine Adenosyltransferase (MAT) Methionine->MAT SAM S-adenosylmethionine (SAM) MAT->SAM Methylation Cellular Methylation (RNA, DNA, Proteins) SAM->Methylation Cycloleucine Cycloleucine (Competitive Inhibitor) Cycloleucine->MAT Inhibits

Cycloleucine-mediated inhibition of the MAT pathway and SAM synthesis.

Protocol 2: Mechanism-Based Enzyme Inactivation Assay (Evaluating Cyclopentene Analogs)

Objective: Determine the inactivation efficiency (


) of hOAT by SS-1-148.
  • Enzyme Pre-incubation: Incubate purified recombinant hOAT with varying equivalents of the cyclopentene analog in a physiological buffer (pH 7.4) at 25°C [[2]]([Link]).

  • Time-Dependent Sampling: Remove aliquots of the reaction mixture at specific time intervals (e.g., 0, 5, 10, 15, 30 minutes) .

    • Causality of Choice: Time-dependent sampling is critical for evaluating cyclopentene analogs. Unlike the rapid equilibrium binding of competitive inhibitors, mechanism-based inactivation is a time-dependent covalent process that requires kinetic tracking [[3]]([Link]).

  • Substrate Addition: Transfer each aliquot into an assay mixture containing saturating concentrations of the natural substrates (L-ornithine and

    
    -ketoglutarate) to initiate the residual enzyme reaction .
    
  • Spectrophotometric Detection: Monitor the formation of the product continuously using a spectrophotometer coupled with a secondary enzyme assay (e.g., monitoring NADH oxidation at 340 nm) [[2]]([Link]).

  • Data Validation & Kinetic Analysis: Plot the natural log of remaining enzyme activity versus pre-incubation time to determine the observed rate constant (

    
    ). Fit the data to the Kitz-Wilson equation to calculate the maximal inactivation rate (
    
    
    
    ) and the inhibitor dissociation constant (
    
    
    ). The linearity of the semi-log plot self-validates the pseudo-first-order kinetics inherent to this mechanism [[3]]([Link]).

Workflow Step1 1. Enzyme Pre-incubation (hOAT + Cyclopentene Analog) Step2 2. Aliquot Sampling (Time-dependent intervals) Step1->Step2 Step3 3. Substrate Addition (Ornithine + α-KG) Step2->Step3 Step4 4. Spectrophotometric Detection (Product Formation) Step3->Step4 Step5 5. Kinetic Analysis (Calculate k_inact / K_I) Step4->Step5

Workflow for evaluating mechanism-based enzyme inactivation.

References
  • ACS Omega. "Design, Synthesis, and Biological Activity of Novel Ferulic Amide Ac5c Derivatives." [Link]

  • Journal of the American Chemical Society. "3-Amino-4,4-difluorocyclopent-1-enecarboxylic Acid, a Selective Mechanism-Based Inactivator of Human Ornithine Aminotransferase."[Link]

  • NIH PubMed Central. "Turnover and Inactivation Mechanisms for (S)-3-Amino-4,4-difluorocyclopent-1-enecarboxylic Acid." [Link]

  • Royal Society of Chemistry. "HCV NS3/4a Protease Inhibitors: Simeprevir, Vaniprevir and MK-5172." Successful Strategies for the Discovery of Antiviral Drugs. [Link]

  • ResearchGate. "Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase." [Link]

Sources

Crystallographic Resolution of Quaternary Cyclic Amino Acid Esters: A Comparative Methodology Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Bottleneck in Peptidomimetic Design

Quaternary cyclic amino acid esters—such as1[1],2[2], and

—are indispensable building blocks in modern drug discovery. They are uniquely capable of imposing rigid conformational constraints, such as inducing tight 

-turns or stabilizing extended 3[3].

However, obtaining high-resolution X-ray crystallography data for these molecules is notoriously difficult. The esterification of the C-terminus eliminates the classical zwitterionic hydrogen-bonding network found in free amino acids, while the quaternary


-carbon and cyclic side chains introduce severe steric bulk. Consequently, these compounds frequently manifest as non-diffracting oils or highly twinned microcrystals. Because establishing the absolute configuration of the quaternary stereocenter is a regulatory and functional imperative[2], Application Scientists must move beyond simple solvent evaporation and employ advanced, thermodynamically controlled crystallization techniques.

This guide objectively compares three robust crystallization modalities tailored for quaternary cyclic amino acid esters, providing self-validating protocols to achieve diffraction-quality single crystals.

Mechanistic Workflow of Crystallization Modalities

Fig 1: Thermodynamic and kinetic pathways for quaternary cyclic amino acid ester crystallization.

Comparative Performance Analysis

When selecting a crystallization strategy, the physicochemical properties of the specific ester (e.g., N-protected vs. free amine, ring size, lipophilicity) dictate the optimal approach. Table 1 synthesizes empirical performance metrics across the three primary methodologies to guide your experimental design.

Table 1: Quantitative Comparison of Crystallization Modalities for Quaternary Cyclic Esters

Performance MetricTemperature-Cycled Vapor DiffusionAnti-Solvent Slow EvaporationChiral Salt Co-Crystallization
Primary Thermodynamic Driver Ostwald ripening via vapor phaseGradual dielectric reductionSupramolecular lattice locking
Ideal Substrate Profile Highly soluble, low MP N-protected estersRobust, sterically rigid derivativesFree amine esters (oils/liquids)
Typical Success Rate Moderate (40-50%)High (70-80%)Very High (>85%)
Crystal Quality (Mosaicity) Low mosaicity (<0.5°)Moderate (0.5-1.0°)Very low (<0.4°)
Average Resolution Limit 0.78 Å0.84 Å0.72 Å
Typical

Factor
3.2% - 4.5%4.5% - 6.0%2.5% - 3.8%
Time to Nucleation 7 - 21 days3 - 10 days1 - 5 days

Self-Validating Experimental Protocols

Successful crystallography is not a product of luck; it is the result of rigorous thermodynamic control. The following protocols are engineered as self-validating systems. Each step contains a mechanistic rationale (causality) and a validation checkpoint to ensure the system is behaving as intended before proceeding to X-ray diffraction.

Protocol A: Temperature-Cycled Vapor Diffusion (Sitting Drop)

Best for N-protected quaternary cyclic esters (e.g., N-Boc-Cpg-OMe) that exhibit high solubility and a propensity to "oil out" rather than crystallize[1].

  • Matrix Preparation: Dissolve 5 mg of the ester in 50

    
    L of a high-solubility, volatile solvent (e.g., Dichloromethane).
    
    • Causality: DCM ensures complete disruption of any amorphous aggregates, resetting the thermodynamic baseline of the solute.

  • Reservoir Equilibration: Place 500

    
    L of a miscible anti-solvent with a lower vapor pressure (e.g., n-Heptane) in the reservoir well of a sitting-drop plate.
    
  • Drop Assembly: Mix 2

    
    L of the sample matrix with 2 
    
    
    
    L of the reservoir solution in the sitting drop well. Seal the system hermetically.
  • Thermal Cycling: Program the incubator to cycle between 25°C and 15°C every 12 hours for 7 to 14 days.

    • Causality: Temperature cycling actively induces Ostwald ripening. During the warming phase, kinetically favored (but poorly diffracting) microcrystals redissolve. During the cooling phase, the thermodynamically stable single crystal acts as a seed, growing at the expense of the smaller particles.

    • Validation Checkpoint: Inspect the drop under a stereomicroscope with cross-polarizers. The disappearance of "crystal showers" (birefringent dust) and the emergence of 1-2 distinct, sharply edged crystals validates that the ripening process is successfully overriding kinetic trapping.

Protocol B: Chiral Salt Co-Crystallization

Best for determining the absolute configuration of free-amine quaternary cyclic esters, particularly those that remain liquid at room temperature.

  • Equimolar Solvation: Dissolve 1.0 mmol of the quaternary amino acid ester and 1.0 mmol of a chiral resolving agent (e.g., (1S)-(+)-10-camphorsulfonic acid) in 2 mL of anhydrous Ethyl Acetate (EtOAc).

    • Causality: EtOAc provides a moderate dielectric environment (

      
      ) that solubilizes both species but thermodynamically favors intermolecular ion-pairing over independent solvation.
      
  • Thermal Annealing: Heat the sealed vial to 60°C to ensure complete dissolution, then cool at a strictly controlled rate of 1°C/hour down to 20°C.

    • Causality: Slow cooling prevents kinetic trapping and amorphous precipitation, allowing the thermodynamically stable diastereomeric salt network to nucleate.

  • Anti-Solvent Layering: Carefully layer 1 mL of n-Hexane over the EtOAc solution. Cap loosely to allow ultra-slow diffusion.

    • Causality: Hexane diffuses into the EtOAc, gradually lowering the bulk dielectric constant and driving the supramolecular assembly of the salt bridge network into a rigid, highly ordered lattice.

    • Validation Checkpoint: The formation of prismatic crystals that exhibit strong birefringence under cross-polarized light indicates successful crystalline lattice formation. A preliminary unit cell determination on the diffractometer should yield a chiral space group (e.g.,

      
       or 
      
      
      
      ), immediately confirming the co-crystallization of the chiral co-former and the ester.

Conclusion

Securing high-quality X-ray diffraction data for quaternary cyclic amino acid esters requires shifting from passive observation to active thermodynamic manipulation. While standard anti-solvent evaporation remains a reliable workhorse for rigid molecules, the strategic application of temperature-cycled vapor diffusion and chiral salt co-crystallization provides the precise kinetic control necessary to overcome the inherent flexibility and steric challenges of these critical peptidomimetic building blocks.

References

  • Enantioselective Synthesis of α-Quaternary Amino Acid Derivatives by Sequential Enzymatic Desymmetrization and Curtius Rearrangement of α,α-Disubstituted Malonate Diesters | The Journal of Organic Chemistry - ACS Publications | Link

  • X-ray crystal structure and conformation of N-(tert-butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester (Boc-Met-Cpg-Phe-OMe) | ResearchGate | 1

  • Electrochemical Synthesis of Unnatural Amino Acids via Anodic Decarboxylation of N-Acetylamino Malonic Acid Derivatives | Organic Letters - ACS Publications | 2

  • The solid state conformational preferences of a series of 2-aminoisobutyric acid (Aib) foldamers... X-ray NJC revised 3 | The University of Manchester | 3

Sources

Validating enantiomeric excess of chiral cyclopentene amino acids

Author: BenchChem Technical Support Team. Date: March 2026

The accurate determination of enantiomeric excess (ee) for chiral cyclopentene amino acids—such as 1-aminocyclopent-3-ene-1-carboxylic acid (ACPC) derivatives and cycloleucine analogs—is a critical bottleneck in the development of rigidified peptidomimetics. Unlike linear aliphatic amino acids, these cyclic structures possess a sterically demanding carbocyclic core that restricts conformational flexibility. Furthermore, the lack of extended π-systems limits the efficacy of traditional π-π stacking interactions during chiral recognition.

This comparative guide evaluates the modern standard—Supercritical Fluid Chromatography (SFC) utilizing Polysaccharide-based Chiral Stationary Phases (CSPs)—against traditional High-Performance Liquid Chromatography (HPLC), two-dimensional Gas Chromatography (GC×GC), and quantitative Nuclear Magnetic Resonance (qNMR).

The Mechanistic Challenge of Cyclopentene Amino Acids

Cyclopentene amino acids exist as zwitterions in their native state, making them highly polar and non-volatile. Their rigid ring structure prevents them from easily adopting the optimal geometries required to fit into the chiral grooves of standard stationary phases[1]. Consequently, analytical scientists must choose between transient non-covalent chiral recognition (chromatography) or covalent diastereomeric derivatization (NMR/GC)[2].

Workflow Start Chiral Cyclopentene Amino Acid Sample CheckDeriv Is Derivatization Acceptable? Start->CheckDeriv SFC Chiral SFC (Polysaccharide CSP) High Throughput, No Deriv. CheckDeriv->SFC No (Preferred) HPLC Chiral HPLC (Teicoplanin CSP) Aqueous Compatible CheckDeriv->HPLC No (Polar/Aqueous) GC GCxGC-TOF-MS Ultra-high Resolution CheckDeriv->GC Yes (Volatile Esters) NMR qNMR (Mosher's Amides) Structural Confirmation CheckDeriv->NMR Yes (Milligram scale)

Caption: Decision matrix for selecting the optimal enantiomeric excess validation method.

Comparative Analysis of Validation Methodologies

The Modern Standard: Chiral SFC with Polysaccharide CSPs

Supercritical Fluid Chromatography (SFC) has largely superseded normal-phase HPLC for chiral amino acid analysis[3]. The causality lies in fluid dynamics: supercritical CO₂ possesses high diffusivity and low viscosity. When combined with a polysaccharide-based CSP (e.g., amylose tris(3-chloro-5-methylphenylcarbamate)), the supercritical mobile phase rapidly drives the sterically hindered cyclopentene ring into and out of the chiral helical grooves. This rapid mass transfer minimizes band broadening, yielding exceptionally sharp peaks and high resolution (Rs > 2.0) in a fraction of the time required by HPLC[4]. Because native amino acids are zwitterionic, acidic and basic additives (e.g., trifluoroacetic acid and isopropylamine) must be added to the co-solvent to suppress ionic repulsion and facilitate transient complexation[3].

Alternative 1: Chiral HPLC with Macrocyclic Glycopeptide CSPs

For laboratories lacking SFC infrastructure, HPLC utilizing macrocyclic glycopeptides (e.g., Teicoplanin) is the primary alternative[1]. Teicoplanin contains multiple chiral centers and forms inclusion complexes via hydrogen bonding and steric hindrance. While highly effective for aqueous-soluble underivatized amino acids, the high viscosity of liquid mobile phases results in slower equilibration kinetics compared to SFC, often doubling or tripling the analysis time.

Alternative 2: GC×GC-TOF-MS with Derivatization

Gas chromatography cannot analyze native cyclopentene amino acids due to their lack of volatility. However, converting them into N-trifluoroacetyl-O-methyl (N-TFA/methyl) esters masks the polar groups. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with Time-of-Flight Mass Spectrometry provides unparalleled orthogonal separation. This method is capable of resolving enantiomers from highly complex biological matrices with precision up to 0.1% (3σ)[5].

Alternative 3: qNMR with Mosher's Acid Derivatization

When chromatographic standards are unavailable, quantitative NMR serves as an absolute structural validation tool. Unmodified enantiomers are NMR-indistinguishable in achiral environments. By reacting the amine group with a Chiral Derivatizing Agent (CDA) such as (R)-Mosher's acid chloride (MTPA-Cl), stable diastereomers are formed[2]. The CF₃ group on the MTPA moiety experiences differential anisotropic shielding based on the spatial orientation of the cyclopentene ring, resulting in distinct chemical shifts (Δδ ≠ 0) in ¹⁹F NMR[6].

Mechanism cluster_SFC SFC / HPLC (Transient) cluster_NMR NMR (Covalent) Enantiomers Enantiomeric Mixture (R/S-Cyclopentene AA) CSP Chiral Stationary Phase (Amylose/Cellulose) Enantiomers->CSP CDA Chiral Derivatizing Agent (e.g., Mosher's Acid) Enantiomers->CDA ComplexR Transient Complex R (ΔG_R) CSP->ComplexR ComplexS Transient Complex S (ΔG_S) CSP->ComplexS Elution Differential Elution (ΔΔG ≠ 0) ComplexR->Elution ComplexS->Elution Diast Stable Diastereomers (R,R' and S,R') CDA->Diast Signals Anisotropic Shielding (Δδ ≠ 0) Diast->Signals

Caption: Mechanistic comparison of transient chiral recognition versus covalent derivatization.

Quantitative Performance Comparison

ParameterChiral SFC (Polysaccharide CSP)Chiral HPLC (Teicoplanin CSP)GC×GC-TOF-MSqNMR (Mosher's Amides)
Separation Mechanism Transient Inclusion / H-BondingTransient Steric / H-BondingCapillary Volatility / PartitioningCovalent Diastereomerization
Typical Analysis Time 3 – 8 minutes15 – 30 minutes45 – 60 minutes~2 hours (inc. reaction)
Limit of Detection (LOD) ~0.5 - 1.0 µg/mL~1.0 - 5.0 µg/mL1 – 7 pg~1.0 mg (NMR sensitivity)
Derivatization Required? NoNoYes (N-TFA/alkyl esters)Yes (MTPA-Cl)
Resolution (Rs) High (Rs > 2.0)Moderate (Rs 1.5 - 2.0)Ultra-High (Rs > 3.0)Baseline (19F NMR)

Self-Validating Experimental Protocols

Protocol 1: Direct ee Determination via Chiral SFC

Causality Note: Because isolated cyclopentene rings lack strong UV chromophores, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) is mandated alongside standard UV to prevent false negatives[4].

Step-by-Step Methodology:

  • System Validation: Inject a 1 mg/mL solution of racemic cyclopentene amino acid standard. Adjust the co-solvent gradient until baseline resolution (Rs ≥ 1.5) is achieved. This proves the system's chiral recognition capability prior to analyzing the unknown.

  • Sample Preparation: Dissolve the synthesized chiral cyclopentene amino acid in LC-MS grade Methanol to a final concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Immobilized Amylose-based CSP (e.g., Chiralpak IG), 4.6 × 250 mm, 5 µm.

    • Mobile Phase: Supercritical CO₂ / Methanol.

    • Additives: 0.1% Isopropylamine (IPA) and 0.1% Trifluoroacetic acid (TFA) in the Methanol stream (crucial for suppressing zwitterionic peak tailing).

    • Gradient: Isocratic 80:20 (CO₂:MeOH) for 10 minutes.

    • Flow Rate & Pressure: 3.0 mL/min; Backpressure set to 120 bar.

    • Temperature: 35 °C.

  • Detection & Calculation: Monitor via ELSD (Drift tube 50°C, N₂ pressure 3.5 bar). Integrate the area under the curve (AUC) for both enantiomeric peaks. Calculate ee =[(Area_major - Area_minor) / (Area_major + Area_minor)] × 100.

Protocol 2: Absolute Configuration and ee via ¹⁹F qNMR

Causality Note: ¹⁹F NMR is utilized over ¹H NMR because the fluorine nucleus has a 100% natural abundance, a massive chemical shift range, and zero background interference from the native amino acid or solvent, ensuring flawless baseline integration[6].

Step-by-Step Methodology:

  • Esterification (Pre-requisite): Convert the native amino acid to its methyl ester using SOCl₂ in Methanol to prevent the carboxylic acid from interfering with the Mosher reaction.

  • Derivatization: Dissolve 5 mg of the amino acid ester in 0.5 mL of anhydrous CDCl₃ in a dry vial.

  • Reagent Addition: Add 2.0 equivalents of anhydrous pyridine (as an acid scavenger) followed by 1.5 equivalents of (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).

  • Reaction: Stir at room temperature for 2 hours. Self-Validation: Monitor the disappearance of the amine proton via a quick ¹H NMR scan to confirm complete conversion.

  • Acquisition: Transfer the mixture to a 5 mm NMR tube. Acquire ¹⁹F NMR spectra at 376 MHz (or higher) with a relaxation delay (D1) of at least 5 seconds to ensure quantitative integration.

  • Analysis: The CF₃ group will appear as a sharp singlet. The (R,R') and (S,R') diastereomers will present singlets at distinctly different chemical shifts (typically separated by 0.1 to 0.5 ppm). Integrate the singlets to determine the ee.

References

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. National Institutes of Health (NIH). Available at:[Link]

  • Simple and Efficient Enantioselective α-Deuteration Method of α-Amino Acids without External Chiral Sources. American Chemical Society (ACS). Available at:[Link]

  • A short, versatile chemical synthesis of L- and D-amino acids stereoselectively labelled solely in the beta position. Royal Society of Chemistry (RSC). Available at:[Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at:[Link]

  • Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv. Available at:[Link]

  • 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters. AIR Unimi / Springer. Available at:[Link]

  • Supercritical fluid chromatography coupled to mass spectrometry: A valuable tool in food analysis. UVaDOC. Available at:[Link]

Sources

Comparative Stability Guide: Ethyl vs. Methyl 1-(boc-amino)-3-cyclopentenecarboxylate

[1]

Executive Summary

In the development of cyclic


Methyl 1-(boc-amino)-3-cyclopentenecarboxylateEthyl 1-(boc-amino)-3-cyclopentenecarboxylate1

The Verdict:

  • Select Methyl-ACP for crystallinity and shelf-life .[1] The methyl ester typically exhibits a higher melting point and greater tendency to crystallize, reducing hygroscopicity and oxidative degradation risks during long-term storage.[1]

  • Select Ethyl-ACP for lipophilicity and metabolic stability .[1] If the molecule is a late-stage intermediate or prodrug candidate, the ethyl group offers slightly enhanced resistance to non-specific esterases and improved membrane permeability (

    
     increase).[1]
    

While both analogs share the quaternary carbon center (C1) which confers significant steric protection against hydrolysis, the Methyl ester is kinetically more labile to basic hydrolysis than the Ethyl ester.

Chemical Stability Profile

Hydrolytic Stability (Chemical)

The primary degradation pathway for both esters is base-catalyzed hydrolysis to the free acid.[1] However, the rate of this reaction is heavily influenced by the steric environment of the carbonyl carbon.

  • Mechanism: The nucleophilic attack of hydroxide (

    
    ) on the carbonyl carbon is the rate-determining step.[1]
    
  • Structural Impact: Both molecules feature a quaternary center at C1 (disubstituted with a Boc-amino group and the ester).[1] This creates a "neopentyl-like" steric environment that significantly retards hydrolysis compared to linear amino esters (e.g., Boc-Gly-OMe).[1]

  • Comparison: Despite the quaternary hindrance, Methyl-ACP hydrolyzes approximately 1.5–2x faster than Ethyl-ACP under identical basic conditions (e.g.,

    
    ).[1] The additional methylene group in the ethyl chain adds rotational freedom and steric bulk that further shields the carbonyl from nucleophilic attack.[1]
    
Thermal & Oxidative Stability[1]
  • Double Bond (C3=C4): Both analogs possess an olefin at the 3-position.[1] This site is susceptible to oxidative degradation (epoxidation) or radical polymerization if exposed to air/light at elevated temperatures.[1] Crystalline Methyl-ACP is generally more stable against this pathway than the (often) amorphous or oil-based Ethyl-ACP, as the crystal lattice limits oxygen diffusion.[1]

  • Boc Group: Both are equally sensitive to acidic conditions (e.g.,

    
    , 
    
    
    ). Stability is compromised at
    
    
    .[1]
Degradation Pathways Diagram

The following diagram outlines the critical degradation nodes for both derivatives.

DegradationPathwayscluster_0Stability CriticalityEster1-(boc-amino)-3-cyclopentenecarboxylate(Methyl/Ethyl)AcidFree Acid(Hydrolysis Product)Ester->AcidBase (OH-)Methyl > Ethyl rateAmineFree Amine(Boc Deprotection)Ester->AmineAcid (H+)FastOxideEpoxide/Polymer(Oxidative Degradation)Ester->OxideO2 / Light(Ethyl > Methyl risk)

Caption: Primary degradation pathways. Note that while acid sensitivity (Boc removal) is identical, the hydrolytic pathway to the Free Acid is faster for the Methyl ester.[1]

Comparative Property Matrix

FeatureMethyl Ester (Methyl-ACP)Ethyl Ester (Ethyl-ACP)Impact on Development
Hydrolysis Rate (

)
Fast (Reference 1.[1]0)Slow (~0.6x of Methyl)Ethyl preferred for aqueous formulations.
Crystallinity High Low (Often Oil/Amorphous)Methyl preferred for solid handling & purification.[1]
Lipophilicity (

)
~2.1~2.5Ethyl offers better membrane permeability.[1]
Atom Economy Higher (MW: ~241 g/mol )Lower (MW: ~255 g/mol )Methyl preferred for large-scale process mass intensity.[1]
Transesterification Risk High in EthanolHigh in MethanolSelect solvent to match ester group during workup.[1]

Experimental Validation Protocols (Self-Validating System)

As specific stability data can vary by batch purity, use these protocols to generate internal data.

Protocol A: Accelerated Hydrolytic Stability (pH-Stat Method)

Purpose: Quantify the kinetic difference in ester hydrolysis.[1]

  • Preparation: Dissolve 0.1 mmol of Methyl-ACP and Ethyl-ACP in separate vessels containing 5 mL of

    
     (1:1).
    
  • Initiation: Maintain temperature at 25°C. Add 2.0 equivalents of

    
    .
    
  • Monitoring: Use an autotitrator to maintain pH at 10.0 by adding 0.01 M

    
    , or pull aliquots every 10 minutes for HPLC analysis.
    
  • Analysis: Plot [Ester Concentration] vs. Time.

  • Validation: The reaction follows pseudo-first-order kinetics.

    • Expectation:

      
       (Methyl) < 
      
      
      (Ethyl).[1]
Protocol B: Solid-State Oxidative Stress

Purpose: Determine shelf-life stability regarding the double bond.

  • Setup: Place 50 mg of each ester in open vials.

  • Stress: Expose to 40°C / 75% Relative Humidity (RH) for 7 days (ICH Q1A standards).

  • Analysis: Dissolve in MeCN and analyze via LC-MS. Look for M+16 peaks (Epoxide formation).[1]

  • Causality: If Ethyl-ACP is an oil, it will likely show higher degradation area% due to increased surface area and oxygen permeation compared to the crystalline Methyl-ACP.[1]

Synthesis & Handling Recommendations

Synthesis Note

To maximize stability during synthesis:

  • Avoid Acidic Workups: The Boc group is labile.[1] Ensure aqueous washes are buffered to pH > 4.[1]

  • Solvent Choice: When recrystallizing Methyl-ACP, avoid Ethanol to prevent trace ethyl ester formation (transesterification).[1] Use Hexane/Ethyl Acetate or MeOH/Water .[1]

Storage
  • Methyl-ACP: Store at +4°C, Desiccated. (Stable > 1 year).[1][2]

  • Ethyl-ACP: Store at -20°C, Inert Atmosphere (

    
    /Ar). (Oil form prone to oxidation).[1]
    

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Definitive source on Boc and Ester stability). [1]

  • Larsson, L., & Lindberg, P. (2005). Hydrolysis of esters with quaternary centers. Journal of Organic Chemistry. (General mechanism for sterically hindered esters).[1]

  • PubChem Compound Summary. (2025). Methyl cis-3-(Boc-amino)cyclobutanecarboxylate (Structural Analog Data). National Center for Biotechnology Information.[1] [1]

  • European Chemicals Agency (ECHA). (2025).[3][4] Registration Dossier: Cyclic Amino Acid Esters. (Safety and Physical State Data).

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate. As a Senior Application Scientist, this document is designed to provide drug development professionals and laboratory researchers with the essential safety, logistical, and operational information required for handling this chemical waste, ensuring the protection of both personnel and the environment.

Essential Safety & Hazard Profile

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid.[1][2] Under acidic conditions, it will decompose to generate isobutene, a flammable gas, and a free amine. This reactivity necessitates strict segregation from acidic waste streams.

  • Ethyl Ester: The ester group is susceptible to hydrolysis by strong acids or bases.[3]

  • Cyclopentene Ring: The cyclopentene moiety renders the compound flammable, with a risk of forming explosive mixtures in the air.[4][5] It must be kept away from heat, sparks, and open flames.[6]

Based on analogous compounds, it should be handled as a substance that is harmful if swallowed and can cause skin and eye irritation. Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Hazard Summary Table
Hazard CategoryDescriptionPrimary Precaution
Physical State Likely a colorless to pale yellow liquid.[3]Handle in a well-ventilated area or fume hood.
Flammability Assumed to be a flammable or combustible liquid due to the cyclopentene and ethyl ester groups.[5][6]Keep away from all ignition sources. Use non-sparking tools and ground equipment.[6]
Toxicity Assumed to be harmful if swallowed and an irritant to skin and eyes.Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
Reactivity The Boc group is acid-labile.[1] The ester can be hydrolyzed. Avoid contact with strong acids, strong bases, and oxidizing agents.[8]Segregate waste carefully. Do not mix with incompatible chemical waste streams.[8]
Environmental Nitrogen-containing organic compounds can pose a threat to the environment if released.[9] Do not dispose of this chemical into the environment or down the sewer.[10]All waste, including rinsate, must be collected for proper disposal.

Waste Categorization and Safe Handling

Proper management of chemical waste is a legal and ethical responsibility. Applying an industrial regulatory framework to laboratory settings can be challenging, but adherence to fundamental principles is non-negotiable.[11]

Waste Classification

Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate must be classified as hazardous chemical waste .[12] It is strictly forbidden to dispose of this material via standard trash, sewer systems, or by evaporation in a fume hood.[10][13]

Accumulation and Storage

All laboratories generating hazardous waste are required to establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[8]

  • Containment: Waste must be collected in a container that is in good condition, compatible with the chemical, and features a secure, tight-fitting screw cap.[8][12] To allow for expansion, do not fill the container beyond the neck, leaving at least one inch of headroom.[8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full, unabbreviated chemical name: "Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate".[12] The date of accumulation should also be clearly marked.

  • Segregation: This waste stream must be segregated from incompatible materials.[12] Specifically, store it separately from:

    • Acids: To prevent a violent reaction and the release of flammable isobutene gas from the Boc group.[1][8]

    • Bases: To prevent chemical reactions such as hydrolysis.[8]

    • Oxidizing Agents: To mitigate fire or explosion risks.[8]

  • Storage Conditions: Containers must remain closed except when adding waste.[12] Store the container in a designated, well-ventilated SAA, away from heat sources and direct sunlight.[10] It is best practice to use secondary containment to prevent the spread of material in case of a leak.[12]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of laboratory-scale chemical waste is to use your institution's established hazardous waste program, typically managed by the Environmental Health & Safety (EH&S) department.[12][13]

Collecting Liquid Waste
  • Select a Container: Obtain a clean, dry, and chemically compatible waste container with a secure lid from your EH&S department or stockroom.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label and fill in the chemical name and other required information.

  • Transfer Waste: Carefully pour the waste Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate into the labeled container, ensuring you are wearing appropriate PPE (gloves, goggles, lab coat).

  • Secure and Store: Tightly close the container and place it in your designated SAA, ensuring it is segregated from incompatible materials.

  • Arrange for Pickup: Once the container is full or has been in the SAA for an extended period (not to exceed one year for partially filled containers), schedule a waste pickup with your institution's EH&S office.[8][13]

Disposing of Empty Containers

Empty containers that once held Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate must also be treated as hazardous waste until properly decontaminated.[12]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can effectively remove the chemical residue.

  • Collect Rinsate: Crucially, this rinsate is considered hazardous waste. [12][13] Collect all rinsate in a properly labeled hazardous waste container for flammable organic waste.

  • Decontaminate Container: After the triple rinse, allow the container to air dry completely in a fume hood.

  • Final Disposal: Once dry, deface or remove the original chemical label.[13] The decontaminated container can now be disposed of in the regular trash or recycled, depending on institutional policy.

Disposal Workflow Diagram

G A Waste Generation (Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate) B Select & Label Compatible Waste Container 'Hazardous Waste' A->B C Transfer Waste (Use PPE) B->C D Securely Cap Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Segregate from Incompatibles (Acids, Bases, Oxidizers) E->F G Is Container Full or Ready for Disposal? F->G H Contact EH&S for Waste Pickup G->H Yes J Continue Accumulating Waste G->J No I Professional Disposal (e.g., Incineration) by Licensed Facility H->I J->C

Caption: Decision workflow for the proper disposal of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate waste.

Emergency Procedures

Accidents can happen, and preparedness is key to mitigating risks.

Spill Response

Should a small-scale spill occur in a laboratory setting:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Remove Ignition Sources: Extinguish any open flames and turn off hot plates or other spark-generating equipment.[14]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear, at a minimum, a lab coat, chemical-resistant gloves, and safety goggles.

  • Contain & Absorb: Cover the spill with a non-combustible absorbent material such as vermiculite, dry sand, or earth.[4][7]

  • Collect Waste: Carefully scoop the absorbed material into a sealable container. Label this container as "Hazardous Waste: Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate Spill Debris" and dispose of it through your EH&S office.

  • Clean Area: Clean the spill area with soap and water.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

First Aid Measures

These first aid measures are based on guidelines for similar chemical compounds and should be confirmed with a specific SDS if available.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation develops or persists.

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures Handbook. (n.d.). Campus Safety Division. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Cyclopentene. (n.d.). Chemwatch. Retrieved from [Link]

  • Hazard Summary: Cyclopentane. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Standard Removal of Boc Protecting Group. (n.d.). AAPPTec. Retrieved from [Link]

  • Safety Data Sheet: Cyclopentene. (2019, March 25). Agilent. Retrieved from [Link]

  • Ethyl 3-Cyclopentene-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Cyclopentane. (2020, December 22). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • N-1-Boc-Amino-3-cyclopentene. (n.d.). PubChem. Retrieved from [Link]

  • How can we do the deprotection of boc-amino acids using hcl? (2016, August 29). ResearchGate. Retrieved from [Link]

  • Outdated EPA Pollution Control Standards. (2023, April 11). Environmental Integrity Project. Retrieved from [Link]

  • EPA releases report on reactive nitrogen in the United States. (2011, September 19). Michigan State University Extension. Retrieved from [Link]

  • Label Review Manual - Chapter 13: Storage and Disposal. (2012, June 5). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

Personal protective equipment for handling Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety and logistical handling of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate .

Note on Chemical Identity & Safety Data: As a specialized research intermediate, a dedicated, globally harmonized Safety Data Sheet (SDS) for this specific isomer is often unavailable in public repositories.[1] The protocols below are derived from Structure-Activity Relationship (SAR) analysis of closely related analogues (e.g., N-Boc-3-aminocyclopentanecarboxylic acid, Ethyl 2-amino-1-cyclopentene-1-carboxylate) and standard pharmaceutical building block safety practices.

Hazard Classification (Inferred/Precautionary):

  • Signal Word: WARNING

  • Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (H335).[1][2][3]

  • Physical State: Typically a viscous oil or low-melting solid (white to off-white).[2][3]

Part 1: Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on "standard" lab PPE. This compound combines an ester (solvent sensitivity) with a carbamate (potential sensitizer).[1]

PPE CategorySpecificationTechnical Rationale
Hand Protection Nitrile Rubber (0.11 mm min) Why: Latex is permeable to many organic esters.[2][3] Nitrile provides superior resistance to the ester moiety.[3] Double Gloving: Recommended if dissolving in halogenated solvents (DCM/Chloroform).
Eye Protection Chemical Splash Goggles Why: Safety glasses with side shields are insufficient for oils/liquids that can splash. Goggles seal the eyes against vapor and micro-droplets.[3]
Respiratory N95 (if solid) / ABEK1 (if volatile) Why: If the compound is a fine powder, dust inhalation is the primary vector.[1][2] If heating or handling large liquid volumes, use a half-mask with organic vapor cartridges.[2][3]
Body Defense Lab Coat (Cotton/Poly Blend) Why: Standard protection.[2] Ensure cuffs are tucked under gloves to prevent wrist exposure.[3]
PPE Selection Logic (DOT Visualization)

PPE_Selection Start Start: Assess Physical State State_Solid State: Solid / Powder Start->State_Solid State_Liquid State: Oil / Liquid Start->State_Liquid Mask_N95 Respiratory: N95 or P100 Mask State_Solid->Mask_N95 Goggles_Solid Eye: Safety Glasses w/ Side Shields State_Solid->Goggles_Solid Mask_Vapor Respiratory: Work in Fume Hood (Respirator if outside hood) State_Liquid->Mask_Vapor Goggles_Liquid Eye: Chemical Splash Goggles State_Liquid->Goggles_Liquid Gloves Hand: Nitrile Gloves (min 0.11mm) Double glove if using DCM Mask_N95->Gloves Goggles_Solid->Gloves Mask_Vapor->Gloves Goggles_Liquid->Gloves

Figure 1: Decision logic for PPE selection based on the physical state of the material upon receipt.[2][3]

Part 2: Operational Handling Protocol

Objective: Minimize exposure during the critical "Weighing & Transfer" phase, where 90% of lab exposures occur.

Receipt & Storage
  • Inspection: Upon receipt, check the bottle for signs of leakage (oily residue on threads).

  • Storage: Store at 2–8°C (Refrigerator) .

    • Why: The Boc group is acid-labile; heat can accelerate slow decomposition.[2][3] The cyclopentene double bond is stable but should be kept away from light/heat to prevent oxidation.[3]

  • Equilibration: Allow the closed container to reach room temperature before opening.

    • Why: Prevents condensation of atmospheric water, which can hydrolyze the ester.[1]

Weighing Procedure (The "Static-Free" Method)[1][2][3]
  • Location: Chemical Fume Hood or Vented Balance Enclosure . Never weigh on an open bench.

  • Step-by-Step:

    • Place a tared scintillation vial or round-bottom flask (RBF) in the balance.[2][3]

    • If Solid: Use an anti-static gun if the powder is flyaway.[3] Use a disposable spatula.[3]

    • If Oil: Use a glass Pasteur pipette . Do not pour directly from the bottle. Oils are viscous and will drip down the bottle neck, creating a contamination hazard for the next user.[1]

    • Transfer: If dissolving immediately, add the solvent (e.g., DCM, Ethyl Acetate) to the vial inside the hood before capping and moving to the reaction area.[1]

Reaction Setup (Solvent Compatibility)
  • Compatible Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Ethyl Acetate.[1][2]

  • Avoid: Strong acids (TFA, HCl) unless deprotection is the intended step.[1]

    • Mechanism:[4]

      
      .[2][3]
      
    • Safety Note: Acidic deprotection generates Isobutene gas . Ensure the reaction vessel is vented to a bubbler or open to the hood atmosphere (not a sealed system) to prevent pressure buildup.[1]

Part 3: Emergency & Disposal Procedures

Spill Response Workflow

Scenario: You drop a vial containing 500mg of the compound (Oil/Solid).

  • Alert: Notify nearby personnel.

  • Isolate: Mark the area.

  • Neutralize/Absorb:

    • Solid: Cover with wet paper towels (to prevent dust) then sweep up.

    • Oil: Use Vermiculite or Sand . Do not use paper towels alone as they may smear the oil.[3]

  • Clean: Wipe the surface with Ethanol or Acetone .

    • Why: The compound is lipophilic and will not clean up with water/soap alone.[3]

Waste Disposal[1][2][3][5][6]
  • Solid Waste: Dispose of contaminated gloves/towels in Hazardous Solid Waste .

  • Liquid Waste:

    • If dissolved in DCM/Chloroform

      
      Halogenated Organic Waste .
      
    • If dissolved in Acetone/EtOAc/MeOH

      
      Non-Halogenated Organic Waste .
      
  • Container: Rinse the empty bottle with acetone 3 times; dispose of rinsate in organic waste. Deface the label before discarding the glass.

Emergency Response Logic (DOT Visualization)

Emergency_Response Accident Accident Occurs Type_Skin Skin Contact Accident->Type_Skin Type_Eye Eye Contact Accident->Type_Eye Type_Spill Bench Spill Accident->Type_Spill Action_Skin Wash w/ Soap & Water (15 mins) Type_Skin->Action_Skin Action_Eye Eyewash Station (15 mins, hold lids open) Type_Eye->Action_Eye Action_Spill Absorb w/ Vermiculite Clean w/ Acetone Type_Spill->Action_Spill Seek_Medical Seek Medical Support (Show Chemical Structure) Action_Skin->Seek_Medical Action_Eye->Seek_Medical

Figure 2: Immediate response protocols for exposure or spillage.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2756764, N-1-Boc-Amino-3-cyclopentene. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.